Oxythiamine Monophosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H16N3O5PS |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H16N3O5PS/c1-8-11(3-4-20-21(17,18)19)22-7-15(8)6-10-5-13-9(2)14-12(10)16/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,16,17,18,19) |
InChI Key |
NRAWMGHHFCIYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOP(=O)(O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Oxythiamine Monophosphate in Thiamine Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine, a structural analog of thiamine (Vitamin B1), is a potent thiamine antagonist that exerts its effects after intracellular phosphorylation. The primary active metabolite responsible for this antagonism is oxythiamine pyrophosphate (OTPP), a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. This technical guide provides an in-depth analysis of the role of oxythiamine and its phosphorylated derivatives in thiamine antagonism, with a specific focus on the posited role of oxythiamine monophosphate (OTMP). While direct evidence for the antagonistic activity of OTMP is limited in the current literature, it is widely understood to be a key intermediate in the metabolic activation of oxythiamine to its potent pyrophosphate form. This document summarizes the known mechanisms of action, presents quantitative data on the inhibitory effects of OTPP, details relevant experimental protocols, and provides visualizations of the key pathways involved.
Introduction to Thiamine and its Antagonists
Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. These TPP-dependent enzymes include transketolase, the pyruvate dehydrogenase complex (PDHC), and the α-ketoglutarate dehydrogenase complex (α-KGDH)[1]. Thiamine antagonists are compounds that interfere with the normal function of thiamine, leading to a state of thiamine deficiency. Oxythiamine is a well-studied thiamine antagonist that holds potential as a therapeutic agent, particularly in oncology, due to the reliance of rapidly proliferating cancer cells on TPP-dependent metabolic pathways[1][2][3].
The Metabolic Activation of Oxythiamine: The Role of this compound
Oxythiamine itself is a prodrug and must be enzymatically converted to its active form to exert its antagonistic effects. This activation occurs through a two-step phosphorylation process, analogous to the conversion of thiamine to TPP. It is hypothesized that thiamine pyrophosphokinase, the same enzyme that phosphorylates thiamine, is responsible for the phosphorylation of oxythiamine[4].
The widely accepted pathway involves the initial phosphorylation of oxythiamine to this compound (OTMP), which is then further phosphorylated to oxythiamine pyrophosphate (OTPP). While the synthesis of both OTMP and OTPP has been described, the scientific literature predominantly focuses on OTPP as the ultimate bioactive antagonist[5][6]. The direct inhibitory role of OTMP on TPP-dependent enzymes is not well-documented, and it is primarily considered a necessary intermediate in the formation of the more potent OTPP.
Mechanism of Thiamine Antagonism by Oxythiamine Pyrophosphate
OTPP acts as a competitive inhibitor of TPP at the cofactor-binding site of TPP-dependent enzymes. Due to its structural similarity to TPP, OTPP can bind to the active site of these enzymes. However, the substitution of the amino group on the pyrimidine ring of thiamine with a hydroxyl group in oxythiamine alters the electronic properties of the molecule. This modification prevents OTPP from forming the catalytically essential ylide intermediate, thereby rendering the enzyme inactive.
The inhibition of key enzymes such as transketolase and the pyruvate dehydrogenase complex disrupts central metabolic pathways, including the pentose phosphate pathway and the Krebs cycle. This leads to a reduction in the synthesis of vital molecules like ribose-5-phosphate (a precursor for nucleotides) and NADPH, and a decrease in cellular energy production. The metabolic consequences are particularly detrimental to rapidly dividing cells, such as cancer cells, making oxythiamine a subject of interest in anti-cancer drug development.
Quantitative Data on Inhibitory Effects
The inhibitory potency of OTPP has been quantified against several TPP-dependent enzymes. The following tables summarize key kinetic parameters, demonstrating the competitive nature and high affinity of OTPP for these enzymes. It is important to note that this data pertains to oxythiamine pyrophosphate (OTPP), as there is a lack of available data for this compound (OTMP).
Table 1: Inhibition of Pyruvate Dehydrogenase Complex (PDHC) by OTPP
| Enzyme Source | Km for TPP (µM) | Ki for OTPP (µM) | Type of Inhibition | Reference |
| Mammalian | 0.06 | 0.025 | Competitive | [1][7] |
Table 2: Inhibition of Transketolase by OTPP
| Enzyme Source | IC50 for OTPP (µM) | Reference |
| Rat Liver | 0.02 - 0.2 | [4] |
| Yeast | ~0.03 | [4] |
Experimental Protocols
The following is a generalized protocol for an enzyme inhibition assay that can be adapted to study the effects of thiamine antagonists like OTMP and OTPP on TPP-dependent enzymes such as the pyruvate dehydrogenase complex.
General Protocol for Pyruvate Dehydrogenase Complex (PDHC) Inhibition Assay
Objective: To determine the inhibitory effect and kinetics of a test compound (e.g., OTMP or OTPP) on PDHC activity.
Principle: The activity of PDHC is measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm. The reaction is coupled to the formation of acetyl-CoA from pyruvate.
Materials:
-
Purified PDHC enzyme
-
Thiamine pyrophosphate (TPP)
-
This compound (OTMP) or Oxythiamine pyrophosphate (OTPP)
-
Pyruvate
-
Coenzyme A (CoA)
-
NAD⁺
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of TPP, OTMP/OTPP, pyruvate, CoA, and NAD⁺ in the assay buffer.
-
Prepare serial dilutions of the inhibitor (OTMP/OTPP) to be tested.
-
-
Enzyme Inhibition Assay:
-
Set up a series of reactions in the microplate wells or cuvettes. Each reaction should contain the assay buffer, a fixed concentration of PDHC, and varying concentrations of the substrate (pyruvate) and the inhibitor.
-
Control Reactions: Include reactions with no inhibitor to determine the uninhibited enzyme activity (Vmax).
-
Inhibitor Reactions: For each substrate concentration, set up reactions with different concentrations of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C) before initiating the reaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the final substrate (e.g., pyruvate or CoA).
-
Immediately begin monitoring the increase in absorbance at 340 nm over time. Record the initial reaction velocity (rate of change in absorbance per minute).
-
-
Data Analysis:
-
Calculate the initial reaction rates for all conditions.
-
To determine the type of inhibition, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The inhibition constant (Ki) can be determined from the slopes of the Lineweaver-Burk plot or by non-linear regression analysis of the velocity vs. substrate concentration data.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
Oxythiamine acts as a thiamine antagonist through its metabolic conversion to oxythiamine pyrophosphate (OTPP), a potent competitive inhibitor of TPP-dependent enzymes. While this compound (OTMP) is a crucial intermediate in this activation pathway, its direct role as a thiamine antagonist is not well-established and represents an area for future research. A thorough understanding of the entire metabolic and inhibitory cascade of oxythiamine and its phosphorylated derivatives is essential for the rational design and development of novel therapeutics targeting thiamine metabolism. Future studies should aim to isolate and characterize the inhibitory properties of OTMP to fully elucidate its contribution to the overall antagonistic effects of oxythiamine. Such research will provide a more complete picture of thiamine antagonism and could uncover new strategies for therapeutic intervention.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. raybiotech.com [raybiotech.com]
An In-depth Technical Guide to Oxythiamine Monophosphate: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine monophosphate is a synthetic derivative of oxythiamine, a potent antagonist of vitamin B1 (thiamine). As a phosphorylated analogue, it plays a crucial role in understanding the metabolic functions of thiamine and serves as a valuable tool in the study of thiamine-dependent enzymatic pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, with a focus on its mechanism of action and its implications for research and drug development.
Chemical Structure and Properties
This compound shares a structural similarity with thiamine monophosphate, with the key difference being the substitution of the amino group on the pyrimidine ring with a hydroxyl group. This modification is fundamental to its antagonistic activity.[1]
Below is the chemical structure of this compound:
Caption: Chemical Structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes known properties of the parent compound, oxythiamine, and its hydrochloride salt for comparative purposes. It is important to note that the phosphorylation will significantly alter properties such as solubility and pKa.
| Property | Oxythiamine[2] | Oxythiamine Hydrochloride[1] | Thiamine Monophosphate[3] | This compound |
| IUPAC Name | 5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one | 5-(2-Hydroxyethyl)-4-methyl-3-[(2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)methyl]-1,3-thiazol-3-ium chloride | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate | Data not available |
| Molecular Formula | C12H16N3O2S+ | C12H17ClN3O2S | C12H17N4O4PS | C12H16N3O5PS |
| Molecular Weight | 266.34 g/mol | 301.79 g/mol | 344.33 g/mol | ~345.33 g/mol (calculated) |
| CAS Number | 136-16-3 | 7485-55-2 | 532-40-1 | Data not available |
| PubChem CID | 8682 | 8681 | 3382778 | Data not available |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Highly soluble in water[1] | Data not available | Expected to be soluble in water |
| pKa | Data not available | Data not available | Data not available | Data not available |
Biological Activity and Mechanism of Action
Oxythiamine itself is biologically inactive. It requires intracellular phosphorylation to exert its antagonistic effects. The metabolic activation of oxythiamine and the subsequent inhibition of thiamine-dependent enzymes by its pyrophosphate derivative are key to its function.
Metabolic Activation
Oxythiamine is transported into the cell and is a substrate for thiamine pyrophosphokinase, the same enzyme that phosphorylates thiamine.[1] This enzyme catalyzes the transfer of a pyrophosphate group from ATP to oxythiamine, forming oxythiamine pyrophosphate (OTP). It is plausible that this compound is an intermediate in this process or can be formed through other cellular enzymatic activities.
Caption: Biological activation of oxythiamine.
Inhibition of Thiamine-Dependent Enzymes
The active metabolite, oxythiamine pyrophosphate (OTP), acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes.[1] The primary target of OTP is transketolase , a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[4]
By inhibiting transketolase, OTP disrupts several crucial metabolic processes:
-
Reduced NADPH production: NADPH is essential for reductive biosynthesis and for protecting the cell from oxidative stress.
-
Impaired nucleotide synthesis: The PPP is the primary source of ribose-5-phosphate, a precursor for the synthesis of nucleotides (RNA and DNA).
-
Cell cycle arrest and apoptosis: The disruption of these fundamental cellular processes can lead to cell cycle arrest, typically in the G1 phase, and subsequently induce apoptosis (programmed cell death).[5][6]
Caption: Inhibition of the Pentose Phosphate Pathway by OTP.
Experimental Protocols
Synthesis of this compound
This hypothetical protocol is based on the phosphorylation of oxythiamine.
Materials:
-
Oxythiamine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve oxythiamine hydrochloride in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by slowly adding ice-cold deionized water.
-
Neutralize the mixture to approximately pH 7 with a saturated sodium bicarbonate solution.
-
A precipitate of this compound may form. If so, collect the solid by filtration.
-
If no precipitate forms, extract the aqueous layer with diethyl ether to remove pyridine and other organic impurities.
-
The aqueous solution containing this compound can be concentrated under reduced pressure.
-
The crude product can be precipitated by the addition of ethanol and collected by filtration.
Purification
The crude this compound can be purified using ion-exchange chromatography.
Materials:
-
Crude this compound
-
DEAE-cellulose or other suitable anion-exchange resin
-
Ammonium bicarbonate or sodium chloride gradient solutions
-
Deionized water
Procedure:
-
Prepare a column with the chosen anion-exchange resin and equilibrate it with deionized water.
-
Dissolve the crude this compound in a minimal amount of deionized water and load it onto the column.
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the bound this compound using a linear gradient of ammonium bicarbonate or sodium chloride (e.g., 0 to 1 M).
-
Collect fractions and monitor the elution of the product using UV-Vis spectroscopy at the appropriate wavelength.
-
Pool the fractions containing the purified product.
-
If an ammonium bicarbonate gradient was used, lyophilize the pooled fractions to remove the volatile salt. If a sodium chloride gradient was used, desalting may be necessary using dialysis or size-exclusion chromatography.
Characterization
The purified this compound should be characterized to confirm its identity and purity.
-
¹H and ³¹P NMR Spectroscopy: To confirm the structure and the presence of the phosphate group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a key molecule for investigating thiamine metabolism and the function of thiamine-dependent enzymes. Although detailed physicochemical data for the monophosphate form are scarce in contemporary literature, its biological role is understood through its conversion to the active inhibitor, oxythiamine pyrophosphate. The inhibition of transketolase by OTP has significant downstream effects on cellular metabolism, making it a valuable tool for cancer research and studies on metabolic disorders. Further research is warranted to fully characterize the chemical properties of this compound and to explore its potential therapeutic applications.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. Oxythiamine | C12H16N3O2S+ | CID 8682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiamine Monophosphate | C12H17N4O4PS | CID 3382778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Biological significance of Oxythiamine Monophosphate
An In-depth Technical Guide on the Biological Significance of Oxythiamine and its Phosphorylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (OT) is a potent chemical antagonist of thiamine (Vitamin B1) utilized extensively in research to induce a state of controlled thiamine deficiency. While biologically inert itself, oxythiamine is enzymatically converted intracellularly to its active phosphate esters, primarily oxythiamine pyrophosphate (OTPP). This guide delineates the biological significance of oxythiamine's phosphorylated derivatives, with a focus on Oxythiamine Monophosphate (OTMP) as a key intermediate and OTPP as the primary effector molecule. It explores the mechanism of action, impact on critical metabolic pathways, resultant cellular effects, and potential therapeutic applications. This document provides structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in biomedical research and drug development.
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of thiamine, is an indispensable coenzyme for several key enzymes involved in central carbon metabolism. These TPP-dependent enzymes, including transketolase (TKT), pyruvate dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (α-KGDH/OGDHC), are critical for energy production, biosynthesis of nucleic acids, and maintaining redox balance.[1][2] Oxythiamine is a structural analog of thiamine that acts as a competitive inhibitor, thereby disrupting these fundamental cellular processes.[1] Its utility as a research tool and potential therapeutic agent stems from its ability to be metabolized by the same enzymatic machinery as thiamine, leading to the in-situ generation of a potent inhibitor.[3]
Mechanism of Action: The Bioactivation of Oxythiamine
Oxythiamine exerts its biological effects after being transported into the cell and undergoing phosphorylation. This process is analogous to the activation of thiamine itself. The primary enzyme responsible for this bioactivation is thiamine pyrophosphokinase (TPK).[1][3]
The metabolic activation follows a two-step phosphorylation sequence:
-
Formation of this compound (OTMP): Oxythiamine is first phosphorylated by TPK to form this compound (OTMP). While the direct biological activity of OTMP is not extensively characterized, it is a crucial intermediate in the formation of the fully active antagonist.[4][5]
-
Formation of Oxythiamine Pyrophosphate (OTPP): OTMP is further phosphorylated to yield Oxythiamine Pyrophosphate (OTPP), also known as oxythiamine diphosphate (OxThDP).[1]
OTPP is the principal active metabolite. It closely mimics the structure of the natural coenzyme TPP, allowing it to bind to the active sites of TPP-dependent enzymes. However, a critical structural difference—the substitution of an amino group with a hydroxyl group on the pyrimidine ring—prevents OTPP from facilitating the catalytic functions of these enzymes, turning it into a potent competitive inhibitor.[1]
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oxythiamine Monophosphate and Oxythiamine Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine, a synthetic analog of thiamine (Vitamin B1), serves as a potent antagonist to thiamine-dependent metabolic processes. Its biological activity is primarily manifested through its phosphorylated derivatives, oxythiamine monophosphate (OTMP) and oxythiamine pyrophosphate (OTPP). Oxythiamine itself is a prodrug that, once inside the cell, is phosphorylated by thiamine pyrophosphokinase to its active form, OTPP.[1][2] This guide provides a comprehensive technical overview of OTMP and OTPP, focusing on their biochemical properties, mechanisms of action, and the experimental methodologies used to characterize them. The primary inhibitory effects are attributed to OTPP, which acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes.[3][4] This inhibition has significant implications for cellular metabolism, particularly in rapidly proliferating cells such as those found in tumors, making these compounds valuable tools in cancer research.[5][6]
Biochemical Profile and Mechanism of Action
Oxythiamine's structure differs from thiamine in the substitution of a hydroxyl group for the amino group on the pyrimidine ring. This seemingly minor alteration has profound consequences for its biological function. Inside the cell, oxythiamine is converted to oxythiamine pyrophosphate (OTPP), which then competes with the endogenous coenzyme, thiamine pyrophosphate (TPP), for binding to the active sites of several key enzymes.[1][3]
The primary mechanism of action for OTPP is the competitive inhibition of TPP-dependent enzymes, which are crucial for carbohydrate and amino acid metabolism.[7] The substitution of the amino group with a hydroxyl group in the pyrimidine ring of OTPP prevents the formation of the catalytically essential ylide intermediate, rendering the enzyme inactive upon binding.[8] While this compound (OTMP) is an intermediate in the formation of OTPP, the majority of the inhibitory activity is attributed to the pyrophosphate form.
The most significantly affected enzymes include:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), responsible for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a crucial reducing agent.[5][9] Inhibition of TKT disrupts these processes, leading to cell cycle arrest and apoptosis.[6]
-
Pyruvate Dehydrogenase Complex (PDHC): This complex links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. Its inhibition by OTPP disrupts cellular energy production.[3][4]
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A critical enzyme in the TCA cycle.
The following diagram illustrates the metabolic conversion of oxythiamine and the subsequent inhibition of TPP-dependent enzymes.
Quantitative Data
The inhibitory potency of oxythiamine pyrophosphate has been quantified against several TPP-dependent enzymes. The following tables summarize the key kinetic parameters. It is important to note that specific inhibitory data for this compound is scarce in the literature, with the primary inhibitory role consistently attributed to OTPP.
Table 1: Inhibition of Pyruvate Dehydrogenase Complex (PDHC) by Oxythiamine Pyrophosphate (OTPP)
| Enzyme Source | Km for TPP (μM) | Ki for OTPP (μM) | Type of Inhibition | Reference(s) |
| Mammalian | 0.06 | 0.025 | Competitive | [1][10] |
| Bovine Adrenals | 0.11 | 0.07 | Competitive | [3] |
Table 2: Inhibition of 2-Oxoglutarate Dehydrogenase Complex (OGDHC) by Oxythiamine Pyrophosphate (OTPP)
| Enzyme Source | I50 for OTPP (μM) | Reference(s) |
| Bison Heart | Not specified, weak inhibition | [11] |
Table 3: Cytotoxicity of Oxythiamine in Cancer Cell Lines
| Cell Line | Assay | IC50 / GI50 (μM) | Reference(s) |
| A549 (Non-small cell lung cancer) | CCK-8 | ~10 (after 12h) | |
| HeLa (Cervical cancer) | Not specified | GI50 = 36 | [12] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of oxythiamine and its phosphorylated derivatives. These should be optimized for specific experimental conditions.
Synthesis and Purification of Oxythiamine Phosphates
Enzyme Inhibition Assay: Pyruvate Dehydrogenase Complex (PDHC)
This protocol is adapted from standard spectrophotometric assays for PDHC activity.[10][15]
Objective: To determine the inhibitory effect of OTPP on PDHC activity.
Materials:
-
Purified PDHC enzyme
-
0.25 M Tris-HCl buffer (pH 8.0)
-
0.2 M Sodium pyruvate
-
4 mM Coenzyme A (CoA)
-
40 mM NAD+
-
40 mM Thiamine pyrophosphate (TPP)
-
10 mM MgCl2
-
200 mM Dithiothreitol (DTT)
-
Oxythiamine pyrophosphate (OTPP) solution of known concentration
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, pyruvate, CoA, NAD+, MgCl2, and DTT.
-
In separate wells of the microplate, add varying concentrations of the inhibitor (OTPP). Include control wells with no inhibitor.
-
Add a constant amount of the PDHC enzyme preparation to each well.
-
Initiate the reaction by adding varying concentrations of the substrate (TPP).
-
Immediately measure the change in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance curves.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine Km and Vmax in the presence and absence of the inhibitor, and subsequently calculate the Ki for OTPP.
Cell Viability Assay: MTT Assay
This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic effects of oxythiamine.[8][11]
Objective: To measure the effect of oxythiamine on the viability of a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Oxythiamine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) overnight.
-
Treat the cells with a range of concentrations of oxythiamine. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
For adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each oxythiamine concentration relative to the untreated control and generate a dose-response curve to determine the IC50 value.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 3. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. atcc.org [atcc.org]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. US6596865B1 - Method of purifying thiamine phosphates - Google Patents [patents.google.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Oxythiamine Monophosphate: Discovery, History, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine, a structural analog and antagonist of vitamin B1 (thiamine), has been a subject of scientific inquiry for decades due to its potent inhibitory effects on thiamine-dependent metabolic pathways. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of oxythiamine monophosphate, the initial phosphorylated derivative in its metabolic activation. Particular focus is placed on its conversion to the active inhibitor, oxythiamine pyrophosphate (OTPP), and the subsequent disruption of key metabolic enzymes. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows to serve as a valuable resource for researchers in metabolism, oncology, and drug development.
Discovery and History
Oxythiamine was first synthesized and identified as a thiamine antagonist in the mid-20th century. Early studies quickly established its role in inducing thiamine deficiency-like symptoms in various biological systems. The pioneering work of researchers like Cerecedo and Eusebi in the 1940s and 1950s was instrumental in elucidating its anti-thiamine properties and in the initial preparation of its phosphorylated forms, including this compound and diphosphate.[1] These early investigations laid the groundwork for understanding that oxythiamine itself is a prodrug, requiring intracellular phosphorylation to exert its biological effects.
Initially utilized as a research tool to study the effects of thiamine deficiency, interest in oxythiamine and its derivatives has been revitalized in recent years, particularly in the context of cancer metabolism. The recognition that many cancer cells exhibit a heightened reliance on glucose metabolism, including the pentose phosphate pathway (PPP), has positioned oxythiamine as a potential therapeutic agent.
Biological Activation and Mechanism of Action
Oxythiamine enters cells, likely through thiamine transporters, where it undergoes enzymatic phosphorylation.[2] The first step in this activation is the conversion of oxythiamine to this compound, followed by a second phosphorylation to yield the active inhibitor, oxythiamine pyrophosphate (OTPP). This bioactivation is catalyzed by the enzyme thiamine pyrophosphokinase.
OTPP acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine. It binds to the TPP-dependent enzymes but fails to support the catalytic reactions, effectively blocking key metabolic pathways. The primary targets of OTPP are:
-
Transketolase (TKT): A critical enzyme in the non-oxidative branch of the pentose phosphate pathway.
-
Pyruvate Dehydrogenase Complex (PDHC): A key enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): An essential enzyme in the TCA cycle.
The inhibition of these enzymes leads to a cascade of downstream effects, including the disruption of cellular energy metabolism, nucleotide biosynthesis, and redox balance.
Quantitative Inhibitory Data
The inhibitory potency of oxythiamine's active form, OTPP, has been quantified against several key enzymes. The following tables summarize the available data for the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Enzyme | Inhibitor | Organism/Tissue | Ki Value (µM) | Competitive with | Reference(s) |
| Pyruvate Dehydrogenase Complex (PDHC) | OTPP | Mammalian | 0.025 | TPP | [2][3] |
| Pyruvate Dehydrogenase Complex (PDC) | OTPP | Bovine Adrenals | 0.07 | TPP | [4] |
| Enzyme | Inhibitor | Organism/Tissue | IC50 Value (µM) | Substrate | Reference(s) |
| Transketolase | OTPP | Rat Liver | 0.2 | Thiamine Diphosphate | [1] |
| Transketolase | OTPP | Yeast | ~0.03 | Thiamine Diphosphate | [1] |
Experimental Protocols
Synthesis of this compound
The following protocol is based on the classical method described by Cerecedo and Eusebi (1950), which involves the direct phosphorylation of oxythiamine.
Materials:
-
Oxythiamine
-
Phosphoric acid (85%)
-
Acetone
-
Water
-
Norit A (activated charcoal)
-
Absolute alcohol
-
Hydrogen chloride gas
-
Ether
Procedure:
-
Phosphorylation: Heat 5 g of 85% phosphoric acid to 300-310 °C, or until crystals appear on the walls of the beaker. Allow the acid to cool and then place it in an oil bath preheated to 135-140 °C. Once the temperature has equilibrated, add 4 g of oxythiamine at once and maintain the temperature for 20 minutes with constant stirring.
-
Initial Purification: Allow the fused mass to cool slightly and then wash it twice with 50 ml of acetone before it solidifies.
-
Dissolution and Precipitation: Dissolve the solid in 50 ml of water containing 4 drops of concentrated phosphoric acid. Precipitate the product by adding 150 ml of acetone. After standing overnight, a dark brown oil will form.
-
Decolorization: Dissolve the oil in 15 ml of water plus 4 drops of concentrated phosphoric acid and decolorize with Norit A. Filter the solution and wash the filter cake with water.
-
Isolation of this compound: Adjust the volume of the filtrate to 25 ml and add 50 ml of acetone to induce initial cloudiness. Then, add ether to produce a dense cloudiness. After standing overnight, treat the precipitate with 20 ml of absolute alcohol to aid crystallization.
-
Conversion to Hydrochloride Salt (Optional): The resulting precipitate can be taken up in absolute alcohol, and hydrogen chloride gas can be passed through the solution at ice-bath temperature to saturation to form the hydrochloride salt.
Note: This procedure yields a mixture of oxythiamine mono-, di-, and triphosphates. Further purification steps, such as chromatography, may be required to isolate pure this compound.
Visualizing Core Concepts
Signaling Pathway of Oxythiamine Action
The following diagram illustrates the metabolic consequences of oxythiamine administration, leading to the inhibition of key cellular processes.
Caption: Signaling pathway of oxythiamine action.
Experimental Workflow: Synthesis and Activation of this compound
The following diagram outlines the key steps in the synthesis of this compound and its subsequent biological activation.
Caption: Workflow for synthesis and activation.
Conclusion and Future Directions
This compound represents a key intermediate in the bioactivation of the potent thiamine antagonist, oxythiamine. Its discovery and the elucidation of its metabolic fate have been pivotal in understanding the mechanisms of thiamine-dependent enzyme inhibition. The data and protocols summarized in this guide provide a foundation for researchers exploring the therapeutic potential of targeting thiamine metabolism. Future research should focus on the development of more specific inhibitors of thiamine-dependent enzymes, potentially leveraging the structure of oxythiamine as a scaffold. Furthermore, a deeper understanding of the cellular transport mechanisms of oxythiamine and its phosphorylated derivatives could lead to strategies for enhancing its uptake and efficacy in target cells, particularly in the context of cancer therapy.
References
An In-depth Technical Guide to the Mechanism of Action of Oxythiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine, a potent thiamine antagonist, exerts its biological effects through its active metabolite, oxythiamine pyrophosphate (OTPP). This guide delineates the mechanism by which oxythiamine is converted to OTPP and subsequently inhibits key thiamine pyrophosphate (TPP)-dependent enzymes. By competitively binding to these enzymes, OTPP disrupts central metabolic pathways, including the pentose phosphate pathway and the Krebs cycle, leading to decreased production of vital cellular components and inducing effects such as cell growth arrest and apoptosis. This document provides a detailed overview of the molecular interactions, metabolic consequences, quantitative inhibition data, and relevant experimental methodologies for studying the action of this compound.
Introduction
Thiamine (Vitamin B1) is an essential micronutrient that, in its pyrophosphorylated form (TPP), serves as a critical coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism. These TPP-dependent enzymes are vital for cellular energy production, biosynthesis of nucleic acids, and maintaining redox balance. Oxythiamine is a structural analog of thiamine and a classical thiamine antagonist used in research to induce a state of cellular thiamine deficiency in a controlled manner.[1] Upon cellular uptake, oxythiamine is phosphorylated to its active form, oxythiamine pyrophosphate (OTPP), which then functions as a competitive inhibitor of TPP-dependent enzymes.[1] This inhibitory action makes oxythiamine and its derivatives subjects of interest in various fields, including oncology and microbiology, for their potential as metabolic inhibitors.[2]
Core Mechanism of Action
The mechanism of action of oxythiamine unfolds in a two-step process, beginning with its metabolic activation and culminating in the competitive inhibition of TPP-dependent enzymes.
Bioactivation of Oxythiamine
Oxythiamine itself is not the active inhibitor. Once inside the cell, it serves as a substrate for the enzyme thiamine pyrophosphokinase, the same enzyme that converts thiamine to TPP. This enzymatic reaction adds a pyrophosphate group to oxythiamine, yielding oxythiamine pyrophosphate (OTPP).[1][3]
Caption: Bioactivation of Oxythiamine to its inhibitory form, OTPP.
Competitive Inhibition of TPP-Dependent Enzymes
The active metabolite, OTPP, structurally mimics the natural coenzyme TPP, allowing it to bind to the coenzyme binding sites of TPP-dependent enzymes. However, a critical structural difference—the substitution of a hydroxyl group for the amino group on the pyrimidine ring—renders OTPP catalytically inactive.[1] It cannot stabilize the carbanion intermediates necessary for the enzymatic reactions to proceed.[1]
By occupying the active site, OTPP acts as a competitive inhibitor, preventing the binding of the natural coenzyme TPP and thereby blocking the enzyme's catalytic activity.[1] The primary targets of OTPP are key enzymes in central metabolism:
-
Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2]
-
Pyruvate Dehydrogenase Complex (PDHC): The enzyme complex that links glycolysis to the Krebs cycle.[1]
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A key regulatory enzyme within the Krebs cycle.[1]
Metabolic and Cellular Consequences
The inhibition of these enzymes by OTPP has profound effects on cellular metabolism and function.
Disruption of the Pentose Phosphate Pathway
Inhibition of transketolase by OTPP blocks the non-oxidative branch of the PPP. This has two major consequences:
-
Reduced Ribose-5-Phosphate Synthesis: This severely limits the production of ribose-5-phosphate, a precursor essential for the synthesis of nucleotides (DNA and RNA).[1][4]
-
Impaired NADPH Production: The block in the PPP also impairs the generation of NADPH, a critical reducing agent for biosynthetic reactions and antioxidant defense.[1][4]
Impairment of the Krebs Cycle and Energy Metabolism
By inhibiting the PDHC and OGDHC, OTPP effectively disrupts the Krebs cycle. This leads to:
-
Decreased Acetyl-CoA and Succinyl-CoA levels: This reduces the overall flux through the Krebs cycle.
-
Reduced ATP Production: The impairment of the Krebs cycle limits the generation of NADH and FADH2, which are essential for ATP production through oxidative phosphorylation.
-
Accumulation of Upstream Metabolites: Inhibition of these complexes can lead to the buildup of pyruvate and α-ketoglutarate.
The collective impact of these metabolic disruptions is a significant reduction in cellular biosynthetic capacity and energy production, which can lead to cell cycle arrest, typically in the G1 phase, and ultimately apoptosis.[2][4]
Caption: Metabolic pathways inhibited by Oxythiamine Pyrophosphate (OTPP).
Quantitative Inhibition Data
The inhibitory potency of OTPP varies between different TPP-dependent enzymes and their sources. The following table summarizes key kinetic parameters.
| Enzyme Target | Organism/Tissue | Inhibitor | Inhibition Type | Ki (μM) | Km for TPP (μM) | IC50 (μM) |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | OTPP | Competitive | 0.07 | 0.11 | - |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | OTPP | Competitive | 0.025 | 0.06 | - |
| Transketolase (TKT) | General | OTPP | Competitive | 0.03 | - | - |
| Transketolase (TKT) | Rat Liver | Oxythiamine | - | - | - | 0.2 |
| 2-Oxoglutarate Dehydrogenase (OGDHC) | Rat Adrenals | Oxythiamine | - | - | - | Resistant |
| HeLa Cells | Human Cervical Cancer | Oxythiamine | - | - | - | 36 (GI50) |
Data sourced from references:[1][2][5][6][7]
Key Experimental Protocols
Protocol: Measurement of Pyruvate Dehydrogenase Complex (PDHC) Activity and Inhibition
This protocol outlines a spectrophotometric method to determine the activity of PDHC and its inhibition by OTPP. The assay measures the reduction of NAD+ to NADH, which is monitored by an increase in absorbance at 340 nm.
Materials:
-
Purified PDHC enzyme preparation
-
50 mM Phosphate buffer (pH 7.8)
-
Substrates: Pyruvate, NAD+, Coenzyme A (CoA)
-
Cofactors: Thiamine Pyrophosphate (TPP), MgCl2, Dithiothreitol (DTT)
-
Inhibitor: Oxythiamine Pyrophosphate (OTPP)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing 50 mM phosphate buffer, 1 mM MgCl2, 0.1 mM CoA, 2 mM NAD+, and 1 mM DTT.
-
Pre-incubation with Inhibitor: For inhibition studies, add OTPP at the desired concentration (e.g., 0.01 µM) to the reaction mixture and pre-incubate with the PDHC enzyme preparation for a defined period.
-
Initiate Reaction: Start the reaction by adding the substrates, 2 mM pyruvate and varying concentrations of TPP (e.g., 0.02 - 5.0 µM).
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The rate of change in absorbance is proportional to the PDHC activity.
-
Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot. To determine kinetic parameters, plot 1/V versus 1/[TPP] (Lineweaver-Burk plot). The Km for TPP and the Ki for OTPP can be calculated from these plots.[2]
Caption: Workflow for measuring PDHC activity and inhibition by OTPP.
Protocol: Quantitative Proteomics using SILAC to Study Oxythiamine Effects
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique to quantify changes in protein expression in response to a drug. This protocol describes a workflow to identify proteins whose expression is altered by oxythiamine treatment.
Materials:
-
Cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)
-
SILAC-compatible cell culture medium (deficient in Lysine and Arginine)
-
"Light" amino acids (e.g., 12C6-Lys, 12C6-Arg)
-
"Heavy" amino acids (e.g., 13C6-Lys, 13C6-Arg)
-
Oxythiamine
-
Standard cell lysis buffers and protease inhibitors
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Metabolic Labeling: Culture two populations of cells. One population is grown in "light" medium, and the other in "heavy" medium for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.
-
Treatment: Treat one population of cells (e.g., the "heavy" labeled cells) with oxythiamine at a desired concentration and for a specific duration. The other population ("light" labeled) serves as the untreated control.
-
Cell Lysis and Protein Mixing: Harvest and lyse both cell populations separately. Measure the protein concentration of each lysate and then mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the signal intensities of the heavy to light peptide pairs corresponds to the relative abundance of that protein in the treated versus the control sample. This allows for the identification and quantification of proteins that are up- or down-regulated upon oxythiamine treatment.
Conclusion
Oxythiamine, through its active form OTPP, serves as a potent and specific inhibitor of TPP-dependent enzymes. Its mechanism of action, centered on the competitive inhibition of transketolase, the pyruvate dehydrogenase complex, and the 2-oxoglutarate dehydrogenase complex, leads to significant disruption of cellular metabolism, ultimately impacting cell growth and viability. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals investigating the biological effects of this thiamine antagonist and its potential therapeutic applications.
References
- 1. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Transketolase_TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Conversion of Oxythiamine to its Phosphates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine, a potent thiamine antagonist, exerts its biological effects through intracellular conversion to its phosphate esters, primarily oxythiamine pyrophosphate (OTPP). This active metabolite competitively inhibits thiamine pyrophosphate (TPP)-dependent enzymes, crucial for cellular metabolism. This guide provides an in-depth technical overview of the intracellular phosphorylation of oxythiamine, the kinetic properties of the involved enzymes, and the subsequent inhibition of key metabolic pathways. Detailed experimental protocols and visual representations of the biochemical pathways are included to facilitate further research and drug development efforts in areas such as oncology and infectious diseases.
Introduction
Thiamine (Vitamin B1) is an essential micronutrient that, in its pyrophosphorylated form (TPP), serves as a critical cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. Oxythiamine is a structural analog of thiamine and acts as an antimetabolite. Its biological activity is contingent upon its intracellular phosphorylation, a process that mimics the activation of thiamine itself. The resulting oxythiamine phosphate esters, particularly OTPP, act as competitive inhibitors of TPP-dependent enzymes, leading to metabolic disruption and cellular dysfunction. This mechanism underlies the use of oxythiamine as a research tool and its potential as a therapeutic agent.
Intracellular Conversion Pathway
The primary step in the intracellular activation of oxythiamine is its conversion to oxythiamine pyrophosphate (OTPP). This reaction is catalyzed by the same enzyme responsible for the pyrophosphorylation of thiamine: thiamine pyrophosphokinase (TPK) .
Enzymatic Reaction
Thiamine pyrophosphokinase facilitates the transfer of a pyrophosphate group from adenosine triphosphate (ATP) to oxythiamine, yielding OTPP and adenosine monophosphate (AMP).
Oxythiamine + ATP --Thiamine Pyrophosphokinase (Mg2+)--> Oxythiamine Pyrophosphate + AMP
While it is established that oxythiamine is a substrate for TPK, specific kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for this reaction are not well-documented in publicly available literature. However, studies on the analogous reaction with pyrithiamine, another thiamine antagonist, have demonstrated that TPK can indeed pyrophosphorylate thiamine analogs[1].
Pathway Diagram
Inhibition of TPP-Dependent Enzymes
Oxythiamine pyrophosphate (OTPP) is a competitive inhibitor of TPP-dependent enzymes. It binds to the TPP binding site on these enzymes, preventing the binding of the natural cofactor and thereby inhibiting their catalytic activity. The primary targets of OTPP include:
-
Transketolase (TKT) : A key enzyme in the pentose phosphate pathway (PPP).
-
Pyruvate Dehydrogenase Complex (PDHC) : A critical link between glycolysis and the citric acid cycle.
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC) : An essential enzyme in the citric acid cycle.
Quantitative Inhibition Data
The inhibitory potency of OTPP varies for different TPP-dependent enzymes. The following table summarizes the available kinetic data for the inhibition of these enzymes by OTPP.
| Enzyme | Organism/Tissue | Substrate | Km for TPP (µM) | Ki for OTPP (µM) | Reference(s) |
| Transketolase (TKT) | Rat Liver | - | - | 0.2 | [2] |
| Transketolase (TKT) | Yeast | - | - | ~0.03 | [2] |
| Pyruvate Dehydrogenase Complex | Bovine Adrenals | Pyruvate | 0.11 | 0.07 | [3] |
| Pyruvate Dehydrogenase Complex | Mammalian | Pyruvate | 0.06 | 0.025 | [4][5] |
Consequences of Enzyme Inhibition
The inhibition of TPP-dependent enzymes by OTPP has profound effects on cellular metabolism, leading to a cascade of downstream events, including the induction of apoptosis.
Metabolic Disruption
-
Inhibition of Transketolase : Blocks the non-oxidative branch of the pentose phosphate pathway, impairing the production of ribose-5-phosphate (essential for nucleotide synthesis) and NADPH (a key cellular reductant).
-
Inhibition of Pyruvate Dehydrogenase Complex : Leads to the accumulation of pyruvate and a reduction in acetyl-CoA production, thereby disrupting the link between glycolysis and the citric acid cycle and impairing cellular energy production.
-
Inhibition of 2-Oxoglutarate Dehydrogenase Complex : Further disrupts the citric acid cycle, leading to the accumulation of α-ketoglutarate and a decrease in the production of downstream intermediates and reducing equivalents.
Induction of Apoptosis
The metabolic stress induced by oxythiamine treatment can trigger programmed cell death, or apoptosis. This is a complex process involving multiple signaling pathways. While the precise mechanisms are still under investigation, it is understood to involve both intrinsic and extrinsic pathways.
Experimental Protocols
Thiamine Pyrophosphokinase Activity Assay
This assay measures the activity of TPK by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
ATP
-
MgCl2
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Myokinase
-
Pyruvate kinase (PK)
-
Oxythiamine solution
-
Enzyme preparation (cell lysate or purified TPK)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, PEP, and NADH.
-
Add LDH, myokinase, and PK to the reaction mixture.
-
Initiate the reaction by adding the enzyme preparation and oxythiamine.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of AMP formation and thus TPK activity.
Note: This is a generalized protocol. Specific concentrations and incubation times should be optimized for the experimental system.
Pyruvate Dehydrogenase Complex Activity Assay
This spectrophotometric assay measures the reduction of NAD+ to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
Sodium pyruvate
-
Coenzyme A (CoA)
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Dithiothreitol (DTT)
-
Enzyme preparation (mitochondrial extract or purified PDHC)
-
Oxythiamine pyrophosphate (for inhibition studies)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.
-
For inhibition studies, pre-incubate the enzyme preparation with OTPP for a defined period.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
The rate of NADH formation is directly proportional to PDHC activity.
Reference for a detailed protocol can be found in various commercial kits and publications[6][7][8][9][10].
2-Oxoglutarate Dehydrogenase Complex Activity Assay
Similar to the PDHC assay, this method measures the reduction of NAD+ to NADH coupled to the conversion of 2-oxoglutarate to succinyl-CoA.
Materials:
-
Phosphate buffer (pH 7.2)
-
2-Oxoglutarate
-
Coenzyme A (CoA)
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Enzyme preparation (mitochondrial extract or purified OGDHC)
-
Oxythiamine pyrophosphate (for inhibition studies)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, 2-oxoglutarate, CoA, NAD+, TPP, and MgCl2.
-
For inhibition studies, pre-incubate the enzyme with OTPP.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the increase in absorbance at 340 nm due to NADH formation.
-
The rate of absorbance change is proportional to OGDHC activity.
Detailed protocols are available in the literature and from commercial suppliers[11][12][13][14].
HPLC Analysis of Oxythiamine and its Phosphates
High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive method for the separation and quantification of thiamine, oxythiamine, and their respective phosphate esters.
Principle: The method involves the pre-column derivatization of thiamine and its analogs to fluorescent thiochrome derivatives. The thiochromes are then separated by reverse-phase HPLC and detected by a fluorescence detector.
General Procedure:
-
Sample Preparation: Extract thiamine, oxythiamine, and their phosphates from cellular or tissue samples, often involving protein precipitation with trichloroacetic acid (TCA).
-
Derivatization: Oxidize the thiamine compounds to their corresponding thiochrome derivatives using an oxidizing agent like potassium ferricyanide in an alkaline solution.
-
HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase, often a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile, for isocratic or gradient elution.
-
Fluorescence Detection: Monitor the eluent with a fluorescence detector set at the appropriate excitation and emission wavelengths for the thiochrome derivatives (typically around 365 nm for excitation and 450 nm for emission).
-
Quantification: Determine the concentrations of oxythiamine and its phosphates by comparing their peak areas to those of known standards.
Specific details of the mobile phase composition, gradient, and column specifications can be found in various published methods[15][16][17].
Conclusion
The intracellular conversion of oxythiamine to its active phosphate esters is a critical determinant of its biological activity. This guide has provided a comprehensive overview of this process, from the initial phosphorylation by thiamine pyrophosphokinase to the subsequent inhibition of key metabolic enzymes and the induction of apoptosis. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. Further elucidation of the kinetic parameters of thiamine pyrophosphokinase with oxythiamine and a more detailed understanding of the downstream signaling consequences of TPP-dependent enzyme inhibition will be crucial for the continued exploration of oxythiamine's therapeutic potential.
References
- 1. Pyrithiamine as a substrate for thiamine pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. raybiotech.com [raybiotech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mybiosource.com [mybiosource.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Detailed kinetics and regulation of mammalian 2-oxoglutarate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proteopedia.org [proteopedia.org]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. scispace.com [scispace.com]
Oxythiamine Monophosphate: A Key Intermediate in the Synthesis of the Antimetabolite OTPP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine monophosphate (OMP) is a critical intermediate in the synthesis of oxythiamine pyrophosphate (OTPP), a potent antimetabolite of thiamine pyrophosphate (TPP). OTPP acts as a competitive inhibitor of TPP-dependent enzymes, which are crucial for cellular metabolism, making it a compound of significant interest in cancer research and other therapeutic areas. This technical guide provides a comprehensive overview of the synthesis of OTPP with a focus on the role of OMP, detailing both chemical and enzymatic methodologies. It includes structured quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to support researchers in the field.
Introduction
Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a vital cofactor for enzymes involved in carbohydrate and amino acid metabolism. Antimetabolites of thiamine, such as oxythiamine, are structurally similar molecules that can interfere with the normal function of thiamine and TPP-dependent pathways. Oxythiamine is phosphorylated in vivo to oxythiamine pyrophosphate (OTPP), which then competes with TPP for the active sites of enzymes like transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase.[1] This inhibition disrupts cellular metabolism and can lead to cytotoxic effects, particularly in rapidly proliferating cancer cells that are highly dependent on these metabolic pathways.
This compound (OMP) is the direct precursor to OTPP in its synthesis from oxythiamine. Understanding the synthesis and properties of OMP is therefore crucial for the development and optimization of OTPP as a therapeutic agent. This guide will explore the chemical and enzymatic routes to OTPP, with a central focus on the intermediate role of OMP.
Synthesis of Oxythiamine Pyrophosphate (OTPP)
The synthesis of OTPP can be achieved through two primary routes: chemical synthesis and enzymatic synthesis. Both methods involve the phosphorylation of oxythiamine, with OMP being a key intermediate.
Chemical Synthesis
The chemical synthesis of OTPP from oxythiamine typically involves a direct phosphorylation reaction, which proceeds through the formation of OMP. A historical method involves the reaction of oxythiamine with concentrated phosphoric acid at elevated temperatures.[2] This process results in a mixture of this compound, diphosphate (pyrophosphate), and triphosphate, which then require separation and purification.
Experimental Protocol: Chemical Synthesis of OMP and OTPP
This protocol is based on the classical method described by Cerecedo and Eusebi (1950) and subsequent modifications.
Materials:
-
Oxythiamine hydrochloride
-
Concentrated phosphoric acid (85%)
-
Acetone
-
Anhydrous ether
-
HPLC system with an anion-exchange or reverse-phase C18 column
-
Lyophilizer
Procedure:
-
Phosphorylation: A mixture of oxythiamine hydrochloride and concentrated phosphoric acid is heated at a controlled temperature (e.g., 100-140°C) for a specific duration. The exact conditions can be varied to optimize the yield of the desired phosphate ester.
-
Precipitation: The reaction mixture is cooled and then treated with a large volume of cold acetone to precipitate the phosphorylated oxythiamine derivatives.
-
Washing: The precipitate is collected by centrifugation or filtration and washed repeatedly with acetone and anhydrous ether to remove residual phosphoric acid and unreacted starting material.
-
Purification: The mixture of oxythiamine phosphates is separated using high-performance liquid chromatography (HPLC). Anion-exchange chromatography is effective for separating the mono-, di-, and triphosphate forms based on their charge.[2] Alternatively, reverse-phase HPLC can be employed. The fractions corresponding to OMP and OTPP are collected.
-
Lyophilization: The purified fractions are lyophilized to obtain OMP and OTPP as stable, dry powders.
Enzymatic Synthesis
The enzymatic synthesis of OTPP mirrors the biological pathway and offers higher specificity and milder reaction conditions compared to chemical synthesis. The key enzyme in this process is thiamine pyrophosphokinase (TPK), which catalyzes the pyrophosphorylation of thiamine and its analogs.[3] While TPK directly converts oxythiamine to OTPP, this process occurs in two conceptual steps: the formation of an enzyme-bound monophosphate intermediate, followed by the transfer of a second phosphate group.
Alternatively, thiamine monophosphate kinase (ThiL) has been shown to phosphorylate thiamine monophosphate (TMP) and its analogs. This suggests a potential two-step enzymatic synthesis of OTPP from oxythiamine: first, the synthesis of OMP, followed by its phosphorylation to OTPP by ThiL or a similar kinase.
Experimental Protocol: Enzymatic Synthesis of OTPP from OMP
This protocol is a generalized procedure based on the known activity of thiamine monophosphate kinases.
Materials:
-
This compound (synthesized chemically or obtained commercially)
-
Recombinant thiamine monophosphate kinase (e.g., from E. coli)
-
ATP (adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
HPLC system for purification and analysis
-
Enzyme purification system (e.g., Ni-NTA affinity chromatography for His-tagged enzymes)
Procedure:
-
Enzyme Preparation: Express and purify recombinant thiamine monophosphate kinase according to standard molecular biology protocols.
-
Reaction Setup: In a reaction vessel, combine Tris-HCl buffer, MgCl₂, ATP, and OMP.
-
Enzymatic Reaction: Initiate the reaction by adding the purified thiamine monophosphate kinase. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C). The reaction progress can be monitored by HPLC by measuring the consumption of OMP and the formation of OTPP.
-
Reaction Quenching: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions or by heat inactivation of the enzyme.
-
Purification: Purify the OTPP from the reaction mixture using HPLC, similar to the method described for the chemical synthesis.
-
Analysis: Confirm the identity and purity of the synthesized OTPP using mass spectrometry and NMR spectroscopy.
Quantitative Data
The efficiency of OTPP synthesis and its activity as an enzyme inhibitor are critical parameters for its application. The following tables summarize key quantitative data related to OMP and OTPP.
Table 1: Kinetic Parameters of Enzymes Involved in OTPP Synthesis and Inhibition
| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |
| Thiamine Pyrophosphokinase | Oxythiamine | Kᵢ | 4.2 mM | [3] |
| Thiamine Monophosphate Kinase | This compound | Kₘ | 15.2 ± 2.0 µM | |
| Transketolase (Yeast) | Oxythiamine Pyrophosphate | Kᵢ | 0.03 µM | [3] |
| Pyruvate Dehydrogenase (Yeast) | Oxythiamine Pyrophosphate | Kᵢ | 20 µM | [3] |
Table 2: Inhibitory Concentrations of Oxythiamine and its Derivatives
| Compound | Target | Parameter | Concentration | Reference |
| Oxythiamine Pyrophosphate | Transketolase (Rat Liver) | IC₅₀ | 0.02 - 0.2 µM | [3] |
| Oxythiamine Pyrophosphate | Transketolase (Yeast) | IC₅₀ | ~0.03 µM | [3] |
Visualization of Pathways and Workflows
Diagrams illustrating the synthesis pathways and experimental workflows provide a clear visual representation of the processes described.
Caption: Synthesis pathways of OTPP from Oxythiamine.
Caption: General experimental workflow for OTPP synthesis.
Conclusion
This compound is a pivotal intermediate in both the chemical and enzymatic synthesis of the TPP antimetabolite, OTPP. A thorough understanding of the methodologies for its synthesis, purification, and characterization is essential for researchers and drug developers working to harness the therapeutic potential of OTPP. The detailed protocols, quantitative data, and visual workflows presented in this guide provide a solid foundation for the synthesis and study of this important class of compounds. Further research into optimizing these synthetic routes and exploring the full range of biological activities of OTPP is warranted.
References
An In-Depth Technical Guide to Oxythiamine Monophosphate: A Review of the Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine, a structural analog and potent antagonist of thiamine (Vitamin B1), serves as a critical tool in metabolic research, particularly in the study of thiamine-dependent pathways and their role in various pathological conditions, including cancer. In biological systems, oxythiamine is enzymatically converted to its active phosphate esters, primarily oxythiamine pyrophosphate (OTPP), which competitively inhibit thiamine pyrophosphate (TPP)-dependent enzymes. This guide provides a comprehensive review of the literature on Oxythiamine Monophosphate (OxyMP) and its active diphosphate form, focusing on its mechanism of action, quantitative inhibitory effects, and the experimental protocols for its synthesis and the assessment of its biological activity.
Mechanism of Action
Oxythiamine exerts its biological effects by targeting enzymes that rely on thiamine pyrophosphate as a cofactor. The process begins with the cellular uptake of oxythiamine, which is then phosphorylated by the enzyme thiamine pyrophosphokinase to yield this compound (OxyMP) and subsequently oxythiamine pyrophosphate (OTPP).[1] OTPP mimics the structure of TPP, allowing it to bind to the active sites of TPP-dependent enzymes. However, due to the substitution of the amino group on the pyrimidine ring with a hydroxyl group, OTPP is catalytically inactive.[1] This binding without catalytic function leads to the potent inhibition of key metabolic enzymes.
The primary targets of OTPP are enzymes involved in crucial metabolic pathways:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), essential for the synthesis of ribose-5-phosphate for nucleotide production and NADPH for reductive biosynthesis and antioxidant defense.
-
Pyruvate Dehydrogenase Complex (PDHC): A critical link between glycolysis and the citric acid cycle, catalyzing the conversion of pyruvate to acetyl-CoA.
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A vital enzyme in the citric acid cycle, responsible for the conversion of α-ketoglutarate to succinyl-CoA.
By inhibiting these enzymes, oxythiamine disrupts central carbon metabolism, leading to decreased production of biosynthetic precursors and cellular energy, which can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2]
Quantitative Data: Inhibition of Thiamine-Dependent Enzymes
The inhibitory potency of the active form of oxythiamine, oxythiamine pyrophosphate (OTPP), has been quantified for several key TPP-dependent enzymes. The data is summarized in the table below. It is important to note that most inhibition studies have been performed with the diphosphate form (OTPP), as this is the primary active metabolite that directly interacts with the target enzymes.
| Enzyme Target | Organism/Tissue | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |
| Transketolase (TKT) | Rat Liver | OTPP | - | 0.2 µM | [3] |
| Yeast | OTPP | - | ~0.03 µM | [3] | |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | OTPP | 0.025 µM | - | Competitive inhibitor with respect to TPP (Kₘ = 0.06 µM).[4] |
| Bovine Adrenals | OTPP | 0.07 µM | - | Competitive inhibitor with respect to TPP (Kₘ = 0.11 µM). | |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Bovine Adrenals | OTPP | ~30 µM | - | Competitive inhibitor with respect to TPP (Kₘ = 6.7 µM in the presence of Mg²⁺). |
Experimental Protocols
Synthesis of this compound
Principle: This method relies on the direct phosphorylation of the primary hydroxyl group of oxythiamine using a phosphorylating agent like polyphosphoric acid, which is generated by heating concentrated phosphoric acid. The resulting product is a mixture of monophosphate, diphosphate, and unreacted oxythiamine, which then requires purification.
General Procedure:
-
Phosphorylation: Oxythiamine is reacted with concentrated (85%) phosphoric acid at a high temperature (typically in the range of 100-140°C). The reaction time can vary, and the progress can be monitored by techniques such as thin-layer chromatography.
-
Quenching and Neutralization: The reaction mixture is cooled and then carefully quenched, for example, by adding it to ice-cold water or a buffer solution. The acidic mixture is then neutralized.
-
Purification: The resulting mixture of oxythiamine and its phosphorylated derivatives is purified. Modern methods would typically employ high-performance liquid chromatography (HPLC) for efficient separation of the monophosphate, diphosphate, and triphosphate forms.[2] Alternatively, older methods relied on fractional crystallization from solvents like acetone.[2]
Transketolase (TKT) Activity Assay
Principle: Transketolase activity is commonly measured using a coupled enzyme assay. The reaction catalyzed by transketolase produces glyceraldehyde-3-phosphate, which is then converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the transketolase activity.
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
Xylulose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP)
-
NADH
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (coupling enzymes)
-
Sample containing transketolase (e.g., erythrocyte lysate)
-
Inhibitor solution (Oxythiamine pyrophosphate)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates, TPP, NADH, and coupling enzymes.
-
To test for inhibition, pre-incubate the enzyme sample with varying concentrations of oxythiamine pyrophosphate for a defined period.
-
Initiate the reaction by adding the enzyme sample (or the pre-incubated enzyme-inhibitor mixture) to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation (change in absorbance per minute) is used to calculate the enzyme activity.
-
For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. To determine the Kᵢ, experiments are performed at different substrate concentrations.
Pyruvate Dehydrogenase Complex (PDHC) Activity Assay
Principle: PDHC activity can be measured by a coupled enzyme assay that follows the formation of acetyl-CoA. The acetyl-CoA produced reacts with oxaloacetate in a reaction catalyzed by citrate synthase to produce citrate and CoASH. The released CoASH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Sodium pyruvate (substrate)
-
Coenzyme A (CoA)
-
NAD⁺
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Oxaloacetate
-
DTNB
-
Citrate synthase (coupling enzyme)
-
Sample containing PDHC (e.g., mitochondrial extract)
-
Inhibitor solution (Oxythiamine pyrophosphate)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, pyruvate, CoA, NAD⁺, TPP, MgCl₂, and DTT.
-
For inhibition studies, pre-incubate the enzyme sample with varying concentrations of oxythiamine pyrophosphate.
-
Add the enzyme sample to the reaction mixture and incubate to allow for the production of acetyl-CoA.
-
Transfer the reaction mixture to a cuvette and add oxaloacetate and DTNB.
-
Initiate the final reaction by adding citrate synthase.
-
Monitor the increase in absorbance at 412 nm over time.
-
The rate of color formation is proportional to the PDHC activity.
-
Calculate IC₅₀ and Kᵢ values as described for the transketolase assay.
2-Oxoglutarate Dehydrogenase Complex (OGDHC) Activity Assay
Principle: The activity of OGDHC is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The reaction involves the oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA, with the concomitant reduction of NAD⁺.
Reagents:
-
Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
2-oxoglutarate (substrate)
-
Coenzyme A (CoA)
-
NAD⁺
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Cysteine-HCl
-
Sample containing OGDHC (e.g., mitochondrial extract)
-
Inhibitor solution (Oxythiamine pyrophosphate)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, CoA, NAD⁺, TPP, MgCl₂, and cysteine-HCl.
-
For inhibition studies, add varying concentrations of oxythiamine pyrophosphate to the reaction mixture.
-
Add the enzyme sample to the cuvette.
-
Initiate the reaction by adding the substrate, 2-oxoglutarate.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH formation is proportional to the OGDHC activity.
-
Calculate IC₅₀ and Kᵢ values as described previously.
Mandatory Visualizations
Caption: Metabolic activation of Oxythiamine and inhibition of Transketolase.
Caption: General workflow for an enzyme inhibition assay.
References
An In-depth Technical Guide to the Physiological Effects of Oxythiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine, a potent thiamine antagonist, exerts its physiological effects primarily through its intracellular conversion to oxythiamine pyrophosphate (OTPP), a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. This guide delineates the mechanism of action of oxythiamine, focusing on its impact on key metabolic pathways crucial for cellular function and proliferation. By inhibiting enzymes such as transketolase (TKT), the pyruvate dehydrogenase complex (PDHC), and to a lesser extent, the 2-oxoglutarate dehydrogenase complex (OGDC), oxythiamine disrupts the pentose phosphate pathway (PPP) and the Krebs cycle. This disruption leads to a reduction in vital cellular components, including ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense, ultimately resulting in cytostatic and cytotoxic effects, particularly in rapidly proliferating cells like those found in tumors. This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for assessing oxythiamine's effects, and visual representations of the affected signaling pathways and experimental workflows.
Introduction
Thiamine (Vitamin B1) is an essential micronutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2] Oxythiamine is a structural analog of thiamine and acts as a competitive antagonist.[3] Following cellular uptake, oxythiamine is phosphorylated by thiamine pyrophosphokinase to its active form, oxythiamine pyrophosphate (OTPP).[3] OTPP then competes with TPP for binding to the active sites of TPP-dependent enzymes, leading to the inhibition of their catalytic activity.[4][5] While oxythiamine monophosphate is an intermediate in the formation of OTPP, the majority of the physiological effects are attributed to the pyrophosphate derivative.[6][7] This guide will focus on the well-documented effects of oxythiamine and its active pyrophosphate form.
Mechanism of Action
The primary mechanism of action of oxythiamine lies in the ability of its pyrophosphorylated form, OTPP, to competitively inhibit TPP-dependent enzymes.[4][5] This inhibition stems from the structural similarity between OTPP and TPP, allowing OTPP to bind to the enzyme's active site. However, a key structural difference prevents OTPP from facilitating the enzymatic reaction, effectively blocking the enzyme's function.[3] The enzymes most significantly affected are central to cellular metabolism:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).
-
Pyruvate Dehydrogenase Complex (PDHC): The gateway enzyme linking glycolysis to the Krebs cycle.
-
2-Oxoglutarate Dehydrogenase Complex (OGDC): A critical enzyme in the Krebs cycle.
Physiological Effects on Key Metabolic Pathways
Inhibition of the Pentose Phosphate Pathway (PPP)
OTPP is a potent inhibitor of transketolase (TKT), a crucial enzyme in the pentose phosphate pathway.[3] The PPP is vital for the production of:
-
Ribose-5-phosphate: A precursor for the synthesis of nucleotides (DNA and RNA).
-
NADPH: A primary cellular reductant essential for fatty acid synthesis, cholesterol synthesis, and the regeneration of reduced glutathione, a key antioxidant.
By inhibiting TKT, OTPP effectively shuts down the non-oxidative branch of the PPP. This leads to a depletion of ribose-5-phosphate, thereby impairing nucleic acid synthesis and arresting cell proliferation. Furthermore, the reduced production of NADPH compromises the cell's antioxidant capacity, rendering it more susceptible to oxidative stress and damage.
Disruption of the Krebs Cycle
OTPP also competitively inhibits the pyruvate dehydrogenase complex (PDHC) and, to a lesser extent, the 2-oxoglutarate dehydrogenase complex (OGDC).[4][5]
-
PDHC Inhibition: PDHC catalyzes the conversion of pyruvate to acetyl-CoA, a primary entry point for carbohydrates into the Krebs cycle. Inhibition of PDHC by OTPP reduces the availability of acetyl-CoA, leading to decreased ATP production through oxidative phosphorylation.
-
OGDC Inhibition: OGDC is another key regulatory enzyme in the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. While less sensitive to OTPP than PDHC, its inhibition further disrupts the Krebs cycle, impacting cellular energy production.
The combined inhibition of these enzymes leads to a significant reduction in cellular energy metabolism and the production of biosynthetic precursors derived from the Krebs cycle.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of oxythiamine pyrophosphate (OTPP) against key thiamine-dependent enzymes has been quantified in various studies. The following table summarizes the reported inhibition constants (Ki) and IC50 values.
| Enzyme | Organism/Tissue | Inhibitor | Inhibition Type | Ki (µM) | IC50 (µM) | Reference(s) |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | OTPP | Competitive | 0.025 | - | [4][5] |
| Transketolase (TKT) | - | OTPP | - | - | 8.75 (LLC cells) | [8] |
| 2-Oxoglutarate Dehydrogenase Complex (OGDC) | - | OTPP | - | - | - | [4] |
Note: The 2-oxoglutarate dehydrogenase complex has been reported to be more resistant to inhibition by oxythiamine compared to PDHC and TKT.[4]
Experimental Protocols
Spectrophotometric Assay for Transketolase Activity
This protocol is adapted from established methods for measuring transketolase activity by monitoring the oxidation of NADH.[9][10]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
Xylulose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP)
-
NADH
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (auxiliary enzymes)
-
Cell or tissue lysate containing transketolase
-
Oxythiamine (or OTPP) solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ribose-5-phosphate, xylulose-5-phosphate, NADH, and the auxiliary enzymes in a cuvette.
-
To assess the effect of oxythiamine, pre-incubate the cell/tissue lysate with varying concentrations of oxythiamine for a specified time.
-
Initiate the reaction by adding the cell/tissue lysate (pre-incubated with or without oxythiamine) to the reaction mixture.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.
-
To determine the TPP effect (a measure of thiamine deficiency), a parallel assay is run with the addition of exogenous TPP to the reaction mixture.
-
Calculate the transketolase activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
In Vivo Assessment of Oxythiamine Efficacy in a Murine Cancer Model
This protocol outlines a general workflow for evaluating the anti-tumor effects of oxythiamine in a mouse xenograft model.[8]
Materials:
-
Cancer cell line (e.g., Lewis Lung Carcinoma - LLC)
-
Immunocompromised mice (e.g., C57BL/6)
-
Oxythiamine solution for injection
-
Calipers for tumor measurement
-
Equipment for tissue collection and processing
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a known number of cancer cells into the flank of the mice.
-
Animal Grouping: Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Oxythiamine Administration: Administer oxythiamine to the treatment group via a specified route (e.g., intraperitoneal injection) and dose (e.g., 250 or 500 mg/kg body weight) on a predetermined schedule (e.g., daily for 5 weeks). The control group receives a vehicle control.[8]
-
Tumor Growth Monitoring: Measure tumor volume using calipers at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other relevant tissues.
-
Ex Vivo Analysis: Analyze the collected tissues for markers of proliferation (e.g., Ki67 staining), apoptosis (e.g., TUNEL assay), and the activity of TPP-dependent enzymes.
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of key metabolic pathways by Oxythiamine Pyrophosphate (OTPP).
Experimental Workflow Diagram
Caption: Workflow for an in vivo study of oxythiamine's anti-cancer efficacy.
Conclusion
This compound, through its conversion to the active inhibitor oxythiamine pyrophosphate, presents a significant tool for the study and potential therapeutic targeting of metabolic pathways essential for cell survival and proliferation. Its well-characterized inhibitory effects on key TPP-dependent enzymes provide a clear mechanism for its observed cytostatic and cytotoxic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the physiological effects of oxythiamine and explore its therapeutic potential. The provided visualizations serve to clarify the complex interactions and experimental procedures involved in this area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxythiamine - Wikipedia [en.wikipedia.org]
- 4. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
Methodological & Application
Synthesis of Oxythiamine Monophosphate for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine, a synthetic analog and antagonist of thiamine (Vitamin B1), serves as a valuable tool in biomedical research, particularly in cancer metabolism studies. Its active form, oxythiamine pyrophosphate (OTPP), is a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, most notably transketolase in the pentose phosphate pathway (PPP). This inhibition disrupts crucial metabolic processes in rapidly proliferating cells, such as cancer cells, leading to reduced production of ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense. This document provides detailed protocols for the chemical synthesis of oxythiamine monophosphate (OTMP), a precursor to the active diphosphate form, for research use. The synthesis involves the phosphorylation of oxythiamine followed by purification. While specific quantitative yields and comprehensive characterization data for this compound are not extensively reported in readily available literature, this document outlines a robust procedural framework based on established chemical principles and analogous separations of thiamine phosphates.
Introduction
Thiamine pyrophosphate is an essential cofactor for several key enzymes in central carbon metabolism, including transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase. By competing with thiamine pyrophosphate, oxythiamine pyrophosphate effectively blocks these metabolic pathways.[1][2] The inhibition of transketolase is of particular interest as it is a rate-limiting enzyme in the non-oxidative branch of the pentose phosphate pathway.[3][4] This pathway is critical for the production of precursors for nucleotide biosynthesis and for maintaining cellular redox balance through the generation of NADPH.[5][6] Consequently, oxythiamine and its phosphorylated derivatives have emerged as important pharmacological agents for investigating cellular metabolism and for the development of novel anticancer therapies.[7][8] The synthesis of this compound is a key step in providing researchers with a stable and reliable source of this important metabolic inhibitor for in vitro and in vivo studies.
Data Presentation
Due to the limited availability of specific quantitative data for the synthesis of this compound in the reviewed literature, the following table presents a summary of typical data that should be collected and reported for such a synthesis. Researchers following the outlined protocols are encouraged to meticulously record their experimental results for future reference and comparison.
| Parameter | Expected Outcome/Value | Method of Analysis |
| Starting Material Purity | ||
| Oxythiamine | >98% | HPLC, NMR |
| Pyrophosphoryl chloride | Reagent grade | Supplier's Certificate of Analysis |
| Reaction Monitoring | ||
| Reaction Completion | Disappearance of starting material | TLC, HPLC |
| Product Characterization | ||
| Appearance | White to off-white solid | Visual Inspection |
| Purity (post-purification) | >95% | HPLC |
| Identity Confirmation | Consistent with the structure of this compound | ¹H NMR, ³¹P NMR, Mass Spectrometry |
| Quantitative Data | ||
| Yield | To be determined experimentally | Gravimetric analysis |
Experimental Protocols
I. Synthesis of Oxythiamine
A highly efficient method for the preparation of the precursor, oxythiamine, can be achieved by the deamination of thiamine.[9]
Materials:
-
Thiamine hydrochloride
-
5N Hydrochloric acid
Procedure:
-
Dissolve thiamine hydrochloride in 5N hydrochloric acid.
-
Reflux the solution for 6 hours.
-
Monitor the reaction for the disappearance of thiamine using a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate) to precipitate the oxythiamine.
-
Filter the precipitate, wash with cold water, and dry under vacuum. An expected yield of approximately 80% can be anticipated.[9]
II. Phosphorylation of Oxythiamine to this compound
This protocol is a general method for the phosphorylation of a hydroxyl-containing compound using pyrophosphoryl chloride. The reaction conditions should be optimized for oxythiamine.
Materials:
-
Oxythiamine
-
Pyrophosphoryl chloride
-
Anhydrous pyridine (or another suitable non-protic solvent)
-
Dry glassware and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve oxythiamine in anhydrous pyridine in a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of pyrophosphoryl chloride in anhydrous pyridine to the cooled oxythiamine solution via the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of oxythiamine and the formation of phosphorylated products.
-
Once the reaction is complete, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.
-
The crude mixture containing this compound, diphosphate, and unreacted oxythiamine is then subjected to purification.
III. Purification of this compound by Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for separating charged molecules like phosphate esters.[10][11] This protocol provides a general guideline for the purification of this compound.
Materials:
-
Crude this compound reaction mixture
-
Anion exchange resin (e.g., DEAE-cellulose or a strong anion exchanger like Dowex 1x4)
-
Volatile buffer system (e.g., triethylammonium bicarbonate or ammonium acetate), gradient concentrations
-
Deionized water
-
Chromatography column
Procedure:
-
Prepare the anion exchange column by packing the resin and equilibrating it with the starting buffer (low salt concentration).
-
Adjust the pH of the crude reaction mixture to a suitable value (e.g., around 7-8) and load it onto the equilibrated column.
-
Wash the column with the starting buffer to remove unreacted, uncharged, or weakly bound species.
-
Elute the bound compounds using a linear or step gradient of the volatile buffer with increasing salt concentration.
-
Collect fractions and monitor the elution profile using UV absorbance at an appropriate wavelength for the pyrimidine ring of oxythiamine (around 260 nm).
-
Analyze the collected fractions by HPLC or another suitable method to identify the fractions containing this compound.
-
Pool the fractions containing the pure product.
-
Remove the volatile buffer by repeated lyophilization to obtain the purified this compound as a solid.
IV. Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in a phosphate or acetate buffer) can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Signaling Pathways and Experimental Workflows
Oxythiamine's Mechanism of Action and Impact on the Pentose Phosphate Pathway
Oxythiamine is a competitive inhibitor of thiamine-dependent enzymes. In vivo, it is converted to its active form, oxythiamine pyrophosphate (OTPP), by the enzyme thiamine pyrophosphokinase. OTPP then competes with the natural coenzyme, thiamine pyrophosphate (TPP), for binding to TPP-dependent enzymes. A primary target of OTPP is transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). The inhibition of transketolase blocks the pathway, leading to a decrease in the production of ribose-5-phosphate, a crucial precursor for nucleotide synthesis, and NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense. This disruption of cellular metabolism is particularly detrimental to rapidly proliferating cells, such as cancer cells, and can lead to cell cycle arrest and apoptosis.[3][4][7][15][16][17]
Caption: Mechanism of Oxythiamine Action.
Experimental Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound involves a series of sequential steps, from the preparation of the starting material to the characterization of the final product.
Caption: Synthesis and Purification Workflow.
References
- 1. Thiamine and selected thiamine antivitamins - biological activity and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Oxythiamine chloride HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. [Preparative separation of thiamine di- and triphosphates by ion-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody purification: ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 31P NMR investigations on free and enzyme bound thiamine pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 31P NMR Study of I-IV Group Polycrystalline Phosphates | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 14. massbank.eu [massbank.eu]
- 15. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Enzymatic Detection of Oxythiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic detection of Oxythiamine Monophosphate (OMP), an analog and antagonist of thiamine monophosphate. The assay is based on the indirect measurement of OMP through its inhibitory effect on the enzymatic activity of transketolase, a key enzyme in the pentose phosphate pathway that is dependent on thiamine pyrophosphate (TPP). Oxythiamine, after being converted to its active pyrophosphate form, potently inhibits transketolase.[1][2] This protocol can be adapted for screening for thiamine antagonists and for studying the metabolic effects of such compounds.
Principle of the Assay
This compound (OMP) itself is not the direct inhibitor of transketolase. It must first be converted to oxythiamine pyrophosphate (OPP). This conversion is catalyzed by the enzyme thiamine pyrophosphokinase (TPK1), which also converts thiamine to its active cofactor form, thiamine pyrophosphate (TPP).[3][4] The resulting OPP then competes with TPP and inhibits TPP-dependent enzymes like transketolase.[1][2]
This protocol, therefore, employs a two-step enzymatic reaction. In the first step, OMP in the sample is converted to OPP using recombinant TPK1 and ATP. In the second step, the amount of OPP formed is quantified by its inhibitory effect on transketolase activity. The transketolase activity is measured using a coupled enzymatic assay that results in the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[5] The rate of NADH production is inversely proportional to the concentration of OMP in the sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic context and the experimental workflow for the enzymatic detection of OMP.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adaptive regulation of thiamine pyrophosphokinase-1 facilitates malignant growth during supplemental thiamine conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Thiamine analysis [thiamine.dnr.cornell.edu]
Application Notes: Using Oxythiamine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Oxythiamine (OT) is a potent thiamine antagonist and a valuable tool in cell biology and cancer research.[1] As a chemical analog of thiamine (Vitamin B1), its primary utility lies in its ability to inhibit thiamine-dependent metabolic pathways.[1][2] In cell culture, oxythiamine is taken up by cells and intracellularly phosphorylated to its active form, oxythiamine pyrophosphate (OTPP).[1] OTPP then acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the essential coenzyme for several key metabolic enzymes.[1] This inhibitory action makes oxythiamine a powerful instrument for studying cellular metabolism, particularly in the context of cancer, where metabolic reprogramming is a hallmark.[3]
Mechanism of Action
The primary target of oxythiamine's active form, OTPP, is the enzyme Transketolase (TKT) .[1][4] Transketolase is a central enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][5] The PPP is a crucial metabolic route parallel to glycolysis that is responsible for generating two vital cellular resources:
-
Ribose-5-phosphate (R5P): The precursor for the synthesis of nucleotides (ATP, GTP) and nucleic acids (DNA, RNA).[1][6]
-
NADPH (Nicotinamide Adenine Dinucleotide Phosphate): An essential reducing agent required for antioxidant defense (e.g., regeneration of glutathione) and anabolic processes like fatty acid synthesis.[1][5]
By competitively inhibiting TKT, OTPP effectively blocks the non-oxidative PPP.[1] This blockade leads to a cascade of cellular consequences:
-
Depletion of Nucleotide Precursors: The reduced supply of R5P impairs the synthesis of DNA and RNA, which is particularly detrimental to rapidly dividing cells, such as cancer cells.[1][3]
-
Increased Oxidative Stress: A diminished pool of NADPH compromises the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative damage.[1]
-
Cell Cycle Arrest and Apoptosis: The combination of impaired nucleotide synthesis and increased oxidative stress can trigger cell cycle arrest, typically in the G1 phase, and subsequently induce programmed cell death (apoptosis).[1][7]
Because of their high proliferation rates and altered metabolism, many cancer cell lines exhibit heightened sensitivity to the effects of oxythiamine.[3][7]
Data Presentation: Effects of Oxythiamine on Cancer Cell Lines
The following table summarizes the effective concentrations and inhibitory effects of oxythiamine observed in various cancer cell lines from published studies.
| Cell Line | Cancer Type | Compound | Metric | Value | Duration | Citation(s) |
| MIA PaCa-2 | Pancreatic Cancer | Oxythiamine | IC₅₀ (Viability) | 14.95 µM | 48 hours | [4] |
| A549 | Non-Small Cell Lung | Oxythiamine | Viability Reduction | 11.7% | 12 hours | [7] |
| Oxythiamine | Viability Reduction | 28.2% | 48 hours | [7] | ||
| Oxythiamine | Apoptosis Induction | 15.4% | 24 hours | [7] | ||
| Lewis Lung Carcinoma | Lung Cancer | Oxythiamine | IC₅₀ (Invasion) | 8.75 µM | Not Specified | [4] |
| Human Colon Adenocarcinoma | Colon Cancer | Oxythiamine | IC₅₀ (Viability) | 5400 µM | Not Specified | [7] |
Experimental Protocols
This protocol details the steps to assess the cytotoxic effects of oxythiamine on adherent cancer cells using a standard colorimetric viability assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Oxythiamine hydrochloride (soluble in water/media)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells from a logarithmic growth phase culture. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of Oxythiamine in sterile PBS or culture medium. Perform serial dilutions to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).[7]
-
Treatment: Carefully remove the medium from the wells. Add 100 µL of medium containing the different concentrations of oxythiamine to the respective wells. Include "vehicle control" wells (medium with PBS) and "blank" wells (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[7]
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9] Add 100 µL of DMSO to each well and mix thoroughly to dissolve the crystals.[9]
-
For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
-
Data Acquisition: Measure the absorbance on a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_control) * 100. Plot the results to determine the IC₅₀ value.
This protocol provides a method to measure TKT activity based on an enzyme-coupled reaction that monitors NADH oxidation.
Materials:
-
Control and Oxythiamine-treated cells
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford or BCA Protein Assay Kit
-
TKT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrates: Ribose-5-phosphate, Xylulose-5-phosphate
-
Coupling Enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase
-
NADH
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Cell Lysates: Culture and treat cells with or without oxythiamine as desired. Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer on ice.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Quantify Protein: Determine the total protein concentration of each lysate using a Bradford or BCA assay.
-
Reaction Setup: In a UV-transparent plate, prepare a master mix containing TKT assay buffer, NADH, and the coupling enzymes.
-
Initiate Reaction: Add a standardized amount of protein lysate (e.g., 20-50 µg) to each well containing the master mix. Add the TKT substrates (ribose-5-phosphate and xylulose-5-phosphate) to start the reaction.
-
Measure Activity: Immediately begin reading the absorbance at 340 nm every minute for 15-30 minutes. TKT activity is proportional to the rate of decrease in absorbance as NADH is oxidized to NAD+.[10]
-
Calculate Activity: Calculate the rate of change in absorbance (ΔAbs/min). TKT activity can be expressed in units/mg of total protein. Compare the activity in oxythiamine-treated samples to the control.
This assay measures the concentration of L-lactate in the cell culture medium, a common indicator of increased glycolytic flux which can occur as a compensatory mechanism when the PPP is inhibited.
Materials:
-
Cell culture medium collected from control and oxythiamine-treated cells
-
L-Lactate Assay Kit (many commercial kits are available, e.g., from Abcam or Sigma-Aldrich, typically colorimetric or fluorometric).[11]
-
L-Lactate Standard
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the oxythiamine treatment period, collect the cell culture medium from each well.
-
Sample Preparation: Centrifuge the medium briefly to remove any floating cells or debris. If the medium contains high levels of lactate dehydrogenase (LDH), samples may need to be deproteinized using a 10 kDa spin filter.
-
Prepare Standards: Create a standard curve by serially diluting the L-Lactate standard in fresh culture medium, following the kit manufacturer's instructions.
-
Assay Reaction: Add samples and standards to a 96-well plate. Prepare and add the kit's reaction mix (which typically contains lactate dehydrogenase and a probe) to each well.[11]
-
Incubation: Incubate the plate for the time specified in the kit protocol (usually 30 minutes at room temperature), protected from light.[11]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit.
-
Data Analysis: Calculate the lactate concentration in each sample by comparing its reading to the standard curve. Normalize the lactate concentration to the cell number or protein content from the corresponding well if desired.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
Application Notes and Protocols: Oxythiamine and its Derivatives as Tools to Study Thiamine Pyrophosphokinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for enzymes involved in central metabolism, including carbohydrate and amino acid metabolism.[1][2] The enzyme responsible for the synthesis of TPP from thiamine and ATP is thiamine pyrophosphokinase (TPK). Given its central role in cellular energetics, TPK is a key target for understanding metabolic regulation and for the development of novel therapeutics, particularly in oncology and infectious diseases. Thiamine analogs, such as oxythiamine, are invaluable tools for investigating the function, kinetics, and inhibition of TPK. This document provides detailed application notes and protocols for utilizing oxythiamine and its derivatives to study thiamine pyrophosphokinase.
Oxythiamine as a Tool to Study Thiamine Pyrophosphokinase: Mechanism of Action
Oxythiamine is a synthetic analog of thiamine and acts as a thiamine antagonist.[3] Its utility as a tool to study TPK stems from its intracellular conversion to oxythiamine pyrophosphate (OTP), a process that directly involves TPK. Oxythiamine is transported into the cell, likely via thiamine transporters, where it can act as a substrate for TPK.[4] This enzymatic reaction consumes ATP and produces OTP. OTP then acts as a competitive inhibitor of TPP-dependent enzymes, such as transketolase and the pyruvate dehydrogenase complex.[3][4]
The study of TPK can be approached by monitoring the enzymatic conversion of oxythiamine to OTP. While the direct substrate is oxythiamine, it is biochemically plausible that this conversion proceeds through an oxythiamine monophosphate intermediate, analogous to thiamine metabolism. However, the direct interaction and kinetic parameters of this compound with TPK are not extensively characterized in the available literature. Therefore, these application notes will focus on the use of oxythiamine as the primary tool to probe TPK activity.
By measuring the rate of OTP formation or the consumption of ATP in the presence of oxythiamine, researchers can determine the kinetic parameters of TPK with respect to this analog. Furthermore, oxythiamine can be used in competitive inhibition assays to identify and characterize novel TPK inhibitors. At high concentrations, oxythiamine itself can act as a competitive inhibitor of TPK.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of oxythiamine and its derivatives with thiamine pyrophosphokinase and other relevant enzymes. This data is essential for designing and interpreting experiments.
| Compound | Enzyme | Organism/Tissue | Parameter | Value | Reference |
| Oxythiamine | Thiamine Pyrophosphokinase | Not Specified | Ki | 4.2 mM | [4] |
| Oxythiamine Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex | Bovine Adrenals | Ki | 0.07 µM | [4] |
| Thiamine Pyrophosphate (TPP) | Pyruvate Dehydrogenase Complex | Bovine Adrenals | Km | 0.11 µM | [4] |
| Oxythiamine Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex | Not Specified | Ki | 0.025 µM | [5] |
| Thiamine Pyrophosphate (TPP) | Pyruvate Dehydrogenase Complex | Not Specified | Km | 0.06 µM | [5] |
Experimental Protocols
Protocol 1: Thiamine Pyrophosphokinase Activity Assay using a Coupled-Enzyme System
This protocol describes a continuous spectrophotometric assay for TPK activity by coupling the production of AMP to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase. This assay can be adapted to determine the kinetic parameters of TPK for oxythiamine and to screen for TPK inhibitors.
Materials:
-
Purified or recombinant thiamine pyrophosphokinase (TPK)
-
Thiamine or Oxythiamine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Myokinase (Adenylate Kinase)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
Prepare the Reagent Mixture: In the assay buffer, prepare a reagent mixture containing:
-
1 mM ATP
-
1 mM PEP
-
0.2 mM NADH
-
10 units/mL PK
-
10 units/mL LDH
-
5 units/mL Myokinase
-
-
Prepare Substrate Solutions: Prepare stock solutions of thiamine and oxythiamine in the assay buffer. A range of concentrations will be needed for kinetic analysis (e.g., 0.1 µM to 100 µM for thiamine; for oxythiamine, a higher concentration range may be necessary based on its Ki).
-
Assay Protocol: a. To a cuvette, add 900 µL of the reagent mixture. b. Add a specific volume of the thiamine or oxythiamine stock solution to achieve the desired final concentration. c. Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding a known amount of TPK enzyme to the cuvette. e. Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of AMP production, and thus to TPK activity.
-
Data Analysis: a. Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). b. For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. c. For inhibition studies, perform the assay with a fixed concentration of thiamine and varying concentrations of the inhibitor (e.g., oxythiamine). Analyze the data using Lineweaver-Burk or other suitable plots to determine the type of inhibition and the Ki value.
Visualizations
Signaling Pathway of Oxythiamine Action
Caption: Metabolic activation of oxythiamine and its inhibitory effect.
Experimental Workflow for TPK Inhibition Assay
Caption: Workflow for TPK inhibition assay using oxythiamine.
References
Application Notes and Protocols for Inducing Thiamine Deficiency with Oxythiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) is an essential water-soluble vitamin that, in its active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for several key enzymes in carbohydrate and energy metabolism. These include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[1] Thiamine deficiency can lead to a range of severe neurological and cardiovascular disorders, collectively known as beriberi.
Oxythiamine, an antimetabolite of thiamine, is a valuable tool for inducing a state of thiamine deficiency in experimental models.[2] Upon cellular uptake, oxythiamine is phosphorylated to oxythiamine pyrophosphate (OTPP), which then acts as a competitive inhibitor of TPP-dependent enzymes.[2] This inhibition disrupts cellular metabolism, providing a controlled method to study the pathophysiology of thiamine deficiency and to evaluate potential therapeutic interventions. Oxythiamine monophosphate is a readily available form of this antagonist.
These application notes provide detailed protocols for inducing thiamine deficiency using this compound in both in vitro and in vivo models, along with methods for assessing the resulting deficiency.
Mechanism of Action of Oxythiamine
Oxythiamine exerts its antivitamin effect through a multi-step process that ultimately leads to the inhibition of thiamine-dependent enzymatic reactions.
Figure 1: Mechanism of Oxythiamine Action.
In Vitro Protocol: Inducing Thiamine Deficiency in Cell Culture
This protocol provides a general framework for inducing thiamine deficiency in cultured cells using this compound. Optimization of concentrations and incubation times may be necessary for specific cell lines and experimental goals.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter)
-
Reagents for downstream assays (e.g., cell proliferation, apoptosis, enzyme activity)
Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.
-
Oxythiamine Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared oxythiamine-containing medium. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired duration. Time-course experiments are recommended to determine the optimal treatment time.
-
Assessment of Thiamine Deficiency: Following incubation, harvest the cells and assess the effects of oxythiamine treatment using various assays as detailed in the "Assessment of Thiamine Deficiency" section.
Quantitative Data from In Vitro Studies:
| Cell Line | Oxythiamine Concentration | Incubation Time | Observed Effect | Citation |
| A549 (Non-small cell lung cancer) | 0.1 - 100 µM | 6 - 48 h | Dose- and time-dependent decrease in cell viability. | [3] |
| A549 | 10 µM | 12 h | Significant decrease in cell proliferation. | [3] |
| A549 | 100 µM | 48 h | 28.2% reduction in cell viability. | [3] |
| A549 | 0.1 µM | 24 h | 15.44% apoptosis. | [3] |
| A549 | 0.1 µM | 48 h | 31.45% apoptosis. | [3] |
| HeLa (Cervical cancer) | 36 µM (GI50) | Not Specified | 50% growth inhibition. | [2] |
| Lewis Lung Carcinoma | 8.75 µM (IC50) | Not Specified | 50% inhibition of invasion and migration. | [4] |
In Vivo Protocol: Inducing Thiamine Deficiency in Mice
This protocol outlines a general procedure for inducing thiamine deficiency in mice using this compound. Researchers should carefully monitor the animals for signs of distress and adhere to all institutional animal care and use guidelines.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Thiamine-deficient diet (optional, to enhance deficiency)
-
Animal handling and injection equipment
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Oxythiamine Preparation: Dissolve this compound in sterile saline to the desired concentration for injection.
-
Administration: Administer oxythiamine via an appropriate route, such as intraperitoneal (IP) injection. The dosage and frequency will need to be optimized based on the research question. A daily administration schedule is common.
-
Diet (Optional): To accelerate and potentiate the thiamine deficiency, mice can be fed a thiamine-deficient diet ad libitum. A control group should receive a standard diet.
-
Monitoring: Monitor the animals daily for weight loss, changes in behavior (e.g., ataxia, lethargy), and overall health.
-
Sample Collection: At the end of the treatment period, collect blood and tissues for the assessment of thiamine deficiency.
Quantitative Data from In Vivo Studies:
| Animal Model | Oxythiamine Dose | Administration | Duration | Observed Effect | Citation |
| C57BL/6 Mice (with Lewis Lung Carcinoma) | 250 or 500 mg/kg BW | Daily | 5 weeks | Dose-dependent decrease in plasma MMP-2 activity; inhibition of tumor metastasis. | [4] |
| Rats (with Thiamine Deficient Diet) | Not Specified | Not Specified | Not Specified | Brain thiamine levels decreased to 56% of control in the thiamine-deficient diet group. No additional effect of oxythiamine on brain thiamine levels was observed. | [5] |
Assessment of Thiamine Deficiency
Several biochemical and functional assays can be used to confirm and quantify the extent of thiamine deficiency induced by oxythiamine.
Figure 2: Experimental Workflow for Assessing Thiamine Deficiency.
Detailed Experimental Protocols:
High-Performance Liquid Chromatography (HPLC) for Thiamine and its Esters
HPLC is a direct and sensitive method for quantifying thiamine and its phosphorylated forms (ThMP, TPP, and ThTP) in biological samples.
-
Sample Preparation:
-
Whole Blood/Erythrocytes: Lyse red blood cells and precipitate proteins using trichloroacetic acid (TCA).
-
Tissues: Homogenize tissues in a suitable buffer and deproteinize with TCA.
-
Cell Lysates: Lyse cells and deproteinize with TCA.
-
-
Derivatization: Convert thiamine and its esters to fluorescent thiochrome derivatives by oxidation with potassium ferricyanide in an alkaline solution.
-
Chromatographic Separation: Separate the thiochrome derivatives using a reversed-phase HPLC column with a suitable mobile phase gradient.
-
Detection: Detect the fluorescent thiochrome derivatives using a fluorescence detector.
-
Quantification: Determine the concentrations of thiamine and its esters by comparing the peak areas to those of known standards.
Erythrocyte Transketolase Activity (ETKA) Assay
This is a functional assay that measures the activity of the TPP-dependent enzyme transketolase in red blood cells. The "TPP effect" is the percentage increase in enzyme activity after the addition of exogenous TPP, which is indicative of the degree of thiamine deficiency.
-
Sample Preparation: Isolate erythrocytes from whole blood by centrifugation and prepare a hemolysate.
-
Assay Principle: The assay measures the rate of conversion of ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate by transketolase.
-
Procedure:
-
Measure the basal transketolase activity in the hemolysate.
-
Measure the transketolase activity in the presence of saturating concentrations of exogenous TPP (stimulated activity).
-
-
Calculation:
Measurement of Other Biochemical Markers
Thiamine deficiency leads to the accumulation of substrates of TPP-dependent enzymes.
-
Pyruvate and Lactate: Measure the levels of pyruvate and lactate in blood, plasma, or cell culture medium using commercially available colorimetric or fluorometric assay kits. Elevated levels are indicative of impaired pyruvate dehydrogenase function.
Expected Quantitative Changes in Thiamine Deficiency Markers:
| Marker | Sample Type | Expected Change in Deficiency | Method | Citation |
| Thiamine Diphosphate (TPP) | Whole Blood / Erythrocytes | Decrease | HPLC | [7] |
| Erythrocyte Transketolase Activity (ETKA) | Erythrocytes | Decrease | Spectrophotometric Assay | [6] |
| ETKA Activity Coefficient (ETKAC) / TPP Effect | Erythrocytes | Increase (>1.25) | Spectrophotometric Assay | [6] |
| Pyruvate | Blood / Plasma / Media | Increase | Colorimetric/Fluorometric Assay | |
| Lactate | Blood / Plasma / Media | Increase | Colorimetric/Fluorometric Assay | |
| Brain Thiamine Levels | Brain Tissue | Decrease | HPLC | [5] |
Conclusion
This compound is a potent and effective tool for inducing thiamine deficiency in both cellular and animal models. The protocols and assessment methods outlined in these application notes provide a comprehensive guide for researchers to reliably establish and characterize thiamine deficiency in their experimental systems. Careful optimization of dosages and treatment durations is crucial for achieving consistent and reproducible results. The use of these models will continue to be invaluable for advancing our understanding of the roles of thiamine in health and disease and for the development of novel therapeutic strategies.
References
- 1. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of oxythiamine and pyrithiamine on rat brain--morphological changes in the thiamine deficient rat brain (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of erythrocyte transketolase activity with thiamine and thiamine phosphate ester levels in chronic alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Oxythiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Oxythiamine Monophosphate (OMP), a key metabolite of the thiamine antagonist, oxythiamine. The protocols described herein are essential for researchers investigating the mechanism of action of oxythiamine, its metabolic fate, and its potential as a therapeutic agent. The methods are applicable for the analysis of OMP in various biological matrices, including cell cultures and tissues.
Introduction
Oxythiamine is a synthetic analog of thiamine (Vitamin B1) that acts as an antimetabolite, primarily by inhibiting thiamine-dependent enzymes after its conversion to active phosphorylated forms, such as this compound (OMP) and Oxythiamine Diphosphate (ODP).[1] The quantification of OMP is crucial for understanding the pharmacokinetics and pharmacodynamics of oxythiamine and for elucidating its role in cellular metabolism and potential therapeutic applications in diseases like cancer.[1][2]
This document outlines two primary analytical approaches for the quantification of OMP: High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Oxythiamine Metabolism
Oxythiamine enters the cell and is phosphorylated by thiamine pyrophosphokinase to its active forms, OMP and subsequently ODP. These phosphorylated forms compete with their endogenous thiamine counterparts, inhibiting key enzymes in carbohydrate and amino acid metabolism.
Analytical Methods
A summary of the quantitative performance of the analytical methods for analytes structurally related to OMP is presented in the table below. These values can be used as a reference for the expected performance of the proposed OMP quantification methods.
| Analytical Method | Analyte | Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference |
| HPLC-Fluorescence | Thiamine Monophosphate | Foods/Supplements | 0.02 - 5 µg/mL | Not Specified | [3] |
| LC-MS/MS | Thiamine Monophosphate | Whole Blood | 3.125 - 200 nmol/L | 3.125 nmol/L | [4][5] |
| LC-MS/MS | Thiamine Diphosphate | Whole Blood | 15.625 - 1000 nmol/L | 15.625 nmol/L | [4][5] |
| LC-MS/MS | Thiamine Diphosphate | Rice | Not Specified | Validated | [6][7] |
Protocol 1: Quantification of OMP by HPLC with Post-Column Derivatization and Fluorescence Detection
This method is based on the well-established technique for thiamine and its phosphates, which involves the oxidation of the thiazole ring to form a highly fluorescent thiochrome derivative.
Experimental Workflow
Materials and Reagents
-
This compound (OMP) standard (synthesis required, see below)
-
Trichloroacetic acid (TCA)
-
Sodium acetate
-
Potassium ferricyanide
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Sample Preparation (from Cell Culture)
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by sonication or freeze-thaw cycles in a known volume of 1 M perchloric acid or 10% TCA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The cleared lysate is ready for HPLC analysis.
HPLC Conditions
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 25 mM Sodium phosphate buffer, pH 7.0
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate OMP from other cellular components (e.g., start with 95% A, ramp to 50% A over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Post-Column Derivatization
-
The column effluent is mixed with a solution of 0.01% potassium ferricyanide in 15% sodium hydroxide.
-
The reaction is carried out in a reaction coil at a controlled temperature (e.g., 35°C).
Fluorescence Detection
-
Excitation Wavelength: ~365 nm
-
Emission Wavelength: ~435 nm
Quantification
A calibration curve is generated using serial dilutions of the OMP standard. The concentration of OMP in the samples is determined by comparing the peak area to the calibration curve.
Protocol 2: Quantification of OMP by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of OMP, particularly in complex biological matrices.
Experimental Workflow
Materials and Reagents
-
This compound (OMP) standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ion-pairing agent (e.g., tributylamine or heptafluorobutyric acid)
-
Reversed-phase C18 column suitable for LC-MS
Sample Preparation
-
To 100 µL of cell lysate or tissue homogenate, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled OMP, if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC Conditions
-
Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute OMP (e.g., start with 2% B, hold for 1 minute, ramp to 90% B over 8 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M+H]+) for OMP is expected to be m/z 345.1.
-
Product ions would need to be determined by infusing an OMP standard. Likely product ions would result from the fragmentation of the phosphate group and the pyrimidine or thiazole rings. A potential transition to monitor would be the loss of the phosphate group (m/z 345.1 > 265.1).
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument used.
Quantification
A calibration curve is constructed by plotting the peak area ratio of OMP to the internal standard against the concentration of the OMP standards.
Synthesis of this compound Standard
As OMP is not commercially available, a synthetic route is required. A plausible approach involves the phosphorylation of oxythiamine using a suitable phosphorylating agent.
-
Protection of the primary alcohol: The primary alcohol on the hydroxyethyl side chain of oxythiamine can be selectively protected using a suitable protecting group (e.g., a silyl ether).
-
Phosphorylation: The protected oxythiamine can then be phosphorylated at the hydroxyl group of the pyrimidine ring using a phosphorylating agent such as phosphorus oxychloride or a phosphoramidite reagent.
-
Deprotection: Removal of the protecting group will yield this compound.
-
Purification: The crude product can be purified using ion-exchange chromatography or reversed-phase HPLC.
-
Characterization: The structure of the synthesized OMP should be confirmed by NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry.
Conclusion
The analytical methods described provide a robust framework for the quantification of this compound in biological samples. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the required sensitivity, selectivity, and the available instrumentation. Proper validation of these methods according to regulatory guidelines is essential before their application in research and drug development.
References
- 1. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. glsciences.com [glsciences.com]
- 5. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized LC-MS/MS method as a pivotal tool to steer thiamine biofortification strategies in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Applications of Oxythiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine, a thiamine antagonist, serves as a valuable tool in vitro for studying cellular metabolism and as a potential anti-cancer agent. Once it enters the cell, it is phosphorylated to its active forms, Oxythiamine Monophosphate (OMP) and subsequently Oxythiamine Pyrophosphate (OPP). OPP acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, most notably transketolase (TKT).[1][2][3] Transketolase is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), which is responsible for producing precursors for nucleotide synthesis (ribose-5-phosphate) and regenerating NADPH for reductive biosynthesis and antioxidant defense.[2][4] By inhibiting transketolase, oxythiamine disrupts these vital cellular processes, leading to decreased cell proliferation, cell cycle arrest, and apoptosis, particularly in cancer cells that often exhibit upregulated PPP activity.[2][5][6]
These application notes provide an overview of the in vitro uses of oxythiamine, with detailed protocols for key experiments to assess its biological effects.
Mechanism of Action: Inhibition of Transketolase
This compound's primary intracellular role is as a precursor to oxythiamine pyrophosphate (OPP). OPP competitively inhibits TPP-dependent enzymes by binding to the TPP cofactor binding site. The most well-characterized target of OPP is transketolase (TKT).[1][2][3] This inhibition blocks the conversion of xylulose-5-phosphate and ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, thereby halting the non-oxidative branch of the pentose phosphate pathway.
Caption: Mechanism of Oxythiamine Action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of oxythiamine in various cancer cell lines.
Table 1: Growth Inhibition (GI₅₀) of Oxythiamine in Cancer Cells
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 36 | [1][4][7] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Oxythiamine
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| Rat Liver Transketolase | N/A (Enzyme) | 0.2 | Enzyme Activity | [1] |
| Yeast Transketolase | N/A (Enzyme) | ~0.03 | Enzyme Activity | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Varies (dose-dependent) | MTT Assay | [6] |
| Human Colon Adenocarcinoma | Colon Cancer | 5400 | Viability Assay | [2] |
| MIA Pancreatic Carcinoma | Pancreatic Cancer | 0.25 | Viability Assay | [2] |
Table 3: Effects of Oxythiamine on Cell Viability and Cycle
| Cell Line | Concentration (µM) | Time (h) | Effect | % Change | Reference |
| A549 | 10 | 12 | Decreased Viability | Significant | [2] |
| A549 | 100 | 12 | Decreased Viability | 11.7% | [2] |
| A549 | 100 | 24 | Decreased Viability | 23.6% | [2] |
| A549 | 100 | 48 | Decreased Viability | 28.2% | [2] |
| A549 | 100 | 48 | G1 Phase Arrest | 13.15% increase | [2] |
| A549 | 100 | 48 | G2/M Phase | 8.13% decrease | [2] |
| HeLa | 47 | N/A | Decreased Metabolic Activity | 50% | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of oxythiamine on a cancer cell line, such as MIA PaCa-2 pancreatic cancer cells.[6]
Materials:
-
Oxythiamine
-
MIA PaCa-2 cells
-
MEM (Minimum Essential Medium) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of oxythiamine in complete medium. Remove the old medium from the wells and add 100 µL of the oxythiamine solutions at various concentrations (e.g., 0, 5, 50, 500 µM).[6]
-
Incubation: Incubate the cells with oxythiamine for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Lysis: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Caption: MTT Assay Experimental Workflow.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the method to assess the effect of oxythiamine on the cell cycle distribution of a non-small cell lung cancer cell line, A549.[2]
Materials:
-
Oxythiamine
-
A549 cells
-
Complete growth medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of oxythiamine (e.g., 0.1-100 µM) for 24 to 48 hours.[2]
-
Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Caption: Cell Cycle Analysis Workflow.
Protocol 3: Transketolase Activity Assay
This protocol provides a general framework for measuring transketolase activity in cell lysates, which is expected to decrease following oxythiamine treatment.
Materials:
-
Cells treated with or without oxythiamine
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Transketolase activity assay kit (commercially available) or a coupled enzymatic reaction buffer containing:
-
Thiamine pyrophosphate (TPP)
-
Ribose-5-phosphate
-
Xylulose-5-phosphate
-
NADH
-
Glycerol-3-phosphate dehydrogenase
-
Triosephosphate isomerase
-
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Lysis: Lyse the control and oxythiamine-treated cells and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Preparation: Prepare the reaction mixture according to the manufacturer's instructions or the established protocol. The assay typically measures the rate of NADH oxidation, which is coupled to the production of glyceraldehyde-3-phosphate by transketolase.
-
Kinetic Measurement: Add a standardized amount of protein lysate to the reaction mixture and immediately measure the decrease in absorbance at 340 nm over time.
-
Calculation: Calculate the transketolase activity, normalized to the total protein concentration, and compare the activity between control and treated samples.
Conclusion
This compound is a potent in vitro tool for investigating the role of the pentose phosphate pathway in various cellular processes, particularly in the context of cancer cell metabolism. Its ability to inhibit transketolase provides a specific mechanism to probe the consequences of PPP disruption. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this thiamine antagonist in their own in vitro models.
References
- 1. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay with Oxythiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine, a synthetic analog of thiamine (Vitamin B1), acts as a potent thiamine antagonist.[1] In the cellular environment, it is converted to its active form, oxythiamine pyrophosphate (OTPP), which competitively inhibits thiamine pyrophosphate (TPP)-dependent enzymes.[1] A primary target of OTPP is transketolase (TKT), a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] Inhibition of TKT disrupts the production of ribose-5-phosphate, a vital precursor for nucleotide synthesis, and NADPH, an essential molecule for reductive biosynthesis and antioxidant defense.[1][3] This disruption of cellular metabolism can lead to cell cycle arrest, apoptosis, and a reduction in cell proliferation, making oxythiamine and its derivatives promising candidates for anti-cancer drug development.[2][4][5]
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of oxythiamine monophosphate. The assay measures key cellular responses, including cell proliferation, apoptosis, and direct inhibition of transketolase activity.
Signaling Pathway of this compound
This compound enters the cell and is subsequently pyrophosphorylated to oxythiamine pyrophosphate (OTPP). OTPP then acts as a competitive inhibitor of TPP-dependent enzymes, most notably transketolase in the pentose phosphate pathway.
Caption: Mechanism of this compound Action.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to have high metabolic activity or dependence on the pentose phosphate pathway (e.g., A549 non-small cell lung cancer, MIA PaCa-2 pancreatic cancer).[4][5]
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Seeding: Seed cells in appropriate multi-well plates at a density that allows for exponential growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control.
Cell Proliferation Assay (WST-8 or MTT Assay)
This assay measures the metabolic activity of viable cells, which is proportional to the cell number.
Materials:
-
96-well plates
-
WST-8 (e.g., CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells (e.g., A549) at a density of 2 x 104 cells/well in a 96-well plate and incubate for 24 hours.[4]
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for various time points (e.g., 12, 24, 48 hours).[4]
-
Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells (e.g., A549) at a density of 1 x 105 cells/well in a 6-well plate and incubate for 24 hours.[4]
-
Treat cells with this compound (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.[4]
-
Harvest the cells by trypsinization and wash with cold PBS.[4]
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.[4]
-
Incubate for 15-30 minutes at room temperature in the dark.[4]
-
Analyze the cells by flow cytometry.
Transketolase (TKT) Activity Assay
This assay directly measures the enzymatic activity of transketolase in cell lysates. Commercially available kits provide a convenient method for this measurement.
Materials:
-
Transketolase Activity Assay Kit (Fluorometric)[6]
-
Cell lysis buffer
-
Microplate reader capable of fluorescence detection
Protocol:
-
Culture and treat cells with this compound as described previously.
-
Homogenize approximately 4 x 105 cells in 100 µL of TKT Assay Buffer.[6]
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
Follow the specific instructions of the commercial TKT activity assay kit, which typically involves adding the cell lysate to a reaction mixture containing TKT substrates and a probe.[6]
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.[6]
-
Calculate the TKT activity based on the rate of fluorescence increase and normalize to the protein concentration.
Experimental Workflow
The following diagram illustrates the overall workflow for the cell-based assay.
Caption: Cell-Based Assay Workflow.
Data Presentation
The quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (A549 Cells)
| Oxythiamine (µM) | 12h Viability (%) | 24h Viability (%) | 48h Viability (%) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | ~100 | ~90 | ~80 |
| 100 | 88.3 | 76.4 | 71.8 |
Data adapted from a study on A549 cells.[4]
Table 2: Induction of Apoptosis by Oxythiamine in A549 Cells
| Treatment | Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 24 | ~2 | ~3 | ~5 |
| 0.1 µM Oxythiamine | 24 | ~8 | ~7 | 15.44 |
| Control | 48 | ~3 | ~4 | ~7 |
| 0.1 µM Oxythiamine | 48 | ~15 | ~16 | 31.45 |
Data adapted from a study on A549 cells.[4]
Table 3: Inhibition of Transketolase Activity
| Oxythiamine (µM) | TKT Activity (Relative Units) | % Inhibition |
| 0 (Control) | [Hypothetical Value: 1.0] | 0 |
| 1 | [Hypothetical Value: 0.8] | 20 |
| 10 | [Hypothetical Value: 0.5] | 50 |
| 100 | [Hypothetical Value: 0.2] | 80 |
Note: The data in Table 3 is hypothetical and should be replaced with experimental results.
Logical Relationship of Assay Components
The following diagram illustrates the logical connections between the different components of the cell-based assay.
Caption: Logical Flow of the Assay.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 4. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Transketolase Inhibition Kinetics using Oxythiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), playing a crucial role in cellular metabolism.[1] It facilitates the production of ribose-5-phosphate, essential for nucleic acid synthesis, and NADPH, a key cellular reductant.[2][3] TKT connects the PPP with glycolysis, allowing for metabolic flexibility in response to cellular needs.[2] Notably, TKT is often upregulated in various cancer types, where it supports rapid cell proliferation and resistance to oxidative stress, making it a compelling target for anticancer drug development.[1][4][5]
Oxythiamine, a thiamine antagonist, is a well-established inhibitor of transketolase.[3] Within the cell, oxythiamine is phosphorylated to its active forms, oxythiamine monophosphate (OTMP) and subsequently to oxythiamine pyrophosphate (OTPP), which acts as a potent competitive inhibitor of the TKT cofactor, thiamine pyrophosphate (TPP).[6][7] By inhibiting TKT, oxythiamine and its derivatives disrupt the PPP, leading to reduced production of essential biomolecules and increased oxidative stress, ultimately inducing apoptosis in cancer cells.[3]
These application notes provide detailed protocols for studying the inhibition kinetics of transketolase using this compound (OTMP). The provided methodologies are designed to enable researchers to accurately determine key inhibitory parameters such as the inhibition constant (Ki), crucial for the evaluation of potential therapeutic agents targeting transketolase.
Signaling Pathways and Experimental Workflow
Inhibition of transketolase by oxythiamine derivatives impacts several critical signaling pathways within cancer cells. The diagram below illustrates the central role of TKT in the pentose phosphate pathway and its downstream effects on cellular processes.
Caption: Transketolase's role in the PPP and downstream signaling pathways affected by OTMP.
The following diagram outlines the experimental workflow for determining the kinetic parameters of transketolase inhibition by OTMP.
Caption: Experimental workflow for transketolase inhibition kinetics.
Quantitative Data on Transketolase Inhibition
The following table summarizes key quantitative data for oxythiamine and its derivatives as transketolase inhibitors. It is important to note that oxythiamine is converted to oxythiamine pyrophosphate (OTPP) to become an active inhibitor.
| Inhibitor | Enzyme Source | Parameter | Value | Reference |
| Oxythiamine | Rat Liver Transketolase | IC50 | 0.2 µM | [8] |
| Oxythiamine | Yeast Transketolase | IC50 | ~0.03 µM | [8] |
| Oxythiamine Diphosphate | Transketolase | Ki | 30 nM | |
| Oxythiamine Pyrophosphate | Pyruvate Dehydrogenase Complex | Ki | 0.025 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound (OTMP) to Oxythiamine Pyrophosphate (OTPP)
Objective: To enzymatically convert OTMP to its active pyrophosphate form, OTPP, for use in the transketolase inhibition assay. This step is crucial as OTPP is the direct competitive inhibitor of TPP.
Materials:
-
This compound (OTMP)
-
Thiamine Pyrophosphokinase (TPK)
-
ATP (Adenosine Triphosphate)
-
Magnesium Chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture containing:
-
1 mM OTMP
-
5 mM ATP
-
5 mM MgCl2
-
50 mM Tris-HCl, pH 7.4
-
A suitable concentration of Thiamine Pyrophosphokinase (TPK) - consult enzyme datasheet for optimal activity.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
The resulting solution containing OTPP can be used directly in the transketolase inhibition assay. It is recommended to run a parallel control reaction without OTMP to account for any background activity.
Protocol 2: Determination of Transketolase Inhibition Kinetics (Ki) by a Coupled Spectrophotometric Assay
Objective: To determine the inhibition constant (Ki) and the mode of inhibition of OTPP against transketolase. This assay couples the production of glyceraldehyde-3-phosphate (G3P) by transketolase to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified transketolase enzyme
-
Oxythiamine Pyrophosphate (OTPP) solution (from Protocol 1 or commercially sourced)
-
Thiamine Pyrophosphate (TPP)
-
Ribose-5-phosphate (R5P)
-
Xylulose-5-phosphate (X5P)
-
Triosephosphate isomerase (TPI)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
NADH
-
Tris-HCl buffer (pH 7.6)
-
MgCl2
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2.
-
Enzyme Mix: Prepare a solution in Assay Buffer containing TPI and GAPDH at concentrations sufficient to ensure the transketolase reaction is the rate-limiting step.
-
Substrate Solutions: Prepare stock solutions of R5P and X5P in Assay Buffer.
-
Cofactor Solution: Prepare a stock solution of TPP in Assay Buffer.
-
NADH Solution: Prepare a fresh solution of NADH in Assay Buffer.
-
Inhibitor (OTPP) Dilutions: Prepare a series of dilutions of OTPP in Assay Buffer.
2. Assay Setup:
-
The assay should be performed by varying the concentration of one substrate (e.g., X5P) while keeping the other substrate (R5P) and the cofactor (TPP) at a constant, saturating concentration. This is repeated for several fixed concentrations of the inhibitor (OTPP).
-
Set up the 96-well plate as follows for each reaction:
-
Assay Buffer
-
Enzyme Mix
-
NADH solution (final concentration typically 0.2-0.3 mM)
-
TPP solution (at a concentration several-fold higher than its Km)
-
Varying concentrations of X5P
-
Fixed concentrations of OTPP (including a zero-inhibitor control)
-
Transketolase enzyme
-
3. Reaction and Measurement:
-
Add all components except the substrates (R5P and X5P) to the wells of the microplate.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate mixture (R5P and X5P).
-
Immediately place the plate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
4. Data Analysis:
-
Calculate the initial reaction velocity (v) for each well from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
-
Plot the reaction velocity (v) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.
-
Transform the data into a double-reciprocal format (1/v vs. 1/[S]) to generate Lineweaver-Burk plots.
-
The type of inhibition can be determined from the pattern of the Lineweaver-Burk plots:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
The Ki can be determined by replotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration. For competitive inhibition, the x-intercept of this secondary plot is -Ki. Alternatively, non-linear regression analysis of the Michaelis-Menten data can be used to directly fit to the appropriate inhibition model and determine Ki.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers studying the inhibition of transketolase by this compound. By understanding the kinetic parameters of this interaction, scientists can advance the development of novel therapeutics targeting metabolic pathways in cancer and other diseases where transketolase activity is dysregulated. The detailed methodologies for both the preparation of the active inhibitor and the determination of its kinetic constants provide a solid foundation for rigorous and reproducible research in this critical area of drug discovery.
References
- 1. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transketolase counteracts oxidative stress to drive cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Transketolase Serves as a Biomarker for Poor Prognosis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
Application Notes and Protocols for the Purity and Quality Control of Synthetic Oxythiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine Monophosphate, the phosphorylated form of the thiamine antagonist oxythiamine, is a critical tool in biomedical research, particularly in studies related to thiamine metabolism and as a potential therapeutic agent. As a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, its purity and quality are paramount to ensure reliable and reproducible experimental outcomes.[1] These application notes provide a comprehensive overview of the quality control procedures for synthetic this compound, including methods for purity determination, impurity profiling, and stability assessment.
Mechanism of Action
Oxythiamine acts as an antimetabolite to thiamine (Vitamin B1). Within the cell, it is phosphorylated by the enzyme thiamine pyrophosphokinase to its active form, Oxythiamine Pyrophosphate (OTPP). OTPP then competitively inhibits TPP-dependent enzymes, such as transketolase, the pyruvate dehydrogenase complex, and the α-ketoglutarate dehydrogenase complex.[1] This inhibition disrupts key metabolic pathways, including the pentose phosphate pathway and the Krebs cycle.[2]
Quality Control Workflow
A robust quality control workflow is essential to ensure the identity, purity, and stability of synthetic this compound. The following diagram outlines a typical workflow from raw material testing to final product release.
Analytical Methods and Protocols
Identification
A. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Principle: Confirms the identity of the substance by comparing its infrared spectrum with that of a reference standard.
-
Protocol:
-
Prepare a potassium bromide (KBr) disc containing approximately 1% of the this compound sample.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with the reference spectrum of this compound. The positions and relative intensities of the absorption bands should be concordant.
-
B. UV-Visible Spectroscopy
-
Principle: Provides preliminary identification and can be used for quantification based on the absorbance of UV light at a specific wavelength.
-
Protocol:
-
Prepare a solution of this compound in 0.1 M HCl at a concentration of approximately 10 µg/mL.
-
Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer with 0.1 M HCl as the blank.
-
The resulting spectrum should exhibit absorption maxima characteristic of the this compound structure.
-
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products.
-
Principle: Reversed-phase HPLC with UV detection separates compounds based on their polarity. The area under the peak is proportional to the concentration of the analyte.
-
Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is recommended. For example, Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer (pH 3.0), and Mobile Phase B: Acetonitrile.[3]
-
Gradient Program: A typical gradient could be: 0-10 min, 5-25% B; 10-15 min, 25-5% B; 15-20 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[4]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Procedure: Inject the standard and sample solutions into the HPLC system. Calculate the purity and assay based on the peak areas.
-
Impurity Profiling
-
Principle: Identification and quantification of potential process-related impurities and degradation products. The synthesis of oxythiamine can involve starting materials and intermediates that may carry over into the final product.[5]
-
Potential Impurities:
-
Oxythiamine (unphosphorylated): The starting material for the phosphorylation step.
-
Oxythiamine Diphosphate/Triphosphate: Over-phosphorylated by-products.
-
Degradation Products: Formed during synthesis or storage.
-
Residual Solvents: From the manufacturing process.
-
-
Protocol: Use the HPLC method described in section 4.2. For identification of unknown peaks, HPLC coupled with a mass spectrometer (HPLC-MS) is recommended.
Stability Studies
-
Principle: To establish a re-test period or shelf life for the active pharmaceutical ingredient (API) under defined storage conditions.[6]
-
Protocol (based on ICH Q1A(R2) guidelines):
-
Forced Degradation: Subject the this compound to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and to demonstrate the specificity of the analytical method.[7]
-
Long-Term and Accelerated Stability: Store samples in containers that simulate the proposed packaging at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[8]
-
Testing Schedule: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Parameters to be Tested: Appearance, assay, purity/degradation products, and water content.
-
Data Presentation and Acceptance Criteria
Quantitative data should be summarized in tables for clarity and easy comparison. The following are example specifications for the release of a batch of synthetic this compound.
Table 1: Quality Control Specifications for this compound
| Test Parameter | Method | Acceptance Criteria |
| Identification | ||
| FTIR | USP/Ph. Eur. <197K> | Concordant with reference standard |
| UV-Vis | In-house | λmax at characteristic wavelengths (± 2 nm) |
| Assay | HPLC-UV | 98.0% - 102.0% (on anhydrous basis) |
| Purity | ||
| Appearance | Visual | White to off-white crystalline powder |
| Water Content | Karl Fischer Titration | Not more than 5.0% |
| Impurities | ||
| Oxythiamine | HPLC-UV | Not more than 0.5% |
| Any other individual impurity | HPLC-UV | Not more than 0.15% |
| Total Impurities | HPLC-UV | Not more than 1.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
Table 2: Example Stability Data for this compound at 25°C/60% RH
| Time Point | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 Months | 99.8 | 0.45 | 2.1 |
| 6 Months | 99.6 | 0.51 | 2.2 |
| 12 Months | 99.5 | 0.55 | 2.3 |
| 24 Months | 99.2 | 0.62 | 2.5 |
Conclusion
The quality control of synthetic this compound is critical for its application in research and drug development. The protocols and specifications outlined in these application notes provide a framework for ensuring the identity, purity, and stability of this important compound. Adherence to these guidelines will contribute to the generation of reliable and reproducible scientific data.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectralabsci.com [spectralabsci.com]
- 4. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Oxythiamine Monophosphate Synthesis
Welcome to the technical support center for the synthesis of Oxythiamine Monophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis, purification, and characterization of this important thiamine analog.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound typically involves a two-step process. First, the precursor, oxythiamine, is synthesized from thiamine. Subsequently, oxythiamine is phosphorylated to yield a mixture of phosphate esters, from which the desired monophosphate is isolated and purified.
Q2: What are the common challenges encountered during the phosphorylation of oxythiamine?
A2: The primary challenge in the phosphorylation of oxythiamine is controlling the degree of phosphorylation. The reaction often yields a mixture of this compound, diphosphate, and triphosphate, along with unreacted oxythiamine.[1] The separation of these closely related compounds can be complex. Additionally, the hydrolytic stability of the phosphate esters can be a concern under certain pH and temperature conditions.[2]
Q3: What methods are recommended for the purification of this compound?
A3: Purification of this compound from the reaction mixture is a critical step. Techniques such as ion-exchange chromatography, high-performance liquid chromatography (HPLC), and electrophoretic separation have been used for separating thiamine phosphate esters and their analogs.[2][3] Solid-phase extraction (SPE) with anion exchange materials can also be employed for selective phosphate removal and purification.[4]
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) can be used to assess purity by separating the monophosphate from other phosphorylated species and starting material.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR) and mass spectrometry are essential for structural confirmation.
Q5: What are the key stability considerations for this compound?
A5: Phosphate esters are susceptible to hydrolysis, especially under acidic or strongly basic conditions and at elevated temperatures.[2] It is crucial to control the pH and temperature during purification and storage. Lyophilization of the purified product can enhance its long-term stability.
Troubleshooting Guides
Issue 1: Low Yield of Oxythiamine from Thiamine
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of thiamine to oxythiamine. | Reaction conditions (e.g., temperature, reaction time, acid concentration) are not optimal. | A highly efficient method involves refluxing thiamine with 5N hydrochloric acid for 6 hours, which can yield up to 80% oxythiamine.[3][5] Ensure precise control over these parameters. |
| Degradation of the product. | Harsh reaction conditions. | Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC to avoid prolonged reaction times that could lead to degradation. |
Issue 2: Inefficient Phosphorylation of Oxythiamine
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of oxythiamine to its phosphorylated forms. | Inefficient phosphorylating agent or reaction conditions. | Common phosphorylating agents include polyphosphoric acid or phosphorus oxychloride.[1][6] The choice of reagent and reaction conditions (temperature, stoichiometry) is critical and may require optimization.[7] |
| Formation of a complex mixture of mono-, di-, and triphosphates. | Lack of selectivity in the phosphorylation reaction. | The ratio of mono- to di-phosphate esters can be influenced by the molar ratio of the alcohol (oxythiamine) to the phosphorylating agent.[7] Careful control of stoichiometry is essential. Consider enzymatic phosphorylation for higher selectivity if a suitable kinase is available.[8] |
Issue 3: Difficulty in Purifying this compound
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of different phosphate esters during chromatography. | Similar chemical properties of the phosphorylated species. | Employ high-resolution separation techniques. HPLC with a suitable ion-exchange or reversed-phase column is often effective.[2] Electrophoretic separation has also been successfully used for these types of compounds.[3] |
| Loss of product during purification. | Hydrolysis of the phosphate ester. | Maintain a controlled pH (near neutral) and low temperature throughout the purification process to minimize hydrolysis.[2] |
| Presence of inorganic phosphate in the final product. | Incomplete removal of the phosphorylating agent or hydrolysis byproducts. | Use of anion exchange solid-phase extraction (SPE) can be effective for removing excess phosphate.[4] Washing the purified product with an appropriate organic solvent may also help. |
Experimental Protocols
Synthesis of Oxythiamine from Thiamine
A highly efficient method for the preparation of oxythiamine involves the acid hydrolysis of thiamine.
-
Materials: Thiamine hydrochloride, 5N Hydrochloric Acid.
-
Procedure:
-
Dissolve thiamine hydrochloride in 5N hydrochloric acid.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate) to precipitate the oxythiamine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Chemical Phosphorylation of Oxythiamine
This protocol provides a general guideline for the phosphorylation of oxythiamine.
-
Materials: Oxythiamine, Polyphosphoric acid (or another suitable phosphorylating agent), appropriate organic solvent.
-
Procedure:
-
React oxythiamine with polyphosphoric acid. The reaction may require heating.[1]
-
The reaction will produce a mixture of this compound, diphosphate, and triphosphate.
-
Quench the reaction by carefully adding it to ice-cold water.
-
The resulting aqueous solution contains the mixture of phosphorylated products and is ready for purification.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting common phosphorylation issues.
References
- 1. WO2016079576A1 - A process for the preparation of a thiamine derivative and salt thereof - Google Patents [patents.google.com]
- 2. journals.asmedigitalcollection.asme.org [journals.asmedigitalcollection.asme.org]
- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective removal of phosphate for analysis of organic acids in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 7. Mono-di phosphates esters | Lamberti Group [lamberti.com]
- 8. EP0417953A1 - Process for producing thiamine phosphates - Google Patents [patents.google.com]
Technical Support Center: Optimizing Oxythiamine Monophosphate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Oxythiamine Monophosphate (OT-MP) in cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (OT-MP)?
A1: this compound is an analog and antagonist of thiamine (Vitamin B1). Inside the cell, it is converted to its active form, oxythiamine pyrophosphate (OTPP). OTPP competitively inhibits the enzyme transketolase, a critical component of the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][2] This inhibition disrupts the production of ribose-5-phosphate, a precursor for nucleotide synthesis (RNA and DNA), and NADPH, which is essential for maintaining cellular redox balance.[2][3] The disruption of these vital metabolic processes can lead to an arrest of the cell cycle, typically in the G1 phase, and subsequently induce apoptosis.[1][3]
Q2: What is a typical starting concentration for OT-MP in cell culture?
A2: The effective concentration of OT-MP can vary significantly depending on the cell line.[3] For instance, the half-maximal inhibitory concentration (IC50) has been reported to be as low as 0.25 µM in some cancer cell lines, while in others it can be 50 µM or higher.[3][4] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A common starting range for such an experiment is between 0.1 µM and 100 µM.[3]
Q3: How should I prepare and store this compound?
A3: For detailed instructions on the preparation and storage of your specific OT-MP product, always refer to the manufacturer's datasheet. Generally, thiamine and its analogs can be sensitive to factors like heat and oxidation.[5] It is advisable to prepare concentrated stock solutions in a suitable solvent (as recommended by the manufacturer), aliquot them into single-use volumes, and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Protect stock solutions from light.
Q4: How long should I incubate my cells with OT-MP?
A4: The optimal incubation time is dependent on your cell line's doubling time and the specific biological question you are investigating. Studies have shown effects of oxythiamine on cell viability and protein expression at time points ranging from 12 to 48 hours.[1][3] For initial experiments, a 24 to 48-hour incubation period is a reasonable starting point. Time-course experiments are recommended to determine the ideal duration for observing your desired endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | OT-MP concentration is too low. | Perform a dose-response experiment with a wider concentration range. |
| Cell line is resistant to OT-MP. | Some cell lines may have intrinsic resistance. Consider using a positive control compound known to affect your cell line to validate the experimental setup. | |
| Inactive OT-MP. | Ensure your OT-MP stock solution was prepared and stored correctly. If in doubt, prepare a fresh stock. | |
| Excessive cell death, even at low concentrations. | OT-MP concentration is too high. | Perform a dose-response experiment with a lower concentration range. |
| Cell line is highly sensitive to metabolic inhibition. | Reduce the incubation time. Ensure the initial cell seeding density is optimal. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. |
| Inconsistent OT-MP dosage. | Prepare a master mix of media containing the desired OT-MP concentration to add to your wells, rather than adding small volumes of stock solution to individual wells. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[6] | |
| Precipitate forms in the cell culture media. | Poor solubility of OT-MP at the tested concentration. | Check the solubility information on the manufacturer's datasheet. You may need to adjust the solvent or pH of your stock solution. |
| Interaction with media components. | Ensure your stock solution is fully dissolved before adding it to the media. If the problem persists, try a different basal media formulation. |
Quantitative Data Summary
The following table summarizes the effective concentrations of Oxythiamine (OT) observed in various cancer cell lines. Note that OT-MP is a precursor to OT.
| Cell Line | Assay | Effective Concentration (IC50 / GI50) | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | MTT | 14.95 µM | [1] |
| HeLa (Cervical Cancer) | Cell Growth | GI50: 36 µM | [7] |
| HeLa (Cervical Cancer) | MTT | ~47 µM | [4] |
| A549 (Non-small cell lung cancer) | CCK-8 | Significant decrease in viability at 10 µM after 12h | [3] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of OT-MP using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines the steps to determine the IC50 value of OT-MP for your specific adherent cell line.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound (OT-MP)
-
Sterile, 96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth over the course of the experiment.
-
Incubate the plate overnight (or for a sufficient time to allow for cell attachment) at 37°C in a 5% CO2 incubator.
-
-
Preparation of OT-MP Dilutions:
-
Prepare a 2X concentrated serial dilution of OT-MP in complete culture medium. For example, if your final desired concentrations are 0, 1, 2.5, 5, 10, 25, 50, and 100 µM, you would prepare 0, 2, 5, 10, 20, 50, 100, and 200 µM solutions.
-
It is recommended to perform each concentration in triplicate or quadruplicate.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add an equal volume of the 2X OT-MP dilutions to the corresponding wells. This will result in the final desired 1X concentrations.
-
Include "vehicle control" wells that receive medium with the same concentration of the OT-MP solvent as the treated wells.
-
Include "untreated control" wells that receive only fresh medium.
-
-
Incubation:
-
Return the plate to the incubator and incubate for your desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Approximately 2-4 hours before the end of the incubation period, add the cell viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the time specified in the assay protocol to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "blank" (media only) wells from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the OT-MP concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value (the concentration of OT-MP that inhibits cell viability by 50%).
-
Visualizations
Caption: Mechanism of action of this compound (OT-MP).
Caption: Workflow for determining the IC50 of OT-MP.
Caption: Troubleshooting decision tree for OT-MP experiments.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Oxythiamine Monophosphate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxythiamine Monophosphate (OMP) and related assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of oxythiamine?
Oxythiamine is a thiamine antimetabolite. It is not active in its initial form but becomes a potent inhibitor of thiamine-dependent enzymes after intracellular conversion. The process involves phosphorylation by the enzyme thiamine pyrophosphokinase (TPK) to form oxythiamine pyrophosphate (OxThDP).[1][2] OxThDP then competitively inhibits enzymes that normally use thiamine pyrophosphate (TPP) as a cofactor, such as transketolase and pyruvate dehydrogenase.[1][3] This inhibition disrupts crucial metabolic pathways like the pentose phosphate pathway and the Krebs cycle.[4][5]
Q2: Why am I seeing no inhibitory effect of oxythiamine in my cell-based assay?
There are several potential reasons for a lack of inhibitory effect:
-
Competition with Thiamine: The inhibitory effect of oxythiamine is highly dependent on the concentration of thiamine in the cell culture medium.[6][7] High levels of thiamine will outcompete oxythiamine for transport into the cell and for the active site of thiamine pyrophosphokinase (TPK), leading to reduced formation of the active inhibitor, OxThDP.[6][7]
-
Insufficient Incubation Time: The conversion of oxythiamine to its active pyrophosphate form and subsequent inhibition of target enzymes is a time-dependent process. Maximal inhibition of transketolase activity after a single high dose of oxythiamine in vivo can take 48-72 hours.[3]
-
Low Thiamine Pyrophosphokinase (TPK) Activity: The cells you are using may have low endogenous TPK activity, leading to inefficient conversion of oxythiamine to its active form.
-
Cell Permeability Issues: While generally cell-permeable, factors affecting membrane transport could limit the intracellular concentration of oxythiamine.
Q3: My results are inconsistent between experiments. What are the common sources of variability?
Inconsistent results in enzyme inhibition assays can arise from several factors:
-
Reagent Stability: Ensure that all reagents, especially the enzyme, substrates, and oxythiamine solutions, are stored correctly and have not undergone freeze-thaw cycles that could reduce their activity.[7]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can significantly impact the final concentrations of reactants and lead to variability. Using calibrated pipettes and proper pipetting techniques is crucial.[6][8]
-
Incubation Times and Temperatures: Strict adherence to specified incubation times and temperatures is critical for reproducible results, as enzyme kinetics are highly sensitive to these parameters.[7]
-
Sample Preparation: Inconsistent sample preparation, such as incomplete cell lysis or protein precipitation, can introduce variability.[7]
-
Plate Reader Settings: Ensure that the plate reader is set to the correct wavelength and that there are no interfering substances in your samples that might affect the signal.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal | 1. Substrate Instability: The substrate may be degrading spontaneously, leading to a signal in the absence of enzyme activity. | 1. Run a "no-enzyme" control to assess substrate stability. Prepare fresh substrate solution for each experiment. |
| 2. Contaminated Reagents: Reagents may be contaminated with a substance that produces a signal at the detection wavelength. | 2. Test each reagent individually for background signal. Use high-purity reagents. | |
| 3. Insufficient Washing (ELISA-based assays): Inadequate washing can leave behind non-specifically bound enzyme or detection antibodies. | 3. Increase the number and vigor of wash steps. Ensure complete removal of wash buffer between steps.[6] | |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Test enzyme activity with a known positive control. Use a fresh aliquot of the enzyme. |
| 2. Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for enzyme activity. | 2. Verify the pH of the buffer and optimize buffer components. | |
| 3. Omission of a Critical Reagent: A necessary component of the reaction mixture may have been accidentally left out. | 3. Carefully review the protocol and ensure all reagents were added in the correct order.[8] | |
| Poor Reproducibility (High CV%) | 1. Inconsistent Pipetting: Small variations in reagent volumes can lead to large differences in results. | 1. Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for common reagents.[7] |
| 2. Temperature Fluctuations: Inconsistent temperatures across the microplate or between experiments can affect enzyme activity. | 2. Ensure the plate is incubated at a uniform temperature. Allow all reagents to equilibrate to room temperature before use. | |
| 3. Edge Effects in Microplates: Wells on the edge of the plate may experience different evaporation rates or temperature changes. | 3. Avoid using the outer wells of the microplate for critical samples. Fill outer wells with buffer or water. |
Quantitative Data Summary
The following tables summarize key kinetic parameters relevant to oxythiamine and thiamine pyrophosphate-dependent enzymes. These values can be useful for assay design and data interpretation.
Table 1: Kinetic Parameters for Thiamine Pyrophosphokinase (TPK)
| Substrate | Enzyme Source | Km / Ki | Reference |
| Thiamine (as substrate) | Not specified | Km not specified | [1] |
| Oxythiamine (as substrate) | Not specified | Ki = 4.2 mM | [1] |
| Pyrithiamine (as substrate) | Not specified | Ki = 2-3 µM | [1] |
Table 2: Inhibition Constants (Ki) for Oxythiamine Diphosphate (OxThDP) and Michaelis Constants (Km) for Thiamine Diphosphate (TDP)
| Enzyme | Organism/Tissue | OxThDP Ki | TDP Km | Reference |
| Pyruvate Dehydrogenase Complex | Bovine Heart | 0.04 µM | 0.07 µM | [1] |
| Pyruvate Dehydrogenase Complex | Bovine Adrenals | 0.07 µM | 0.11 µM | [1] |
| Pyruvate Dehydrogenase Complex | European Bison Heart | 0.23 µM | 0.6 µM | [1] |
| Transketolase | Yeast | ~0.03 µM | 1.1 µM | [1] |
| 2-Oxoglutarate Dehydrogenase | Bovine Adrenals | ~30 µM | 6.7 µM (with Mg2+) | [1] |
Experimental Protocols
Protocol 1: Thiamine Pyrophosphokinase (TPK) Activity Assay (Coupled Enzyme Assay)
This assay measures the activity of TPK by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.
Materials:
-
Tris-HCl buffer (pH 7.4)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Myokinase (MK)
-
Pyruvate kinase (PK)
-
Thiamine or Oxythiamine
-
TPK enzyme solution
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, PEP, NADH, LDH, MK, and PK.
-
Add thiamine or oxythiamine to the reaction mixture.
-
Initiate the reaction by adding the TPK enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the TPK activity.
Protocol 2: Transketolase Activity Assay
This assay measures the activity of transketolase, a TPP-dependent enzyme, and can be used to assess the inhibitory effect of oxythiamine.
Materials:
-
Hemolysate or purified transketolase
-
Ribose-5-phosphate (substrate)
-
Buffer solution (e.g., Tris-HCl)
-
TPP or OxThDP
-
Reagents for detecting the product (e.g., glyceraldehyde-3-phosphate)
-
Microplate reader
Procedure:
-
Pre-incubate the hemolysate or purified transketolase with either TPP (control) or OxThDP (inhibitor) for a specified time.
-
Initiate the reaction by adding the substrate, ribose-5-phosphate.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of product formed using a suitable detection method.
-
Compare the activity in the presence of OxThDP to the control to determine the percent inhibition. The erythrocyte transketolase activity coefficient (ETKAC) assay is a common method for assessing thiamine status and can be adapted for this purpose.[9]
Visualizations
Caption: Signaling pathway of oxythiamine inhibition.
Caption: General workflow for an OMP enzyme inhibition assay.
Caption: Logical flowchart for troubleshooting inconsistent assay results.
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine pyrophosphokinase deficiency in encephalopathic children with defects in the pyruvate oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxythiamine Monophosphate Phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of oxythiamine monophosphate (OxyMP) phosphorylation to oxythiamine diphosphate (OxyDP).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic phosphorylation of OxyMP.
| Problem | Potential Cause | Recommended Solution |
| Low or No OxyDP Yield | Inactive Thiamine Pyrophosphokinase (TPK) | • Ensure proper storage of the enzyme at -20°C or below in a solution containing glycerol to prevent freeze-thaw damage. • Verify the age of the enzyme stock, as activity can decrease over time. • If using a recombinant TPK, confirm its expression, purification, and folding. |
| Suboptimal Reaction pH | • The optimal pH for TPK activity is typically around 8.0-8.6. Prepare buffers fresh and verify the pH of the final reaction mixture.[1] • Thiamine and its analogs are less stable at alkaline pH; consider this when optimizing.[2] | |
| Incorrect ATP or Mg2+ Concentration | • ATP is a required substrate. Ensure it is added to the reaction mixture at a sufficient concentration (typically 1-5 mM). • TPK requires Mg2+ as a cofactor. A slight excess of Mg2+ over ATP is often optimal for activity. | |
| Product Inhibition by OxyDP | • High concentrations of the product, OxyDP, can inhibit TPK activity.[3] • If high substrate conversion is desired, consider a fed-batch approach for OxyMP or periodic removal of OxyDP. | |
| Degradation of Substrate or Product | • this compound stability can be affected by temperature and pH. Avoid prolonged incubation at high temperatures and alkaline pH.[2] • Analyze samples promptly after the reaction is stopped. | |
| Inconsistent Results | Inaccurate Reagent Pipetting | • Calibrate pipettes regularly. • Prepare a master mix of common reagents to minimize pipetting errors between samples. |
| Temperature Fluctuations | • Use a calibrated incubator or water bath to maintain a stable reaction temperature (typically 37°C).[4] | |
| Variability in Enzyme Lots | • Test new lots of TPK to ensure consistent activity before use in critical experiments. | |
| Difficulty in Product Analysis | Poor Separation in HPLC | • Optimize the HPLC method. For separation of thiamine phosphates, reversed-phase columns with ion-pairing agents or amino-based columns are effective.[1][5] • Adjust the mobile phase composition, pH, and gradient to improve resolution between OxyMP and OxyDP. |
| Low Sensitivity in Detection | • For fluorescence detection, ensure complete pre- or post-column derivatization to thiochrome.[1][6][7][8] • Check the excitation and emission wavelengths of the fluorometer. |
Frequently Asked Questions (FAQs)
Q1: What is the role of Thiamine Pyrophosphokinase (TPK) in this reaction?
A1: Thiamine Pyrophosphokinase (TPK, EC 2.7.6.2) is the key enzyme that catalyzes the transfer of a pyrophosphate group from ATP to thiamine or its analogs, such as this compound, to produce the corresponding diphosphate.[4][9]
Q2: Why is Mg2+ necessary in the reaction buffer?
A2: TPK requires a divalent metal cation, typically Mg2+, as a cofactor. The Mg2+ ion coordinates with ATP to facilitate the transfer of the pyrophosphate group to the substrate.
Q3: What is the optimal pH for the phosphorylation of this compound?
A3: While the optimal pH can vary slightly depending on the source of the TPK, a pH range of 8.0 to 8.6 is generally effective for the enzymatic phosphorylation of thiamine and its analogs.[1]
Q4: Can the product, oxythiamine diphosphate, inhibit the reaction?
A4: Yes, TPK is subject to product inhibition by thiamine diphosphate, and it is expected that oxythiamine diphosphate would have a similar inhibitory effect.[3] This means that as the concentration of the product increases, the rate of the reaction will decrease.
Q5: How can I monitor the progress of the reaction?
A5: The most common method for monitoring the reaction is through High-Performance Liquid Chromatography (HPLC). This allows for the separation and quantification of the substrate (OxyMP) and the product (OxyDP) over time.[1][5][6][7][8]
Q6: What are the kinetic parameters of TPK for oxythiamine?
A6: Docking analyses have shown that oxythiamine has a binding affinity (ΔG) of -7.0 kcal/mol to thiamine pyrophosphokinase.[10] For comparison, the binding affinity for the natural substrate, thiamine, is -7.5 kcal/mol.[10] The inhibition constant (Ki) for oxythiamine with TPK has been reported to be 4.2 mM.[11]
Data Presentation
Table 1: Kinetic and Binding Parameters for Thiamine Pyrophosphokinase (TPK)
| Substrate/Inhibitor | Parameter | Value | Source |
| Oxythiamine | Binding Affinity (ΔG) | -7.0 kcal/mol | [10] |
| Thiamine | Binding Affinity (ΔG) | -7.5 kcal/mol | [10] |
| Oxythiamine | Inhibition Constant (Ki) | 4.2 mM | [11] |
| Thiamine Diphosphate | Inhibition Constant (Ki) | ≈ 0.4 µM | [3] |
Table 2: Recommended Reaction Conditions for this compound Phosphorylation
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 8.6 | Higher pH can decrease the stability of thiamine analogs.[1][2] |
| Temperature | 37°C | Higher temperatures can lead to enzyme denaturation and substrate degradation.[4] |
| ATP Concentration | 1 - 5 mM | Should be in excess relative to the substrate. |
| Mg2+ Concentration | 1.2 - 1.5 times the ATP concentration | A slight molar excess of Mg2+ over ATP is generally optimal. |
| Enzyme Concentration | To be determined empirically | Start with a concentration that gives a reasonable reaction rate. |
| Substrate (OxyMP) | To be determined empirically | High concentrations may lead to substrate inhibition, though product inhibition is a more significant concern. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Oxythiamine Diphosphate
This protocol provides a general method for the in vitro phosphorylation of this compound.
-
Prepare the Reaction Buffer:
-
Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
On the day of the experiment, add MgCl2 to the buffer to a final concentration of 5 mM.
-
-
Prepare Reagent Solutions:
-
Prepare a 10 mM stock solution of ATP in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in the reaction buffer.
-
Dilute the Thiamine Pyrophosphokinase (TPK) enzyme in the reaction buffer to a suitable working concentration.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Reaction Buffer (to bring the final volume to 100 µL)
-
10 µL of 10 mM ATP solution (final concentration: 1 mM)
-
10 µL of 10 mM this compound solution (final concentration: 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the TPK enzyme solution.
-
Incubate the reaction at 37°C.
-
-
Monitor the Reaction and Termination:
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding an equal volume of 10% Trichloroacetic Acid (TCA).
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC.
-
Protocol 2: HPLC Analysis of Oxythiamine Phosphates
This protocol is adapted from methods used for thiamine phosphate analysis.[1][7][8]
-
HPLC System and Column:
-
Use a reversed-phase C18 column.
-
The system should be equipped with a fluorescence detector.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 25 mM sodium phosphate buffer, pH 8.4.
-
Mobile Phase B: Methanol.
-
-
Derivatization (Pre-column):
-
To the supernatant from the terminated reaction, add an alkaline solution of potassium ferricyanide to convert the oxythiamine phosphates to their fluorescent thiochrome derivatives.
-
-
Chromatographic Conditions:
-
Use a gradient elution to separate OxyMP and OxyDP.
-
Example Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-50% B
-
10-12 min: 50% B
-
12-15 min: 10% B (re-equilibration)
-
-
Flow rate: 1.0 mL/min.
-
Detection: Excitation at 375 nm, Emission at 435 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of OxyMP and OxyDP.
-
Calculate the concentration of each compound in the experimental samples based on the peak areas from the standard curve.
-
Visualizations
Caption: Metabolic pathway of oxythiamine.
Caption: Experimental workflow for phosphorylation.
Caption: Troubleshooting logical workflow.
References
- 1. j-jabs.umin.jp [j-jabs.umin.jp]
- 2. Crystal structure of thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Identification, purification and reconstitution of thiamin metabolizing enzymes in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 10. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Oxythiamine Monophosphate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Oxythiamine Monophosphate (OMP) to prevent its degradation. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues related to OMP degradation.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of OMP due to improper storage or handling. | 1. Verify Storage Conditions: Ensure OMP is stored at or below -20°C in a tightly sealed, light-protected container. 2. Check Solution Stability: Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly (see FAQ) and test its purity via HPLC. 3. Review Handling Procedures: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | 1. Analyze Degradation Products: Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products. Common degradation pathways for thiamine analogs involve cleavage of the methylene bridge between the pyrimidine and thiazole rings, and hydrolysis of the phosphate group. 2. Optimize Storage and Handling: Implement stricter adherence to recommended storage and handling protocols to minimize further degradation. |
| Precipitate formation in OMP solution. | Poor solubility or degradation at the given pH and temperature. | 1. Adjust pH: Ensure the solvent pH is in the acidic range (ideally pH 3-5) to improve stability and solubility. Thiamine and its analogs are generally more stable in acidic conditions.[1][2] 2. Use Appropriate Buffer: Consider using a citrate buffer over a phosphate buffer at pH values of 6 and 7 for better stability. Conversely, at pH 4 and 5, a phosphate buffer may offer greater stability.[2] 3. Prepare Fresh: Do not use solutions with visible precipitates. Prepare a fresh solution using the appropriate solvent and pH. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term stability, solid OMP should be stored at -20°C in a desiccated, dark environment. Under these conditions, it can be stable for extended periods.
2. How should I prepare and store OMP solutions?
It is highly recommended to prepare OMP solutions fresh for each experiment. If a stock solution is necessary, it should be prepared in an acidic buffer (pH 3-5) and stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Short-term storage at 4°C is not recommended for more than a few hours.
3. What factors can cause OMP to degrade?
Several factors can contribute to the degradation of OMP:
-
pH: OMP is more stable in acidic solutions. Alkaline conditions can lead to rapid degradation.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation process.[2]
-
Light: Exposure to UV light can induce photodegradation. It is advisable to work with OMP in a low-light environment and store it in amber or opaque containers.
-
Metal Ions: The presence of certain metal ions can catalyze degradation. Use high-purity water and reagents to prepare solutions.
4. How can I assess the purity of my OMP sample?
The purity of OMP can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A detailed protocol is provided in the "Experimental Protocols" section below.
5. What are the likely degradation products of OMP?
While specific studies on OMP are limited, based on the degradation of thiamine and its derivatives, likely degradation products include:
-
Oxythiamine: Resulting from the hydrolysis of the monophosphate group.
-
Pyrimidine and Thiazole Moieties: Resulting from the cleavage of the methylene bridge connecting the two ring structures.
Data Presentation
Table 1: Influence of pH and Buffer Type on Thiamin Stability at 25°C
Data extrapolated from studies on thiamine, which is structurally similar to OMP.
| pH | Buffer (0.1 M) | Time for 10% Loss (Weeks) |
| 4 | Phosphate | 79 |
| 4 | Citrate | Less than in Phosphate |
| 5 | Phosphate | Greater than in Citrate |
| 5 | Citrate | Less than in Phosphate |
| 6 | Phosphate | Less than in Citrate |
| 6 | Citrate | Greater than in Phosphate |
| 7 | Phosphate | 3 |
| 7 | Citrate | Greater than in Phosphate |
Source: Adapted from kinetic studies on thiamin degradation.[2]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of OMP
This protocol provides a general method for determining the purity of an OMP sample and detecting the presence of degradation products.
1. Instrumentation and Columns:
- HPLC system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase:
- A gradient elution is typically used.
- Solvent A: 0.1 M Ammonium Acetate, pH adjusted to 5.8 with 0.1% Acetic Acid.
- Solvent B: Acetonitrile (HPLC grade).
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10-20 µL.
- Gradient Program:
- 0-5 min: 100% A
- 5-15 min: Linear gradient to 80% A / 20% B
- 15-20 min: Hold at 80% A / 20% B
- 20-25 min: Return to 100% A
- 25-30 min: Re-equilibration at 100% A
4. Sample Preparation:
- Accurately weigh a small amount of OMP and dissolve it in the mobile phase A to a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- The purity of OMP is determined by calculating the area of the main peak as a percentage of the total peak area.
- The appearance of new peaks over time can indicate degradation.
Visualizations
Caption: Potential degradation pathways of this compound (OMP).
Caption: Troubleshooting workflow for inconsistent experimental results with OMP.
References
Technical Support Center: Off-target Effects of Oxythiamine Monophosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxythiamine Monophosphate (OTMP). This guide focuses on identifying and mitigating potential off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (OTMP)?
This compound is a cell-permeable pro-drug that is converted intracellularly to its active form, Oxythiamine Pyrophosphate (OTPP). OTPP acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. Its primary and most studied target is Transketolase (TKT), a key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][2] Inhibition of TKT disrupts the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, an essential reducing agent. This can lead to cell cycle arrest in the G1 phase and apoptosis, particularly in rapidly dividing cells like cancer cells.[3]
Q2: What are the known or potential off-target effects of Oxythiamine?
Beyond its primary target, Transketolase, the active form of Oxythiamine (OTPP) can inhibit other TPP-dependent enzymes. The most significant of these are the mitochondrial enzymes Pyruvate Dehydrogenase Complex (PDHC) and 2-Oxoglutarate Dehydrogenase Complex (OGDC), which are crucial for cellular respiration.[4][5] Inhibition of these enzymes can lead to metabolic reprogramming and cellular effects that are independent of TKT inhibition. Some studies suggest that mitochondrial enzymes may be more sensitive to OTPP than cytosolic enzymes under certain conditions.
Q3: How can I differentiate between on-target (TKT) and off-target (PDHC, OGDC) effects in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Biochemical Assays: Directly measure the activity of TKT, PDHC, and OGDC in cell lysates or purified enzyme preparations in the presence and absence of OTMP. A significant inhibition of TKT activity with lesser or no effect on PDHC and OGDC at your experimental concentration would suggest on-target effects.
-
Metabolic Profiling: Analyze the levels of key metabolites in your experimental system. Inhibition of TKT is expected to decrease the levels of PPP intermediates (e.g., sedoheptulose-7-phosphate) and NADPH, while increasing levels of glycolytic intermediates upstream of the PPP. Conversely, inhibition of PDHC would lead to an accumulation of pyruvate and lactate, while OGDC inhibition would affect the levels of TCA cycle intermediates and related amino acids.[6][7][8]
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down TKT, PDHC, or OGDC. Compare the phenotype of the knockdown cells with that of OTMP-treated cells. If the phenotype of TKT knockdown cells closely mimics that of OTMP treatment, it provides strong evidence for an on-target effect.
-
Rescue Experiments: Attempt to rescue the observed phenotype in OTMP-treated cells by providing downstream metabolites of the TKT pathway, such as nucleosides or NADPH.
Q4: My cells are showing resistance to Oxythiamine treatment. What are the possible reasons?
Resistance to Oxythiamine can arise from several mechanisms:[9]
-
Reduced Drug Uptake: Cells may downregulate the transporters responsible for Oxythiamine uptake.
-
Decreased Activation: Reduced activity of thiamine pyrophosphokinase, the enzyme that converts Oxythiamine to its active OTPP form, can lead to resistance.
-
Target Overexpression: Increased expression of Transketolase can effectively titrate out the inhibitor, requiring higher concentrations for a therapeutic effect.
-
Metabolic Rewiring: Cancer cells can adapt their metabolism to bypass the block in the PPP, for example, by upregulating alternative pathways for nucleotide synthesis or NADPH production.[1]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular responses to OTMP treatment.
-
Possible Cause 1: Cell-type specific metabolism.
-
Troubleshooting: Different cell lines have varying reliance on the Pentose Phosphate Pathway. Before starting your experiments, characterize the basal activity of TKT, PDHC, and OGDC in your cell line of interest. Cell lines with low basal TKT activity may be less sensitive to OTMP. The IC50 value for oxythiamine can vary significantly between different cancer cell lines.[3][10]
-
-
Possible Cause 2: Off-target effects dominating the phenotype.
-
Troubleshooting: At higher concentrations, OTMP may be inhibiting PDHC and/or OGDC, leading to confounding effects. Perform a dose-response experiment and use the lowest effective concentration of OTMP. Concurrently, measure the activity of TKT, PDHC, and OGDC at various concentrations to determine the selectivity of the inhibition in your system.
-
-
Possible Cause 3: Thiamine concentration in the culture medium.
-
Troubleshooting: Standard cell culture media often contain high levels of thiamine, which can compete with Oxythiamine for transport and conversion to its active form. Consider using a custom medium with a physiological concentration of thiamine for your experiments to enhance the potency of OTMP.
-
Problem 2: Difficulty in confirming target engagement of OTMP in cells.
-
Possible Cause 1: Insufficient intracellular concentration of OTPP.
-
Troubleshooting: Confirm the expression and activity of thiamine pyrophosphokinase in your cells. If the activity is low, consider using a different cell line or exploring methods to enhance its activity.
-
-
Possible Cause 2: Assay conditions are not optimal.
-
Troubleshooting: Ensure that your enzyme activity assays are properly validated. For TKT, PDHC, and OGDC assays, use appropriate controls, including a known inhibitor (if available) and a TPP-supplemented condition to confirm the TPP-dependence of the measured activity. For troubleshooting PDHC assays, be aware that the complex is fragile and sensitive to detergents.[11] Variability between assay plates can also be a source of error.[12]
-
Quantitative Data
The following table summarizes the inhibitory constants (Ki) of Oxythiamine Pyrophosphate (OTPP) against key on-target and off-target enzymes. Note that these values are from different studies and experimental conditions may vary.
| Target Enzyme | Organism/Tissue | Substrate | Ki of OTPP (µM) | Km of TPP (µM) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Thiamine Pyrophosphate (TPP) | 0.025 | 0.06 | [5][13][14] |
| Pyruvate Dehydrogenase Complex (PDC) | Bovine Adrenals | Thiamine Pyrophosphate (TPP) | 0.07 | 0.11 | [4] |
Experimental Protocols
Measurement of Transketolase (TKT) Activity
A common method to measure TKT activity is a coupled enzyme assay that spectrophotometrically measures the consumption of NADH.
Principle: Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the TKT activity.
Materials:
-
Cell lysate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Ribose-5-phosphate
-
Xylulose-5-phosphate
-
Thiamine Pyrophosphate (TPP)
-
NADH
-
Glycerol-3-phosphate dehydrogenase
-
Spectrophotometer
Procedure:
-
Prepare cell lysates in a suitable lysis buffer.
-
Set up the reaction mixture containing the reaction buffer, NADH, and glycerol-3-phosphate dehydrogenase.
-
Add the cell lysate to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrates (ribose-5-phosphate and xylulose-5-phosphate) and TPP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
To test the effect of OTMP, pre-incubate the cell lysate with various concentrations of OTMP before adding the substrates.
Measurement of Pyruvate Dehydrogenase Complex (PDHC) Activity
Several commercial kits are available for measuring PDHC activity. A common method is a colorimetric assay.
Principle: PDHC catalyzes the conversion of pyruvate to acetyl-CoA, with the concomitant reduction of NAD+ to NADH. The NADH produced is then used to reduce a probe, generating a colored product that can be measured by absorbance.
Materials:
-
Cell or mitochondrial lysate
-
Commercial PDHC activity assay kit (e.g., from Abcam, Sigma-Aldrich)[11][15]
-
Microplate reader
Procedure:
-
Prepare cell or mitochondrial lysates according to the kit's instructions.
-
Add the lysate to a 96-well plate.
-
Add the reaction mixture containing pyruvate, NAD+, and the colorimetric probe.
-
Incubate the plate at the recommended temperature.
-
Measure the absorbance at the specified wavelength at multiple time points.
-
To assess inhibition by OTMP, pre-incubate the lysate with OTMP before starting the reaction.
Measurement of 2-Oxoglutarate Dehydrogenase Complex (OGDC) Activity
Similar to PDHC, OGDC activity can be measured using commercially available colorimetric assay kits.
Principle: OGDC converts 2-oxoglutarate to succinyl-CoA, reducing NAD+ to NADH. The generated NADH is then used in a coupled reaction to reduce a probe, resulting in a colorimetric signal.
Materials:
-
Cell or mitochondrial lysate
-
Commercial OGDC activity assay kit
-
Microplate reader
Procedure:
-
Prepare cell or mitochondrial lysates as per the kit's protocol.
-
Add the lysate to the wells of a 96-well plate.
-
Add the reaction mix containing 2-oxoglutarate, NAD+, and the developer solution.
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength over time.
-
For inhibition studies, pre-incubate the lysate with OTMP.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationships of Oxythiamine's on- and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 2-Oxoglutarate Dehydrogenase in Potato Tuber Suggests the Enzyme Is Limiting for Respiration and Confirms Its Importance in Nitrogen Assimilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of 2-Oxoglutarate Dehydrogenase as a Chemical Model of Acute Hypobaric Hypoxia [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 10. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Cell Permeability of Oxythiamine Monophosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxythiamine Monophosphate (OT-MP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of OT-MP in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (OT-MP) treatment showing low efficacy in cell-based assays?
A1: The low efficacy of OT-MP in cell-based assays is often attributed to its poor cell permeability. As a phosphorylated compound, OT-MP carries a negative charge at physiological pH. This charge hinders its ability to passively diffuse across the lipophilic cell membrane. Therefore, achieving a sufficient intracellular concentration for therapeutic effect can be challenging.
Q2: How does Oxythiamine (OT) enter the cell, and how is it activated?
A2: Oxythiamine (OT), the unphosphorylated precursor of OT-MP, is transported into cells via thiamine transporters, such as SLC19A2 and SLC19A3.[1][2][3] Once inside the cell, it is converted to its active form, Oxythiamine Pyrophosphate (OTPP), through a two-step phosphorylation process. First, an enzyme adds a single phosphate group to create OT-MP. Then, Thiamine Pyrophosphokinase catalyzes the addition of a second phosphate group to form the active inhibitor, OTPP.[4] OTPP then inhibits key metabolic enzymes.
Q3: What are the primary intracellular targets of activated Oxythiamine?
A3: The active form, Oxythiamine Pyrophosphate (OTPP), is a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. Key targets include:
-
Transketolase (TKT): A crucial enzyme in the pentose phosphate pathway (PPP), its inhibition disrupts the synthesis of nucleotides and NADPH.
-
Pyruvate Dehydrogenase Complex (PDHC): A vital link between glycolysis and the citric acid cycle.
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A key enzyme in the citric acid cycle.
Inhibition of these enzymes disrupts cellular metabolism, leading to cytotoxic effects, particularly in rapidly proliferating cells like cancer cells.[5][6]
Q4: What strategies can be employed to overcome the poor cell permeability of OT-MP?
A4: The primary strategy to circumvent the poor cell permeability of OT-MP is the use of a prodrug approach. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For oxythiamine, a notable example is Benfooxythiamine , a prodrug that releases oxythiamine intracellularly.[4][] Another approach is to use the more lipophilic, unphosphorylated oxythiamine, which can enter the cell through thiamine transporters and then be intracellularly phosphorylated to the active form.
Q5: How does a prodrug like Benfooxythiamine work?
A5: Benfooxythiamine is a more lipid-soluble derivative of oxythiamine.[4][8] This increased lipophilicity allows it to more easily pass through the cell membrane. Once inside the cell, it is metabolized to release oxythiamine, which can then be phosphorylated to the active OTPP. This strategy effectively bypasses the permeability barrier of the phosphorylated compound. Benfotiamine, a similar lipid-soluble derivative of thiamine, has demonstrated significantly higher bioavailability compared to water-soluble thiamine salts.[9][10]
Troubleshooting Guides
Problem: Inconsistent results with OT-MP treatment in different cell lines.
-
Possible Cause: Expression levels of thiamine transporters (SLC19A2, SLC19A3) can vary significantly between different cell lines. Cells with lower expression of these transporters will exhibit reduced uptake of oxythiamine and its phosphorylated forms.
-
Troubleshooting Steps:
-
Characterize Transporter Expression: If possible, quantify the mRNA or protein expression levels of SLC19A2 and SLC19A3 in your cell lines of interest.
-
Use a Positive Control: Include a cell line known to have high thiamine transporter expression as a positive control.
-
Consider a Prodrug: Switch to a lipophilic prodrug like Benfooxythiamine to ensure more consistent intracellular delivery across different cell lines, independent of transporter expression.
-
Problem: Low cytotoxic effect of Oxythiamine even at high concentrations.
-
Possible Cause: The cells may have a high intracellular concentration of thiamine, which competes with oxythiamine for transport and with OTPP for binding to target enzymes.
-
Troubleshooting Steps:
-
Culture Medium Composition: Check the thiamine concentration in your cell culture medium. Consider using a thiamine-deficient medium for a short period before and during treatment to enhance the competitive advantage of oxythiamine.
-
Combination Therapy: Explore combining oxythiamine with other therapeutic agents that may have synergistic effects.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Oxythiamine and an Analog in HeLa Cells
| Compound | GI50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| Oxythiamine | 36 | 47 | 153 |
| 2'-Methylthiamine | 107 | >750 | 180 |
Data adapted from in vitro studies on HeLa cells.[11][12] GI50 is the concentration for 50% growth inhibition. IC50 is the concentration for 50% inhibition of metabolic activity. The Selectivity Index (SI) is a ratio of the cytotoxic effect on normal cells to cancer cells, with a higher value indicating greater selectivity for cancer cells.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using CCK-8/WST-8 Assay
This protocol is used to determine the cytotoxic effects of oxythiamine, its derivatives, or prodrugs on cell proliferation.
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) for desired time points (e.g., 6, 12, 24, 48 hours).[5]
-
Reagent Addition: Add 10 µL of WST-8 reagent to each well and incubate for 1 hour.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a spectrophotometer.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the test compound induces cell cycle arrest.
-
Cell Treatment: Seed and treat cells with the desired concentrations of the test compound for 24 or 48 hours.[5]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.[5]
-
Staining: Wash the fixed cells and resuspend in a DNA staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[5]
Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol is used to quantify the induction of apoptosis by the test compound.
-
Cell Treatment: Seed cells at a density of 1 x 105 cells/well and treat with the test compound for 24 or 48 hours.[5]
-
Staining: Harvest the cells and resuspend them in a binding buffer. Add Annexin V-FITC and PI and incubate for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Visualizations
Caption: Intracellular activation pathway of Oxythiamine and its prodrug.
Caption: Workflow for evaluating the efficacy of OT-MP delivery strategies.
References
- 1. Substrate transport and drug interaction of human thiamine transporters SLC19A2/A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine metabolic pathways (WP4297) - Homo sapiens | WikiPathways [wikipathways.org]
- 3. Thiamine transporter - Wikipedia [en.wikipedia.org]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. What is the mechanism of Benfotiamine? [synapse.patsnap.com]
- 9. news-medical.net [news-medical.net]
- 10. Benfotiamine - Wikipedia [en.wikipedia.org]
- 11. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Addressing solubility issues of Oxythiamine Monophosphate in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxythiamine Monophosphate (OMP). The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (OMP) in aqueous solutions?
While specific solubility data for OMP in various buffers is not extensively published, its parent compound, oxythiamine hydrochloride, is highly soluble in water. Thiamine monophosphate, a structurally similar compound, also exhibits good water solubility, with one source indicating a solubility of 83 mg/mL. Therefore, OMP is expected to be readily soluble in aqueous solutions, particularly at acidic to neutral pH.
Q2: How does pH affect the solubility and stability of OMP?
The pH of the buffer is a critical factor influencing both the solubility and stability of OMP. Based on data from the closely related compound thiamine, OMP is expected to be more stable in acidic conditions (pH below 6.0). In neutral or alkaline solutions, thiamine and its derivatives are more susceptible to degradation. While solubility might be maintained at a broader pH range, for optimal stability and to avoid degradation of the compound during your experiments, it is recommended to prepare and use OMP solutions in buffers with a slightly acidic to neutral pH (ideally between 4.0 and 7.0).
Q3: Can I use organic solvents to dissolve OMP?
It is not recommended to use organic solvents to dissolve OMP. Thiamine monophosphate is reported to be insoluble in DMSO and ethanol. It is best to start with high-purity water or an appropriate aqueous buffer. If a co-solvent is necessary for your specific application, it is crucial to first dissolve the OMP in an aqueous buffer before adding the organic solvent, and to perform a small-scale test to ensure the compound does not precipitate.
Q4: How should I store OMP powder and stock solutions?
OMP powder should be stored at -20°C for long-term stability. Stock solutions should be prepared fresh for each experiment if possible. If storage of a stock solution is necessary, it is recommended to store it in small aliquots at -20°C or -80°C for a short period. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. The stability of the stock solution will be highly dependent on the pH of the buffer used.
Troubleshooting Guide
Issue: OMP powder is not dissolving in my buffer.
This guide provides a step-by-step approach to troubleshoot solubility issues with OMP.
Troubleshooting Workflow
Caption: Troubleshooting workflow for OMP solubility issues.
Detailed Troubleshooting Steps:
-
Verify Buffer pH: The pH of your buffer is the most likely cause of solubility issues.
-
Action: Measure the pH of your buffer. If it is outside the recommended range of 4.0 to 7.0, prepare a fresh batch of buffer with the correct pH. For problematic compounds, starting with a slightly acidic buffer (e.g., pH 5.0-6.0) can improve both solubility and stability.
-
-
Gentle Warming: Increasing the temperature can aid in the dissolution of some compounds.
-
Action: Gently warm the solution in a water bath to a temperature between 30-37°C while stirring. Do not overheat, as this can accelerate the degradation of OMP.
-
-
Sonication: Mechanical energy can help to break up powder aggregates and facilitate dissolution.
-
Action: Place the vial or tube containing the OMP and buffer in a bath sonicator for 5-10 minutes.
-
-
Increase Solvent Volume: If the desired concentration is high, you may be exceeding the solubility limit of OMP in that specific buffer.
-
Action: Add a small, measured amount of additional buffer to decrease the overall concentration of OMP.
-
-
Prepare Fresh Buffer: The quality of the buffer itself can impact solubility.
-
Action: Prepare a fresh stock of your buffer using high-purity water and reagents. Ensure that all components of the buffer are fully dissolved and the pH is correctly adjusted before adding the OMP.
-
-
Perform a Solubility Test: If the issue persists, it is advisable to perform a more formal solubility test to determine the approximate solubility of OMP in your specific buffer system. A detailed protocol is provided below.
Data Presentation
Table 1: Inferred Solubility and Stability of this compound (OMP) in Common Buffers
| Buffer System | Typical pH Range | Expected OMP Solubility | Expected OMP Stability | Notes |
| MES | 5.5 - 6.7 | Good | High | Recommended for experiments requiring a pH below 6.5. |
| Phosphate (PBS) | 6.5 - 7.5 | Good | Moderate | Widely used, but be aware of potential for lower stability at pH > 7.0. |
| HEPES | 6.8 - 8.2 | Good | Moderate to Low | Use with caution at pH > 7.5 due to increased risk of degradation. |
| Tris | 7.0 - 9.0 | Good | Low | Not recommended due to the alkaline pH range which can cause rapid degradation of OMP. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM OMP Stock Solution in MES Buffer (pH 6.0)
-
Materials:
-
This compound (OMP) powder
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sodium Hydroxide (NaOH) solution (1 M) for pH adjustment
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and pipette tips
-
-
Procedure:
-
Prepare a 50 mM MES buffer solution. Dissolve the appropriate amount of MES in high-purity water.
-
Adjust the pH of the MES buffer to 6.0 using the 1 M NaOH solution.
-
Weigh out the required amount of OMP powder to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need (Molecular Weight of OMP in g/mol) * 0.01 grams of OMP.
-
Add the OMP powder to a sterile microcentrifuge tube.
-
Add the 50 mM MES buffer (pH 6.0) to the tube to the desired final volume.
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If the powder is not fully dissolved, proceed with the troubleshooting steps (gentle warming, sonication).
-
Once dissolved, the solution should be clear. If any particulates remain, centrifuge the tube at high speed for 5 minutes and carefully collect the supernatant.
-
Use the stock solution immediately or store in aliquots at -20°C or -80°C.
-
Protocol 2: Determination of OMP Solubility in a Specific Buffer
-
Materials:
-
This compound (OMP) powder
-
Your specific experimental buffer
-
A series of microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare a series of tubes with a fixed volume of your experimental buffer (e.g., 100 µL).
-
In the first tube, add a small, known amount of OMP powder that is expected to be above its solubility limit (e.g., 1 mg).
-
Vortex the tube vigorously for 1-2 minutes.
-
Allow the tube to equilibrate at room temperature for at least one hour, with intermittent vortexing.
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved OMP.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Determine the concentration of OMP in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength, or HPLC). This concentration represents the solubility of OMP in that buffer.
-
To test a range of concentrations, you can perform serial dilutions from the initial supersaturated solution.
-
Signaling Pathway
Oxythiamine, the parent compound of OMP, acts as a competitive inhibitor of thiamine-dependent enzymes, most notably transketolase. This inhibition disrupts the pentose phosphate pathway (PPP), which has significant downstream effects on cellular metabolism and proliferation.
Caption: OMP's mechanism via transketolase inhibition.
Validation & Comparative
Unraveling the Inhibitory Landscape: A Comparative Analysis of OTMP and OTPP
A comprehensive comparison of the inhibitory effects of OTMP and OTPP is currently unavailable due to the absence of specific, publicly accessible scientific literature and experimental data for compounds designated by these acronyms.
Initial research into scientific databases and public sources did not yield specific inhibitory molecules consistently identified as "OTMP" and "OTPP." The acronym "OTPP" is prominently associated with the Ontario Teachers' Pension Plan, a context unrelated to pharmacological research. The search for "OTMP" did not provide a clear, identifiable inhibitory compound within the scope of this guide.
To provide researchers, scientists, and drug development professionals with a valuable comparative guide, it is imperative to first unequivocally identify the molecules of interest. Without this foundational information, a comparison of their inhibitory effects, including quantitative data, experimental protocols, and signaling pathways, cannot be conducted.
We encourage researchers with access to specific information regarding the full chemical names or alternative designations for OTMP and OTPP to provide these details. With more specific identifiers, a thorough and accurate comparison can be compiled to meet the core requirements of data presentation, experimental transparency, and visual representation of underlying mechanisms.
Future Directions and a Framework for Comparison
Should the identities of OTMP and OTPP be established, the following framework will be employed to construct a comprehensive comparison guide:
Data Presentation: A Head-to-Head Look at Inhibitory Potency
A structured table will be generated to summarize the key quantitative metrics of inhibition for both OTMP and OTPP. This will allow for a rapid and objective assessment of their relative potency and efficacy.
Table 1: Comparative Inhibitory Activity of OTMP vs. OTPP
| Parameter | OTMP | OTPP | Target(s) | Assay Conditions | Reference |
| IC50 (nM) | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending |
| Ki (nM) | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending |
| Mechanism of Inhibition | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending |
| Cellular Potency (EC50, nM) | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending |
Experimental Protocols: Ensuring Reproducibility
Detailed methodologies for the key experiments cited in the comparison will be provided. This will include:
-
Enzyme Inhibition Assays: A step-by-step description of the biochemical assays used to determine IC50 and Ki values, including buffer compositions, substrate and enzyme concentrations, and detection methods.
-
Cell-Based Assays: Protocols for cellular assays used to measure the on-target effects of the inhibitors, including cell lines, treatment conditions, and endpoint measurements.
-
Binding Assays: Methodologies for assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) used to characterize the binding kinetics and thermodynamics of the inhibitor-target interaction.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To elucidate the molecular mechanisms of action and experimental procedures, diagrams will be generated using the DOT language.
Future Diagram 1: Putative Signaling Pathway of OTMP/OTPP
A Comparative Analysis of Oxythiamine Monophosphate and Pyrithiamine in Thiamine Deficiency Models
A Guide for Researchers in Neurology and Metabolic Disorders
This guide provides a detailed comparison of two common thiamine antagonists, oxythiamine monophosphate and pyrithiamine, used to induce thiamine deficiency in experimental models. The information presented is intended for researchers, scientists, and drug development professionals working to understand the pathophysiology of thiamine deficiency and to develop therapeutic interventions.
Introduction to Thiamine Antagonists
Thiamine (Vitamin B1) is a crucial cofactor for several key enzymes involved in carbohydrate and energy metabolism. Its deficiency can lead to severe neurological and cardiovascular disorders, such as Wernicke-Korsakoff syndrome and beriberi. To study these conditions, researchers often employ thiamine antagonists to induce a state of deficiency in animal models. Oxythiamine and pyrithiamine are two of the most widely used antagonists, but they differ significantly in their mechanisms of action and the resulting pathophysiological phenotypes.
Oxythiamine is a structural analog of thiamine that, once phosphorylated, primarily inhibits thiamine-dependent enzymes by competing with thiamine pyrophosphate (TPP). Pyrithiamine, on the other hand, not only competes with thiamine for enzymatic binding but also potently inhibits thiamine pyrophosphokinase, the enzyme responsible for converting thiamine to its active TPP form. These mechanistic differences have important implications for their use in experimental models.
Quantitative Comparison of Oxythiamine and Pyrithiamine
The following table summarizes the key quantitative differences between oxythiamine and pyrithiamine based on available experimental data.
| Parameter | Oxythiamine | Pyrithiamine | Source |
| Primary Mechanism of Action | Competitive inhibitor of thiamine-dependent enzymes (e.g., transketolase) | Potent inhibitor of thiamine pyrophosphokinase; also competes with TPP for binding to apoenzymes | |
| Effect on Brain Thiamine Levels | Moderate reduction | Drastic reduction | |
| Effect on Transketolase Activity | Significant inhibition | Significant inhibition | |
| Typical Onset of Neurological Symptoms in Rodents | Slower onset | Rapid onset (within days) | |
| Predominant Neurological Manifestations | Ataxia, motor weakness | Seizures, opisthotonos, ataxia | |
| Reversibility of Symptoms with Thiamine Administration | More readily reversible | Less readily reversible |
Experimental Protocols
Induction of Thiamine Deficiency with Pyrithiamine
A common protocol for inducing acute thiamine deficiency in mice using pyrithiamine is as follows:
-
Animal Model: Adult male C57BL/6 mice.
-
Diet: Mice are fed a thiamine-deficient diet ad libitum.
-
Antagonist Administration: Mice receive daily intraperitoneal (i.p.) injections of pyrithiamine hydrobromide (0.25 mg/kg body weight) dissolved in sterile saline.
-
Monitoring: Animals are monitored daily for weight loss and the onset of neurological symptoms (e.g., ataxia, seizures).
-
Endpoint: The experiment is typically terminated upon the presentation of severe neurological symptoms, usually within 9-12 days.
Induction of Thiamine Deficiency with Oxythiamine
A representative protocol for inducing thiamine deficiency in rats using oxythiamine is as follows:
-
Animal Model: Adult male Wistar rats.
-
Diet: Rats are maintained on a thiamine-deficient diet.
-
Antagonist Administration: Rats are given daily subcutaneous injections of oxythiamine (100 mg/kg body weight).
-
Monitoring: Body weight, food intake, and motor function are monitored regularly.
-
Endpoint: The development of significant motor impairment or a predetermined weight loss endpoint.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms by which oxythiamine and pyrithiamine interfere with thiamine metabolism and the function of thiamine-dependent enzymes.
Caption: Mechanism of action of pyrithiamine and oxythiamine.
Caption: Comparative experimental workflows for thiamine deficiency models.
Conclusion
Oxythiamine and pyrithiamine are both effective tools for modeling thiamine deficiency, but they induce distinct biochemical and clinical phenotypes. Pyrithiamine causes a rapid and severe neurological syndrome, likely due to its potent inhibition of thiamine pyrophosphokinase and subsequent depletion of brain TPP. In contrast, oxythiamine leads to a more slowly progressing deficiency characterized by metabolic disruption and motor deficits, primarily through the competitive inhibition of TPP-dependent enzymes. The choice between these antagonists should be guided by the specific research question and the desired temporal and symptomatic profile of the thiamine deficiency model.
Validating the Role of OTMP in OTPP-Mediated Enzyme Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitor OTPP and the potential role of a novel compound, OTMP, in modulating its inhibitory activity. The following sections present hypothetical, yet plausible, experimental data, detailed protocols for key validation experiments, and visual representations of the proposed molecular interactions and experimental workflows. This document is intended to serve as a framework for researchers investigating similar enzyme inhibition systems.
Introduction to the Hypothetical System
For the purpose of this guide, we will consider a hypothetical enzyme, "Kinase X," which is implicated in a significant disease pathway. OTPP has been identified as a competitive inhibitor of Kinase X. The central hypothesis to be explored is that OTMP, a structurally distinct molecule, acts as an allosteric modulator that enhances the inhibitory potency of OTPP. This guide will compare the inhibitory effects of OTPP alone versus in combination with OTMP, and against a known standard inhibitor.
Comparative Analysis of Inhibitor Performance
The inhibitory activities of OTPP, OTMP, and a standard inhibitor were evaluated against Kinase X. The following table summarizes the key quantitative data obtained from in vitro enzyme inhibition assays.
Table 1: Comparative Inhibitory Activity against Kinase X
| Inhibitor/Combination | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| OTPP | 150 | 75 | Competitive |
| OTMP | > 10,000 | - | No direct inhibition |
| OTPP + OTMP (1 µM) | 30 | 15 | Mixed |
| Standard Inhibitor A | 50 | 25 | Competitive |
-
IC50: The half-maximal inhibitory concentration.
-
Ki: The inhibition constant.
The data clearly indicates that while OTMP itself has no direct inhibitory effect on Kinase X, its presence significantly enhances the potency of OTPP, reducing its IC50 and Ki values five-fold. The shift in the mode of inhibition from competitive to mixed suggests that OTMP binding to an allosteric site on Kinase X alters the enzyme's conformation, not only affecting substrate binding but also the catalytic rate.
Experimental Protocols
The following are detailed protocols for the key experiments used to generate the data presented above.
In Vitro Enzyme Inhibition Assay for IC50 Determination
This protocol describes the steps to determine the half-maximal inhibitory concentration (IC50) of the test compounds against Kinase X.
Materials:
-
Purified Kinase X enzyme
-
Kinase X substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (OTPP, OTMP, Standard Inhibitor A) dissolved in DMSO
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (OTPP, OTMP, and Standard Inhibitor A) in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. For the "OTPP + OTMP" combination, add OTPP dilutions and a fixed concentration of OTMP (1 µM).
-
Add 5 µL of Kinase X enzyme solution (at 2x final concentration) to each well. .
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 2.5 µL of a mixture of the Kinase X substrate and ATP (at 4x final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Enzyme Kinetics Study for Determining Mode of Inhibition
This protocol outlines the procedure to determine the kinetic parameters (Vmax and Km) and the mode of inhibition.
Materials:
-
Same as in the IC50 assay.
Procedure:
-
Assay Setup: Set up a series of reactions in a 96-well plate. Each series will have a fixed concentration of the inhibitor (or inhibitor combination) and varying concentrations of the substrate (ATP).
-
Series 1 (No Inhibitor): Varying ATP concentrations.
-
Series 2 (OTPP): Fixed concentration of OTPP (e.g., at its Ki) and varying ATP concentrations.
-
Series 3 (OTPP + OTMP): Fixed concentrations of OTPP and OTMP, and varying ATP concentrations.
-
-
Enzyme Reaction:
-
Add the inhibitor and Kinase X enzyme to the wells and pre-incubate as described above.
-
Initiate the reaction by adding the varying concentrations of ATP and a fixed concentration of the peptide substrate.
-
-
Measurement: Measure the initial reaction velocities (rates) at each substrate concentration. This can be done by taking multiple readings over a short period.
-
Data Analysis:
-
Plot the initial reaction velocity against the substrate concentration for each inhibitor condition.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values for each condition.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to visually determine the mode of inhibition.
-
Visualizing Molecular Interactions and Workflows
The following diagrams illustrate the proposed signaling pathway, the experimental workflow for validating the role of OTMP, and the logical relationship between the molecular components.
Caption: Proposed mechanism of Kinase X inhibition by OTPP and OTMP.
Caption: Experimental workflow for validating OTMP's role.
Caption: Logical relationship of molecular components.
Conclusion
The presented hypothetical data and experimental framework provide a strong basis for validating the role of OTMP in enhancing OTPP-mediated enzyme inhibition. The significant increase in OTPP's potency in the presence of OTMP, coupled with a shift in the inhibition mechanism, strongly suggests an allosteric mode of action for OTMP. Further structural studies, such as X-ray crystallography of the Kinase X-OTPP-OTMP complex, would be invaluable in confirming this hypothesis and guiding future drug development efforts. This guide serves as a template for the systematic evaluation of novel enzyme inhibitors and their modulators.
Cross-Reactivity of Thiamine-Dependent Enzymes with Oxythiamine Pyrophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of key thiamine-dependent enzymes with oxythiamine pyrophosphate (OTPP), the active metabolite of the thiamine antagonist, oxythiamine (OT). While the initial query specified oxythiamine monophosphate (OMP), the available scientific literature overwhelmingly indicates that oxythiamine is converted in vivo to its pyrophosphate form (OTPP) to exert its inhibitory effects on thiamine-dependent enzymes. Therefore, this guide will focus on the interactions of OTPP.
Introduction
Thiamine (Vitamin B1) is a crucial cofactor for several enzymes involved in central metabolism. Its active form, thiamine pyrophosphate (TPP), is essential for carbohydrate and amino acid metabolism. Oxythiamine is a synthetic antagonist of thiamine that, upon phosphorylation to OTPP, competitively inhibits TPP-dependent enzymes. This inhibitory action has made oxythiamine a valuable tool in metabolic research and a potential therapeutic agent, particularly in oncology. This guide details the comparative inhibitory effects of OTPP on three major thiamine-dependent enzymes: Transketolase (TKT), Pyruvate Dehydrogenase Complex (PDHC), and α-Ketoglutarate Dehydrogenase Complex (α-KGDHC).
Data Presentation: Quantitative Comparison of Enzyme Inhibition
The following table summarizes the kinetic parameters of OTPP inhibition on key thiamine-dependent enzymes. The data highlights the differential sensitivity of these enzymes to OTPP.
| Enzyme | Organism/Tissue | Inhibitor | Ki (μM) | Km of TPP (μM) | Type of Inhibition | Reference(s) |
| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | OTPP | 0.025 | 0.06 | Competitive | [1][2] |
| Bovine Adrenals | OTPP | 0.07 | 0.11 | Competitive | [3] | |
| Bovine Heart | OTPP | 0.04 | 0.07 | Competitive | [1] | |
| European Bison Heart | OTPP | 0.23 | 0.6 | Competitive | [1] | |
| Transketolase (TKT) | Rat Liver | OTPP | - | - | - | [4] |
| Yeast | OTPP | - | - | - | [5] | |
| α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) | Rat Adrenals | OTPP | Not significantly inhibited under tested conditions | - | - | [3] |
Experimental Protocols
Isolation and Kinetic Analysis of Pyruvate Dehydrogenase Complex (PDHC)
This protocol is adapted from studies on porcine heart mitochondria.
a. Isolation of Mitochondria:
-
Homogenize fresh porcine heart tissue in a 1:5 ratio (w/v) of ice-cold 0.15 M KCl using a Teflon homogenizer.
-
Centrifuge the homogenate at 600 x g for 7 minutes to remove cellular debris.
-
Centrifuge the resulting supernatant at 10,000 x g for 10 minutes to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in 0.3 M sucrose and centrifuging at 10,000 x g for 10 minutes. Repeat this step three times.
-
Resuspend the final mitochondrial pellet in a 1:1 ratio of 0.025 M phosphate buffer (pH 7.5).
b. PDHC Extraction:
-
Disrupt the mitochondria by three cycles of freezing in liquid nitrogen and thawing.
-
Centrifuge the lysate at 40,000 x g for 40 minutes.
-
Precipitate the PDHC from the supernatant by adding polyethylene glycol to a final concentration of 36% and centrifuge at 40,000 x g for 40 minutes.
-
Resuspend the PDHC-containing pellet in 0.025 M phosphate buffer (pH 7.5) for kinetic studies.
c. Kinetic Measurements:
-
To determine the Km for TPP, prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.8), 2 mM pyruvate, 2 mM NAD+, 0.1 mM Coenzyme A, 1 mM MgCl2, 1 mM DTT, and varying concentrations of TPP (0.02 - 5.0 µM).
-
To determine the Ki for OTPP, perform the same assay in the presence of a fixed concentration of OTPP (e.g., 0.01 µM).
-
Initiate the reaction by adding the PDHC preparation.
-
Monitor the reduction of NAD+ by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate Km and Vmax from a Lineweaver-Burk plot. The inhibition constant (Ki) for OTPP as a competitive inhibitor can be calculated using the formula: Ki = [I] / ((Km(app) / Km) - 1), where [I] is the inhibitor concentration and Km(app) is the apparent Km in the presence of the inhibitor.
In Vitro Transketolase Activity Inhibition Assay
This protocol is based on the principle of the erythrocyte transketolase activity coefficient (ETKAC) assay, adapted for inhibition studies.
-
Prepare a lysate from a cell line of interest (e.g., pancreatic cancer cell line MIA PaCa-2) or from erythrocytes.
-
The reaction mixture should contain ribose-5-phosphate as a substrate, and the necessary auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase) and NADH in a suitable buffer.
-
The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.
-
To determine the inhibitory effect of OTPP, pre-incubate the cell lysate with varying concentrations of OTPP before adding the substrates.
-
The basal activity is measured without the addition of exogenous TPP.
-
A control reaction with saturating concentrations of TPP should be run to determine the maximal enzyme activity.
-
The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of OTPP.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of oxythiamine on cultured cells.
-
Seed cells (e.g., MIA PaCa-2 or HeLa) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of oxythiamine (or OTPP if available and cell-permeable) for a specified period (e.g., 48 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathways and Experimental Workflows
Mechanism of OTPP Inhibition
Oxythiamine is a structural analog of thiamine. In the cell, it is phosphorylated by thiamine pyrophosphokinase to form oxythiamine pyrophosphate (OTPP). OTPP then acts as a competitive inhibitor of thiamine pyrophosphate (TPP) for TPP-dependent enzymes.
Caption: Conversion of Oxythiamine to OTPP and competitive inhibition of TPP-dependent enzymes.
Impact on Pentose Phosphate Pathway and Cellular Metabolism
Inhibition of transketolase by OTPP disrupts the non-oxidative branch of the pentose phosphate pathway (PPP). This leads to a reduction in the synthesis of ribose-5-phosphate, a precursor for nucleotides, and NADPH, which is essential for reductive biosynthesis and antioxidant defense.
Caption: Inhibition of Transketolase by OTPP disrupts the Pentose Phosphate Pathway.
Induction of Apoptosis
The metabolic stress induced by the inhibition of TKT and PDHC can lead to cell cycle arrest and apoptosis. This is particularly relevant in cancer cells that have a high metabolic rate.
Caption: Signaling pathway from enzyme inhibition by OTPP to apoptosis.
Conclusion
Oxythiamine pyrophosphate is a potent inhibitor of several key thiamine-dependent enzymes, with a particularly strong effect on the Pyruvate Dehydrogenase Complex and Transketolase. The differential sensitivity of these enzymes to OTPP provides a basis for its use as a selective tool in metabolic research. The detailed protocols and pathway diagrams in this guide offer a practical framework for researchers investigating the effects of oxythiamine and for professionals in drug development exploring its therapeutic potential. The data indicates that while PDHC and TKT are significant targets, the role of α-KGDHC inhibition by OTPP is less clear and may be context-dependent. Further research is warranted to fully elucidate the spectrum of OTPP's effects on cellular metabolism.
References
- 1. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxythiamine Monophosphate and Thiamine Monophosphate for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between essential metabolic compounds and their analogs is critical for designing effective experiments and developing novel therapeutics. This guide provides a detailed comparative analysis of Thiamine Monophosphate (TMP) and its antagonist, Oxythiamine Monophosphate (OTM), focusing on their biochemical properties, mechanisms of action, and impact on cellular metabolism, supported by experimental data and protocols.
Introduction to Thiamine Monophosphate and its Antagonist
Thiamine (Vitamin B1) is a vital micronutrient essential for cellular metabolism. In its biologically active form, thiamine pyrophosphate (TPP), it serves as a critical coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism. Thiamine Monophosphate (TMP) is a phosphorylated intermediate in the biosynthesis and degradation of TPP.[1]
Oxythiamine is a synthetic analog of thiamine and acts as a potent antagonist.[2] It exerts its biological effects after being metabolized within the cell to its active forms, primarily Oxythiamine Pyrophosphate (OTP). This guide will focus on the monophosphorylated forms, OTM and TMP, as key players in the metabolic pathways leading to the active diphosphates.
Biochemical and Metabolic Comparison
| Feature | Thiamine Monophosphate (TMP) | This compound (OTM) |
| Chemical Structure | A pyrimidine and a thiazole ring linked by a methylene bridge, with a single phosphate group esterified to the hydroxyethyl side chain of the thiazole ring. | Structurally similar to TMP, but with a hydroxyl group replacing the amino group on the pyrimidine ring. |
| Metabolic Role | An intermediate in the synthesis and hydrolysis of thiamine pyrophosphate (TPP).[1] It is not known to have a direct coenzymatic role itself.[3] | A metabolic intermediate of the thiamine antagonist, oxythiamine. It is the precursor to the active inhibitor, oxythiamine pyrophosphate (OTP). |
| Enzymatic Conversion | Can be phosphorylated to TPP by thiamine-monophosphate kinase or dephosphorylated to thiamine.[3] | Can be phosphorylated to OTP by thiamine pyrophosphokinase.[2] |
| Primary Biological Effect | Serves as a precursor to the essential coenzyme TPP, which is vital for cellular energy metabolism. | Serves as a precursor to the competitive inhibitor OTP, which blocks the action of TPP-dependent enzymes, thereby disrupting cellular metabolism.[2] |
Mechanism of Action: A Tale of Two Pyrophosphates
The primary functional difference between TMP and OTM lies in the ultimate activity of their pyrophosphate derivatives.
Thiamine Monophosphate (TMP) is a stepping stone to the indispensable coenzyme, thiamine pyrophosphate (TPP) . TPP is essential for the function of several key enzymes:
-
Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the citric acid cycle.
-
α-Ketoglutarate Dehydrogenase Complex (KGDH): A key regulatory enzyme in the citric acid cycle.
-
Transketolase: A crucial enzyme in the pentose phosphate pathway, responsible for producing NADPH and precursors for nucleotide synthesis.[4]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids.
This compound (OTM) , once it enters the cell, is converted to Oxythiamine Pyrophosphate (OTP) . OTP acts as a competitive inhibitor of TPP-dependent enzymes.[2] It binds to the same active sites on these enzymes as TPP but is catalytically inactive. This binding prevents the normal enzymatic reactions from occurring, leading to a cascade of metabolic disruptions, including inhibition of cellular proliferation and induction of apoptosis.[5][6]
Visualizing the Metabolic Pathways
Caption: Metabolic fates of Thiamine and Oxythiamine.
Experimental Data: Enzyme Kinetics and Cytotoxicity
The inhibitory effect of oxythiamine is most effectively demonstrated by examining the kinetics of TPP-dependent enzymes in the presence of its active form, OTP.
| Enzyme | Substrate | Km for TPP (µM) | Ki for OTP (µM) | Type of Inhibition | Reference |
| Pyruvate Dehydrogenase Complex (mammalian) | Pyruvate | 0.06 | 0.025 | Competitive | [7] |
In vitro studies have demonstrated the cytotoxic effects of oxythiamine on cancer cell lines.
| Cell Line | Compound | GI50 (µM) | Effect | Reference |
| HeLa | Oxythiamine | 36 | Inhibition of cell growth and metabolism | [4][8] |
| A549 (Non-small cell lung cancer) | Oxythiamine | ~10 (at 12h) | Inhibition of cell proliferation, cell cycle arrest at G1 phase, induction of apoptosis | [6] |
Experimental Protocols
Transketolase Activity Assay
This assay measures the activity of transketolase, a key TPP-dependent enzyme in the pentose phosphate pathway. Its activity is often measured in erythrocytes as a marker of thiamine status.
Principle: The assay follows the rate of NADH oxidation at 340 nm. The products of the transketolase reaction are converted through a series of enzymatic steps to glycerol-3-phosphate, a reaction that consumes NADH.[9]
Materials:
-
Hemolysate from washed erythrocytes
-
Reaction buffer (e.g., Tris-HCl)
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution (for measuring stimulated activity)
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare erythrocyte hemolysate from whole blood samples.
-
Set up two reactions for each sample: one for basal activity and one for stimulated activity (with added TPP).
-
Prepare a reaction mixture containing buffer, coupling enzymes, and NADH.
-
Add the hemolysate to the reaction mixture.
-
Initiate the reaction by adding the substrate, ribose-5-phosphate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH consumption, which is proportional to the transketolase activity.
-
The Erythrocyte Transketolase Activity Coefficient (ETKAC) is calculated as the ratio of stimulated activity to basal activity.[9]
Pyruvate Dehydrogenase (PDH) Activity Assay
This assay measures the activity of the PDH complex, which is crucial for cellular respiration.
Principle: This is a coupled enzyme assay that results in a colorimetric product. The production of acetyl-CoA by PDH is coupled to a reaction that reduces a tetrazolium salt (MTT) to a colored formazan product, which can be measured spectrophotometrically at 565 nm.[10]
Materials:
-
Cell or tissue lysate
-
PDH Assay Buffer
-
PDH Substrate Mix (containing pyruvate, NAD+, Coenzyme A, etc.)
-
PDH Developer (containing MTT and a coupling enzyme)
-
96-well microplate reader
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
Prepare a reaction mixture containing the PDH Assay Buffer and PDH Developer.
-
Add the lysate to the wells of a 96-well plate.
-
Initiate the reaction by adding the PDH Substrate Mix.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 565 nm at multiple time points.
-
The rate of increase in absorbance is proportional to the PDH activity.
Logical Relationship Diagram
Caption: Comparative functional flow of TMP and OTM.
Conclusion
While both Thiamine Monophosphate and this compound are the initial phosphorylated forms of their respective parent compounds, their ultimate biological effects are diametrically opposed. TMP is a crucial intermediate in the formation of the essential coenzyme TPP, which drives central metabolic pathways. In contrast, OTM is the precursor to the potent competitive inhibitor OTP, which effectively shuts down these same pathways. This fundamental difference makes oxythiamine and its derivatives invaluable tools for studying thiamine metabolism and for developing potential therapeutic strategies that target metabolic vulnerabilities, particularly in cancer cells that exhibit a high metabolic rate. Researchers utilizing these compounds should be mindful that the primary biological activity stems from the pyrophosphorylated forms.
References
- 1. Thiamine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Oxythiamine - Wikipedia [en.wikipedia.org]
- 3. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
Oxythiamine In Vivo Efficacy: A Comparative Analysis of its Metabolic Disruption in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Oxythiamine (OT), a competitive inhibitor of thiamine-dependent enzymes. While the prompt requested a direct comparison with Oxythiamine Monophosphate (OT-MP), the available scientific literature indicates that Oxythiamine is the compound administered in in vivo studies. Its therapeutic effects are mediated through its intracellular conversion to phosphorylated forms, primarily Oxythiamine Pyrophosphate (OTP), which is the active inhibitor of key metabolic enzymes. Therefore, this guide will focus on the in vivo performance of Oxythiamine and detail its mechanism of action, which is intrinsically linked to its phosphorylation.
Data Summary: In Vivo Efficacy of Oxythiamine
The following table summarizes key quantitative data from preclinical studies investigating the in vivo effects of Oxythiamine in cancer models.
| Parameter | Animal Model | Cancer Type | Oxythiamine Dosage | Key Findings | Reference |
| Tumor Growth Inhibition | Ehrlich ascites tumor-hosting mice | Ehrlich's ascites carcinoma | 300 mg/kg | 43% inhibition of tumor growth | [1] |
| Ehrlich ascites tumor-hosting mice | Ehrlich's ascites carcinoma | 500 mg/kg | 84% inhibition of tumor growth | [1] | |
| Metastasis Inhibition | C57BL/6 mice with LLC cells | Lewis Lung Carcinoma | 250 or 500 mg/kg BW daily for 5 weeks | Dose-dependent decrease in plasma MMP-2 activity; high-dose significantly lowered the number and area of lung tumors. | [2] |
| Induction of Apoptosis | A549 xenograft mice | Non-Small Cell Lung Cancer | 150 mg/kg | Restrained Pyruvate Dehydrogenase (PDH) activity. |
Mechanism of Action: From Oxythiamine to Metabolic Disruption
Oxythiamine acts as a thiamine antagonist.[2] Upon entering the cell, it is phosphorylated by thiamine pyrophosphokinase to its active form, Oxythiamine Pyrophosphate (OTP).[3] OTP then competitively inhibits thiamine pyrophosphate (TPP)-dependent enzymes, most notably Transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP).[3] Inhibition of TKT disrupts the non-oxidative branch of the PPP, leading to a reduction in the synthesis of ribose-5-phosphate, a crucial precursor for nucleotides, and NADPH, an essential molecule for antioxidant defense and fatty acid synthesis.[3] This metabolic disruption can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that have a high demand for nucleotides and are under increased oxidative stress.[3][4]
Detailed Experimental Protocols
In Vivo Tumor Growth and Metastasis Inhibition in Lewis Lung Carcinoma Model[2]
-
Animal Model: Male C57BL/6 mice (6 weeks old).
-
Tumor Cell Line: Lewis lung carcinoma (LLC) cells.
-
Experimental Procedure:
-
LLC cells (1x10^6 cells in 0.1 mL PBS) were implanted subcutaneously into the right flank of the mice.
-
Mice were randomly divided into three groups: Control (saline), Low-dose OT (250 mg/kg body weight), and High-dose OT (500 mg/kg body weight).
-
Oxythiamine was administered daily via oral gavage for 5 weeks.
-
Tumor size was measured weekly with calipers.
-
At the end of the experiment, mice were sacrificed, and primary tumors and lungs were excised.
-
Lungs were fixed, and the number and area of metastatic tumor nodules on the lung surface were quantified.
-
Plasma was collected for analysis of matrix metalloproteinase-2 (MMP-2) activity.
-
Lung tissues were processed for Western blot analysis of MMP-2, MMP-9, TIMP-1, and TIMP-2 protein expression.
-
In Vivo Study of Pyruvate Dehydrogenase Inhibition in a Non-Small Cell Lung Cancer Model[3]
-
Animal Model: Nude mice.
-
Tumor Cell Line: A549 human non-small cell lung cancer cells.
-
Experimental Procedure:
-
A549 cells were injected subcutaneously into the flanks of nude mice to establish xenograft tumors.
-
Once tumors reached a certain volume, mice were treated with Oxythiamine (150 mg/kg).
-
Tumor tissues were harvested after treatment.
-
The activity of Pyruvate Dehydrogenase (PDH) in the tumor lysates was measured to assess the metabolic impact of Oxythiamine.
-
Conclusion
The in vivo efficacy of Oxythiamine as an anti-cancer agent is attributed to its intracellular conversion to the active inhibitor, Oxythiamine Pyrophosphate. By targeting key thiamine-dependent enzymes like Transketolase, Oxythiamine effectively disrupts the metabolic processes essential for cancer cell proliferation and survival. The preclinical data presented here demonstrates its potential to inhibit tumor growth and metastasis in various cancer models. Further research, potentially exploring combination therapies and optimizing delivery methods, is warranted to fully elucidate the therapeutic utility of this thiamine antagonist in a clinical setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxythiamine - Wikipedia [en.wikipedia.org]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of Different Thiamine Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various thiamine antagonists, supported by experimental data. Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for key enzymes in carbohydrate and amino acid metabolism.[1] Thiamine antagonists, by interfering with thiamine's function, serve as valuable tools for studying thiamine deficiency-related pathologies and as potential therapeutic agents.
This guide focuses on a head-to-head comparison of four prominent thiamine antagonists: Oxythiamine, Pyrithiamine, Amprolium, and 3-Deazathiamine. Their mechanisms of action, inhibitory potency against key thiamine-dependent enzymes, and effects on cellular viability are presented.
Data Presentation: Quantitative Comparison of Thiamine Antagonists
The following table summarizes the quantitative data on the inhibitory potency of different thiamine antagonists against key thiamine-dependent enzymes. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are provided where available. A lower value indicates a higher potency.[2]
| Antagonist | Target Enzyme/Process | Organism/Cell Line | Ki (μM) | IC50 (μM) | Notes |
| Oxythiamine Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.025[3][4] | Competitive inhibitor. | |
| 3-Deazathiamine Pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.0026[3][4] | A much stronger competitive inhibitor of PDHC than OTPP.[3][4] | |
| Pyrithiamine | Thiamine Pyrophosphokinase | - | 2-3[1] | Potent inhibitor of the enzyme that converts thiamine to its active form. | |
| Oxythiamine | Thiamine Pyrophosphokinase | - | 4200[1] | Significantly weaker inhibitor of thiamine pyrophosphokinase compared to pyrithiamine. | |
| Oxythiamine | Plasmodium falciparum proliferation | In vitro | 11 (in thiamine-free medium)[5] | Anti-plasmodial activity is highly dependent on extracellular thiamine concentration. | |
| Amprolium | Thiamine Transport | Avian (coccidia) | Acts by blocking thiamine transporters.[6] | ||
| Oxythiamine | Hippocampal Progenitor Cell Proliferation | Rat | >5 | Inhibits proliferation at concentrations greater than 5 µM/L.[7] | |
| N3'-pyridyl thiamine (N3PT) | Transketolase | Human | A potent transketolase inhibitor.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Cell Viability Assay using WST-1
This protocol is used to assess the cytotoxic effects of thiamine antagonists on cell lines.[9][10][11]
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., neuronally differentiated PC-12 cells)[12]
-
Complete culture medium
-
Thiamine antagonists (Oxythiamine, Pyrithiamine, Amprolium)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the thiamine antagonists in culture medium. Remove the old medium from the wells and add 100 µL of the antagonist solutions to the respective wells. Include a vehicle-only control group.
-
Incubation with Antagonists: Incubate the cells with the antagonists for the desired time periods (e.g., 24, 48, 72 hours).
-
Addition of WST-1: After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Shake the plate gently for 1 minute to ensure a homogenous distribution of the formazan product. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.
-
Data Analysis: The cell viability is expressed as a percentage of the control group.
Enzyme Inhibition Assay: Pyruvate Dehydrogenase Complex (PDHC)
This protocol determines the inhibitory kinetics (e.g., Ki) of thiamine antagonists on PDHC activity.[3][4]
Materials:
-
Purified PDHC enzyme
-
Thiamine pyrophosphate (TPP)
-
Thiamine antagonist pyrophosphate derivatives (e.g., OTPP, DATPP)
-
Pyruvate (substrate)
-
NAD+
-
Coenzyme A
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, NAD+, Coenzyme A, and varying concentrations of the substrate (pyruvate) and the inhibitor (thiamine antagonist pyrophosphate).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified PDHC to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the rate of NAD+ reduction to NADH by measuring the increase in absorbance at 340 nm over time.
-
Data Analysis:
-
Determine the initial reaction velocities at different substrate and inhibitor concentrations.
-
Create Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
The type of inhibition (e.g., competitive, non-competitive) can be determined from the pattern of the plots.
-
The inhibition constant (Ki) can be calculated from the intercepts of the Lineweaver-Burk plots. For competitive inhibition, Ki can be determined from the equation: Km(app) = Km(1 + [I]/Ki), where Km(app) is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
-
Apoptosis Assessment by Annexin V Staining and Caspase-3 Activation
This protocol is used to investigate the induction of apoptosis by thiamine antagonists.[12][13]
Materials:
-
Cell line of interest (e.g., neuronally differentiated PC-12 cells)
-
Thiamine antagonists
-
Annexin V-FITC Apoptosis Detection Kit
-
Antibody against cleaved caspase-3
-
Fluorescence microscope or flow cytometer
Procedure: Annexin V Staining:
-
Cell Treatment: Treat cells with the thiamine antagonists for the desired time.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase-3 Activation:
-
Cell Treatment and Lysis: Treat cells as described above, then lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the cleaved (active) form of caspase-3.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands. An increase in the cleaved caspase-3 band indicates the activation of the caspase cascade.
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Discussion
The presented data highlights the diverse mechanisms and potencies of different thiamine antagonists.
Oxythiamine and 3-Deazathiamine primarily act after being converted to their pyrophosphate forms, which then competitively inhibit thiamine-dependent enzymes.[3][4] Notably, 3-deazathiamine pyrophosphate is a significantly more potent inhibitor of PDHC than oxythiamine pyrophosphate, as indicated by its much lower Ki value.[3][4] This suggests that the structural modification in the thiazole ring of 3-deazathiamine enhances its binding affinity to the enzyme.
Pyrithiamine , in contrast, exerts its primary effect by potently inhibiting thiamine pyrophosphokinase, the enzyme responsible for activating thiamine.[1] This blockade of TPP synthesis leads to a more general depletion of the active cofactor, affecting all TPP-dependent enzymes.
Amprolium represents another distinct mechanism, functioning as a competitive inhibitor of thiamine transport into cells, particularly effective in organisms like coccidia that have a high-affinity thiamine uptake system.[6]
The cellular consequences of these different mechanisms converge on the induction of apoptosis, particularly in neuronal cells.[12][13] Studies have shown that thiamine antagonists can trigger a mitochondria-dependent apoptotic pathway involving the activation of caspase-3 and the release of Apoptosis-Inducing Factor (AIF).[12][13] Comparative studies indicate that oxythiamine and pyrithiamine are more potent inducers of apoptosis than amprolium in certain neuronal cell lines.[12]
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Downregulation of Transketolase Activity Is Related to Inhibition of Hippocampal Progenitor Cell Proliferation Induced by Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 10. cellbiologics.com [cellbiologics.com]
- 11. nanopartikel.info [nanopartikel.info]
- 12. Thiamine deficiency caused by thiamine antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiamine deficiency caused by thiamine antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC Methods for Oxythiamine Monophosphate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of thiamine antagonists, the accurate quantification of oxythiamine monophosphate is crucial. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of two distinct HPLC methodologies suitable for the analysis of this compound: Ion-Pair Reversed-Phase HPLC and Anion-Exchange HPLC.
While both methods demonstrate the capability to separate oxythiamine and its phosphate esters, it is imperative to note that for quantitative applications, rigorous validation in accordance with current ICH guidelines is essential. The following sections detail the experimental protocols for each method and present a summary of typical validation parameters that should be established.
Performance Comparison
The selection of an HPLC method for this compound analysis will depend on the specific requirements of the assay, such as the sample matrix, desired sensitivity, and available instrumentation. The following table summarizes key performance characteristics that should be validated for each method. The data presented are representative of typical performance for similar thiamine compound analyses and should be experimentally verified for this compound.
| Validation Parameter | Ion-Pair Reversed-Phase HPLC | Anion-Exchange HPLC |
| Linearity (r²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
| Precision (% RSD) | < 5% | < 5% |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent |
| Limit of Quantification (LOQ) | Analyte Dependent | Analyte Dependent |
| Specificity | Demonstrated by peak purity and resolution from interferences | Demonstrated by peak purity and resolution from interferences |
| Robustness | Consistent results with minor variations in mobile phase composition, pH, and temperature | Consistent results with minor variations in mobile phase composition, pH, and temperature |
Experimental Workflows and Logical Relationships
The validation of an HPLC method is a systematic process to ensure the reliability and accuracy of the analytical data. The general workflow for HPLC method validation is depicted below.
Caption: General workflow for HPLC method validation.
Experimental Protocols
The following protocols are based on established methods for the separation of thiamine and its antagonists and should be adapted and validated for the specific analysis of this compound.
Method 1: Ion-Pair Reversed-Phase HPLC
This method utilizes an ion-pairing reagent to enhance the retention of polar analytes like this compound on a non-polar stationary phase.
1. Sample Preparation:
-
For biological samples, perform protein precipitation using an equal volume of cold 10% (w/v) trichloroacetic acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 50 mM potassium phosphate buffer (pH 7.0) containing 5 mM tetrabutylammonium hydroxide as the ion-pairing reagent, mixed with methanol in a suitable gradient to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at an appropriate wavelength for oxythiamine (e.g., 280 nm). For enhanced sensitivity and specificity, pre-column or post-column derivatization to a fluorescent product can be employed, with fluorescence detection (Excitation/Emission wavelengths to be optimized).
3. Derivatization (Optional, for Fluorescence Detection):
-
Pre-column derivatization can be achieved by oxidizing the sample with an alkaline solution of potassium ferricyanide to form a fluorescent thiochrome-type derivative.
Method 2: Anion-Exchange HPLC
This method separates compounds based on their net negative charge, making it suitable for the analysis of phosphate esters like this compound.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the Ion-Pair Reversed-Phase HPLC method.
2. HPLC Instrumentation and Conditions:
-
Column: Strong anion-exchange (SAX) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of potassium phosphate buffer.
-
Solvent A: 10 mM potassium phosphate, pH 3.5.
-
Solvent B: 250 mM potassium phosphate, pH 4.5.
-
A linear gradient from 0% to 100% Solvent B over 20 minutes is a typical starting point.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at an appropriate wavelength for oxythiamine (e.g., 280 nm).
Conclusion
Both Ion-Pair Reversed-Phase HPLC and Anion-Exchange HPLC offer viable strategies for the separation of this compound. The choice between the two will be dictated by the specific analytical needs and the complexity of the sample matrix. It is critical to reiterate that the provided protocols serve as a starting point. For the generation of reliable and accurate quantitative data, a comprehensive method validation encompassing specificity, linearity, accuracy, precision, limit of detection, limit of quantification, and robustness must be performed.
Oxythiamine Monophosphate: An Intermediate Precursor with No Direct Biological Activity
A Comparative Guide for Researchers
Introduction
Oxythiamine, a synthetic analog of thiamine (Vitamin B1), is a well-established antagonist used in biomedical research to induce thiamine deficiency and study its effects. Its biological activity is primarily attributed to its pyrophosphorylated metabolite, oxythiamine pyrophosphate (OTPP), which acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. This guide provides a comparative analysis of oxythiamine monophosphate (OTMP), oxythiamine, and its biologically active pyrophosphate form, supported by experimental data, to clarify their respective roles in cellular metabolism and enzyme inhibition.
Metabolic Activation and Mechanism of Action
Oxythiamine itself does not directly inhibit TPP-dependent enzymes. To exert its antagonistic effects, it must first be transported into the cell and undergo phosphorylation. This metabolic activation is a two-step process analogous to the phosphorylation of thiamine:
-
Formation of this compound (OTMP): Thiamine pyrophosphokinase (TPK), the same enzyme that phosphorylates thiamine, can also utilize oxythiamine as a substrate, though with a lower affinity, to produce OTMP.[1]
-
Formation of Oxythiamine Pyrophosphate (OTPP): OTMP is further phosphorylated to OTPP. This step is catalyzed by a thiamine monophosphate kinase.
It is the resulting OTPP that functions as the active inhibitor. OTPP competes with the natural coenzyme, thiamine pyrophosphate (TPP), for the active sites of TPP-dependent enzymes. This competitive inhibition disrupts critical metabolic pathways that rely on these enzymes.[1][2]
Based on current scientific literature, This compound (OTMP) is considered a biologically inactive intermediate. [3][4] Its primary role is as a precursor to the active inhibitor, OTPP. There is no evidence to suggest that OTMP itself has any direct inhibitory activity on TPP-dependent enzymes.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of oxythiamine, OTMP, and OTPP.
| Compound | Direct Biological Activity | Primary Role |
| Oxythiamine | No | Prodrug; precursor to OTMP and OTPP |
| This compound (OTMP) | No | Intermediate metabolite in the formation of OTPP |
| Oxythiamine Pyrophosphate (OTPP) | Yes | Competitive inhibitor of TPP-dependent enzymes |
Inhibition of TPP-Dependent Enzymes: OTPP vs. TPP
OTPP's inhibitory effects have been characterized for several key TPP-dependent enzymes, most notably transketolase (TKT) and the pyruvate dehydrogenase complex (PDHC).
Transketolase (TKT)
Transketolase is a crucial enzyme in the pentose phosphate pathway (PPP), responsible for the production of ribose-5-phosphate (a precursor for nucleotide synthesis) and NADPH.
| Compound | Enzyme | Species | Ki (Inhibition Constant) | Km (Michaelis Constant) for TPP |
| Oxythiamine Pyrophosphate (OTPP) | Transketolase | Yeast | 0.03 µM | 1.1 µM |
| Thiamine Pyrophosphate (TPP) | Transketolase | Yeast | - | 1.1 µM |
Data sourced from: Bioscience Reports (2018)[1]
The significantly lower Ki of OTPP compared to the Km for TPP indicates a high affinity of the inhibitor for the enzyme, making it a potent competitive inhibitor of transketolase.[1]
Pyruvate Dehydrogenase Complex (PDHC)
The PDHC is a critical mitochondrial enzyme complex that links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA.
| Compound | Enzyme | Species | Ki (Inhibition Constant) | Km (Michaelis Constant) for TPP |
| Oxythiamine Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex | Mammalian | 0.025 µM | 0.06 µM |
| Thiamine Pyrophosphate (TPP) | Pyruvate Dehydrogenase Complex | Mammalian | - | 0.06 µM |
Data sourced from: Journal of Enzyme Inhibition and Medicinal Chemistry (2021)[2][5]
The Ki value of OTPP for PDHC is comparable to the Km of TPP, indicating that OTPP is an effective competitive inhibitor of this enzyme complex as well.[2][5]
Experimental Protocols
Determination of Enzyme Kinetics (Ki and Km)
Objective: To determine the inhibition constant (Ki) of OTPP and the Michaelis constant (Km) of TPP for a TPP-dependent enzyme (e.g., PDHC).
Materials:
-
Purified TPP-dependent enzyme (e.g., PDHC)
-
Thiamine pyrophosphate (TPP) solutions of varying concentrations
-
Oxythiamine pyrophosphate (OTPP) solution of a fixed concentration
-
Substrates for the enzyme reaction (e.g., pyruvate, NAD+, Coenzyme A for PDHC)
-
Reaction buffer (e.g., phosphate buffer, pH 7.8)
-
Spectrophotometer to measure the reaction rate (e.g., by monitoring the change in absorbance of NADH at 340 nm)
Procedure:
-
Enzyme Preparation: Prepare the apoenzyme (enzyme without the cofactor) by removing any bound TPP.
-
Reaction Setup: Prepare a series of reaction mixtures. Each reaction should contain the enzyme, reaction buffer, and substrates.
-
Varying TPP Concentration (for Km determination): To one set of reactions, add varying concentrations of TPP.
-
Inhibitor Addition (for Ki determination): To another set of reactions, add a fixed concentration of OTPP along with varying concentrations of TPP.
-
Initiate and Monitor Reaction: Initiate the enzymatic reaction (e.g., by adding the final substrate) and monitor the reaction rate using a spectrophotometer.
-
Data Analysis:
-
Plot the initial reaction rates against the TPP concentrations.
-
Use a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[TPP]) to determine the Km and Vmax (maximum reaction rate).
-
For the inhibited reactions, the Lineweaver-Burk plot will show a different slope. The Ki can be calculated from the change in the apparent Km in the presence of the inhibitor.
-
Visualizations
Caption: Metabolic activation of oxythiamine.
Caption: Experimental workflow for enzyme kinetics.
Conclusion
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine monophosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Oxythiamine and its Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of the thiamine antagonist oxythiamine and its phosphate esters. The information presented herein is supported by experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.
Introduction
Oxythiamine (OT) is a well-documented antagonist of vitamin B1 (thiamine). Its biological activity stems from its intracellular conversion to oxythiamine pyrophosphate (OTPP), which competitively inhibits thiamine pyrophosphate (TPP)-dependent enzymes.[1][2] These enzymes are critical for central metabolic pathways, including the pentose phosphate pathway (PPP) and the Krebs cycle.[1][3] By disrupting these pathways, oxythiamine and its phosphorylated derivatives can induce cell cycle arrest and apoptosis, making them compounds of interest in cancer research.[4][5] This guide compares the cytotoxic effects of oxythiamine and its primary active form, oxythiamine pyrophosphate.
Comparative Cytotoxicity Data
The cytotoxic effects of oxythiamine and its phosphate esters have been evaluated in various cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50).
| Compound | Cell Line | Assay Duration | Cytotoxicity Metric | Value (µM) | Reference |
| Oxythiamine | MIA PaCa-2 (Pancreatic Cancer) | 2 days | IC50 | 14.95 | [4] |
| Oxythiamine | Lewis Lung Carcinoma (LLC) | Not Specified | IC50 (Invasion) | 8.75 | [4] |
| Oxythiamine | HeLa (Cervical Cancer) | Not Specified | GI50 | 36 | [1][6][7][8] |
| Oxythiamine & OTPP | HeLa (Cervical Cancer) | ~4 days | MTT Assay | >50% decrease in metabolic activity at 0.005% concentration | [9] |
Mechanism of Action and Signaling Pathways
Oxythiamine exerts its cytotoxic effects by acting as a metabolic Trojan horse. It is transported into the cell and then phosphorylated by the enzyme thiamine pyrophosphokinase to its active form, oxythiamine pyrophosphate (OTPP).[2][10][11] OTPP then competitively inhibits TPP-dependent enzymes, most notably transketolase (TKT) and the pyruvate dehydrogenase complex (PDHC).[1][9]
The inhibition of these key enzymes leads to:
-
Disruption of the Pentose Phosphate Pathway: Inhibition of transketolase blocks the non-oxidative branch of the PPP, which is crucial for the synthesis of ribose-5-phosphate, a precursor for nucleotides (DNA and RNA).[2][4][10] This impairment of nucleotide synthesis can lead to cell cycle arrest in the G1 phase.[5][10]
-
Impaired Energy Metabolism: Inhibition of the pyruvate dehydrogenase complex hinders the conversion of pyruvate to acetyl-CoA, a key entry point into the Krebs cycle for cellular respiration.
This metabolic disruption ultimately culminates in the induction of apoptosis.[4][5]
Figure 1. Mechanism of oxythiamine-induced cytotoxicity.
Experimental Protocols
The following is a representative protocol for assessing the cytotoxicity of oxythiamine and its phosphate esters using a standard MTT assay.
MTT Cell Viability Assay
The MTT (3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Oxythiamine and/or phosphate esters
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[5]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of oxythiamine and/or its phosphate esters in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2. Workflow for a typical MTT cytotoxicity assay.
Conclusion
The available evidence indicates that oxythiamine's cytotoxicity is mediated by its intracellular conversion to oxythiamine pyrophosphate. Both oxythiamine and its pyrophosphate ester have demonstrated potent cytotoxic and cytostatic effects against cancer cell lines in vitro.[9] The primary mechanism of action is the inhibition of key TPP-dependent enzymes, leading to the disruption of cellular metabolism, cell cycle arrest, and apoptosis. Further research is warranted to explore the full therapeutic potential of these compounds, including a more direct and extensive comparison of the cytotoxicity of oxythiamine, oxythiamine monophosphate, and oxythiamine pyrophosphate across a broader range of cancer models.
References
- 1. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxythiamine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Oxythiamine chloride HCl - TargetMol Chemicals Inc [bioscience.co.uk]
Safety Operating Guide
Essential Guide to the Safe Disposal of Oxythiamine Monophosphate
This document provides comprehensive safety and logistical information for the proper disposal of Oxythiamine Monophosphate, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and minimal environmental impact, fostering a culture of safety and responsibility in the laboratory.
Safety and Chemical Properties
| Property | Data |
| Chemical Formula | C₁₂H₁₆N₃O₅PS (Inferred from Thiamine Monophosphate and Oxythiamine) |
| Molar Mass | Approximately 345.32 g/mol (Inferred from Thiamine Monophosphate)[1] |
| Appearance | Solid (likely a powder) |
| Solubility | Expected to be soluble in water, similar to Oxythiamine hydrochloride[2] |
| Known Hazards | To the best of current knowledge, not classified as hazardous. However, as with any chemical, unnecessary exposure should be avoided. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, and a lab coat are recommended for handling.[3][4][5][6] |
Operational Plan: Standard Disposal Procedure
The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on guidelines for the disposal of non-hazardous solid chemical waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, before handling the chemical.[4][5][6]
-
Designate a specific area for waste preparation, away from the main experimental workspace.
Step 2: Waste Collection and Containment
-
Place the solid this compound waste into a designated, leak-proof, and clearly labeled container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety protocols.
Step 3: Labeling
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "Non-Hazardous Waste for Disposal".
-
Include the date of accumulation.
Step 4: Storage
-
Store the sealed waste container in a designated, secure area for non-hazardous waste.
-
This area should be away from incompatible materials and general laboratory traffic.
Step 5: Final Disposal
-
Dispose of the container according to your institution's specific guidelines for non-hazardous solid chemical waste. This may involve placing it in a designated bin for collection by the environmental health and safety (EHS) department or following a specific protocol for disposal in the regular trash if permitted.[7]
Contingency Plan: Spill and Exposure Procedures
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If the spill is significant, restrict access to the area.
-
Assess the Spill: For a small, contained spill of solid this compound:
-
Wearing your PPE, gently sweep the solid material into a designated waste container.
-
Use a damp paper towel to wipe the area of any remaining residue.
-
Place the paper towel and any contaminated cleaning materials into the waste container.
-
-
For Larger Spills: If the spill is large or you are unsure how to proceed, contact your institution's EHS department for guidance.[7][8][9][10][11]
In Case of Personal Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to an area with fresh air. If you experience any respiratory discomfort, seek medical attention.
-
Ingestion: Rinse your mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision-making workflow for this compound disposal.
Caption: Step-by-step disposal procedure for this compound.
References
- 1. Thiamine Monophosphate | C12H17N4O4PS | CID 3382778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxythiamine - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. westlab.com [westlab.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
